molecular formula C24H30F2N4O2 B1677243 MK-0969 CAS No. 203321-88-4

MK-0969

Numéro de catalogue: B1677243
Numéro CAS: 203321-88-4
Poids moléculaire: 444.5 g/mol
Clé InChI: HQRSMNLSFMUJPL-KOSHJBKYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure in first source

Propriétés

Numéro CAS

203321-88-4

Formule moléculaire

C24H30F2N4O2

Poids moléculaire

444.5 g/mol

Nom IUPAC

(2R)-N-[1-[(6-amino-2-pyridinyl)methyl]piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C24H30F2N4O2/c25-23(26)12-9-18(15-23)24(32,17-5-2-1-3-6-17)22(31)29-19-10-13-30(14-11-19)16-20-7-4-8-21(27)28-20/h1-8,18-19,32H,9-16H2,(H2,27,28)(H,29,31)/t18-,24+/m1/s1

Clé InChI

HQRSMNLSFMUJPL-KOSHJBKYSA-N

SMILES isomérique

C1CC(C[C@@H]1[C@@](C2=CC=CC=C2)(C(=O)NC3CCN(CC3)CC4=NC(=CC=C4)N)O)(F)F

SMILES canonique

C1CC(CC1C(C2=CC=CC=C2)(C(=O)NC3CCN(CC3)CC4=NC(=CC=C4)N)O)(F)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide
2-N-(APPDHP)

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Y-27632 in Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Y-27632, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), in smooth muscle. The document details the molecular signaling pathways modulated by Y-27632, presents quantitative data on its effects on smooth muscle contraction and protein phosphorylation, and outlines detailed experimental protocols for studying its activity. Visual diagrams of the core signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its function.

Introduction: The Role of the RhoA/ROCK Pathway in Smooth Muscle Contraction

Smooth muscle contraction is a fundamental physiological process regulated by the interplay of intracellular calcium levels and the calcium sensitivity of the contractile apparatus. While the calcium-calmodulin-myosin light chain kinase (MLCK) pathway is a primary driver of contraction, the RhoA/ROCK signaling cascade plays a crucial role in sensitizing the contractile machinery to calcium, leading to sustained contractions.

The small GTPase RhoA, when activated, binds to and activates ROCK.[1] ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain (MLC).[1] This inhibition of MLCP leads to an increase in the phosphorylation of MLC, enhancing the interaction between actin and myosin and resulting in smooth muscle contraction, even at constant intracellular calcium concentrations.[1]

Y-27632: A Selective ROCK Inhibitor

Y-27632 is a pyridinyl-thiazole derivative that acts as a potent and selective inhibitor of both ROCK1 and ROCK2 isoforms. It competitively inhibits the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream targets. This action effectively blocks the RhoA/ROCK pathway, leading to a decrease in MLC phosphorylation and subsequent smooth muscle relaxation.

Quantitative Data on the Effects of Y-27632

The inhibitory effects of Y-27632 on smooth muscle contraction have been quantified across various tissues and experimental conditions. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentration (IC50) and Effective Concentration (EC50) of Y-27632 on Smooth Muscle Contraction

TissueSpeciesAgonist/StimulusParameterValue (µM)Reference
Prostatic StripsRatElectrical Field Stimulation (Noradrenergic)IC5017.8 ± 4.8[2][3][4]
Prostatic StripsRatPhenylephrine (B352888)IC507.8 ± 2.1[2][3][4]
Penile Corpus CavernosumHumanPhenylephrineEC502.2 ± 0.25[5]
Penile Corpus CavernosumRabbitPhenylephrineEC500.99 ± 0.3[5]
AortaRatVarious Receptor Agonists & High K+IC500.8 - 4.9[6]

Table 2: Effect of Y-27632 on Myosin Light Chain (MLC) Phosphorylation

TissueSpeciesStimulusY-27632 ConcentrationEffect on MLC PhosphorylationReference
Permeabilized Smooth MuscleNot SpecifiedGTPγS (10 µM)Not SpecifiedReduced from 28% to 17%[7]
BladderMouseCarbacholNot SpecifiedReduced RLC phosphorylation[8][9]
Bovine Middle Cerebral ArteryBovineU4661910 µMSubstantially inhibited MLC phosphorylation[10]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for a comprehensive understanding of Y-27632's mechanism of action.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Agonist RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK MLCP MLCP (active) ROCK->MLCP Phosphorylation (Inhibition) Y27632 Y-27632 Y27632->ROCK Inhibition pMLC p-MLC MLCP->pMLC Dephosphorylation pMLCP p-MLCP (inactive) MLC MLC MLC->pMLC MLCK (Ca2+/Calmodulin) Contraction Smooth Muscle Contraction pMLC->Contraction

Figure 1: RhoA/ROCK Signaling Pathway and Inhibition by Y-27632.

cluster_prep Tissue Preparation cluster_exp Isometric Tension Measurement cluster_analysis Data Analysis Dissection Dissect Smooth Muscle Tissue (e.g., Aorta, Bladder) Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Viability Test Viability (e.g., KCl) Equilibration->Viability Agonist Add Agonist (e.g., Phenylephrine) Viability->Agonist Y27632 Add Y-27632 (Cumulative Concentrations) Agonist->Y27632 Recording Record Isometric Tension Y27632->Recording CR_Curve Construct Concentration- Response Curve Recording->CR_Curve IC50 Calculate IC50/EC50 CR_Curve->IC50

Figure 2: Experimental Workflow for Isometric Tension Measurement.

Detailed Experimental Protocols

Isometric Tension Measurement in Isolated Smooth Muscle

This protocol is adapted for measuring the contractile and relaxant responses of isolated smooth muscle tissues, such as aortic rings, in an organ bath system.[11][12]

Materials:

  • Isolated smooth muscle tissue (e.g., rat thoracic aorta)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Agonist stock solution (e.g., phenylephrine)

  • Y-27632 stock solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the animal and carefully dissect the desired smooth muscle tissue.[13] Place the tissue in ice-cold Krebs-Henseleit solution. Clean the tissue of adhering fat and connective tissue and cut into rings of appropriate size (e.g., 2-3 mm for aorta).

  • Mounting: Mount the tissue rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta), with solution changes every 15-20 minutes.

  • Viability Test: Contract the tissues with a high-potassium solution (e.g., 60 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline.

  • Experiment: Pre-contract the tissues with an agonist (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response). Once a stable contraction plateau is reached, add Y-27632 in a cumulative manner to the bath, allowing the response to stabilize between additions.

  • Data Analysis: Record the isometric tension continuously. Express the relaxation induced by Y-27632 as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curve and calculate the IC50 or EC50 value.

Western Blotting for Rho-Kinase and Phosphorylated Myosin Light Chain

This protocol describes the detection of total ROCK and phosphorylated MLC in smooth muscle tissue or cultured cells.[14][15]

Materials:

  • Smooth muscle tissue or cultured cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-ROCK, anti-phospho-MLC, anti-total-MLC, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Homogenize frozen smooth muscle tissue or lyse cultured cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated MLC to total MLC or a loading control like GAPDH.

Smooth Muscle Cell Culture and Proliferation Assay

This protocol outlines the culture of primary smooth muscle cells and the assessment of the anti-proliferative effects of Y-27632.[2][13][16]

Materials:

  • Primary smooth muscle cells

  • Smooth muscle cell growth medium (e.g., DMEM with 10% FBS)

  • Y-27632 stock solution

  • Proliferation assay kit (e.g., MTT or BrdU)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Culture primary smooth muscle cells in a humidified incubator at 37°C and 5% CO2. Passage the cells when they reach 70-80% confluency.

  • Seeding: Seed the cells in 96-well plates at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Synchronize the cells by serum starvation for 24 hours. Then, treat the cells with various concentrations of Y-27632 in the presence of a mitogen (e.g., 10% FBS or a specific growth factor) for 24-48 hours.

  • Proliferation Assay (MTT example):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Express the cell proliferation as a percentage of the control (mitogen-stimulated, no Y-27632) and calculate the IC50 value for the anti-proliferative effect of Y-27632.

Conclusion

Y-27632 is a valuable pharmacological tool for investigating the role of the RhoA/ROCK signaling pathway in smooth muscle physiology and pathophysiology. Its selective inhibition of ROCK leads to smooth muscle relaxation by increasing the activity of MLCP and decreasing MLC phosphorylation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to study the effects of Y-27632 and other ROCK inhibitors in various smooth muscle systems. A thorough understanding of its mechanism of action is essential for its application in basic research and for the development of novel therapeutics targeting smooth muscle disorders.

References

Unveiling M3 Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Disclaimer: While the initial topic of interest was the M3 receptor binding affinity of MK-0969, a thorough search of publicly available scientific literature and patent databases did not yield specific quantitative binding affinity data or detailed experimental protocols for this particular compound. Therefore, this guide provides a comprehensive overview of the methodologies used to determine M3 receptor binding affinity, utilizing data from well-characterized M3 muscarinic receptor antagonists as illustrative examples. This approach allows for a detailed exploration of the core principles and techniques relevant to researchers in the field.

Introduction to M3 Muscarinic Receptors

The M3 muscarinic acetylcholine (B1216132) receptor (M3R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating a variety of physiological functions.[1] Primarily coupled to Gq-family G proteins, its activation leads to a signaling cascade resulting in smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release.[1] Dysregulation of M3R signaling is implicated in various pathologies, including chronic obstructive pulmonary disease (COPD) and overactive bladder, making it a significant therapeutic target.[2]

Comparative Binding Affinity of M3 Receptor Antagonists

The binding affinity of a compound for its target receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The selectivity of a compound for the M3 receptor over other muscarinic subtypes (M1, M2, M4, M5) is crucial for minimizing off-target side effects.

Below is a comparative summary of the binding affinities (Ki, nM) of several well-established M3 receptor antagonists for human muscarinic receptor subtypes.

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)
Darifenacin 22.4[3]50.1[3]2.0[3]63.1[3]15.8[3]
Solifenacin 26[3][4]170[3][4]12[3][4]110[3][4]31[3][4]
Tolterodine 4.0[5]1.6[5]2.7[5]--
Oxybutynin -6.7[5]0.67[5]--

Experimental Protocol: Radioligand Competition Binding Assay for M3 Receptor Affinity

The determination of a compound's binding affinity for the M3 receptor is commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human M3 muscarinic receptor (e.g., Chinese Hamster Ovary (CHO) cells).

  • Radioligand: A tritiated, high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compounds: Unlabeled M3 receptor antagonists (e.g., darifenacin, solifenacin) at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1 µM atropine) to determine the amount of radioligand that binds to non-receptor components.[6]

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[7]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[7]

  • Scintillation Cocktail and Liquid Scintillation Counter: For quantifying the radioactivity.

Assay Procedure
  • Membrane Preparation:

    • Culture cells expressing the human M3 receptor to a high density.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the M3 receptors.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a specific protein concentration.[7][8]

  • Competition Binding Assay:

    • In a 96-well plate, set up triplicate wells for each experimental condition: total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding Wells: Add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and assay buffer.

    • Non-specific Binding Wells: Add the membrane preparation, the same fixed concentration of the radioligand, and a saturating concentration of the non-specific binding control (e.g., atropine).[6]

    • Test Compound Wells: Add the membrane preparation, the fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.[6]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[7]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the average counts per minute (CPM) from the non-specific binding wells from the average CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing Key Processes

To better understand the molecular and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.

M3 Receptor Signaling Pathway

The canonical signaling pathway for the M3 muscarinic receptor involves its coupling to the Gq alpha subunit of its associated G-protein.[9]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC PKC Activation DAG->PKC Activates

M3 Receptor Signaling Cascade
Experimental Workflow for M3 Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the M3 receptor affinity of a test compound.

Binding_Assay_Workflow start Start prep Prepare M3 Receptor Membranes start->prep setup Set up 96-well Plate (Total, Non-specific, Test Compound) prep->setup incubate Incubate with [³H]-Radioligand setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end

Competitive Radioligand Binding Assay Workflow

Conclusion

Determining the binding affinity and selectivity profile of a compound for the M3 muscarinic receptor is a fundamental step in the development of new therapeutics for a range of disorders. While specific data for this compound remains elusive in the public domain, the principles and methodologies outlined in this guide, using well-established M3 antagonists as examples, provide a robust framework for researchers and drug development professionals. The combination of quantitative data analysis, detailed experimental protocols, and clear visual representations of signaling pathways and workflows offers a comprehensive resource for understanding and executing M3 receptor binding affinity studies.

References

An In-Depth Technical Guide to the M3 Muscarinic Receptor Antagonist MK-0969

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific chemical structure, IUPAC name, and quantitative pharmacological and pharmacokinetic data for MK-0969 is limited. This guide provides the confirmed properties of this compound and contextualizes its role as a muscarinic M3 antagonist through representative data and methodologies common in the field of drug development.

Introduction to this compound

This compound is identified as a potent and selective antagonist of the muscarinic acetylcholine (B1216132) M3 receptor. Compounds of this class are of significant interest to researchers and drug development professionals for their potential therapeutic applications in treating conditions characterized by excessive cholinergic stimulation of smooth muscle and exocrine glands.

Core Properties of this compound

While a definitive chemical structure is not publicly available, the core physicochemical properties of this compound have been reported.

PropertyValue
Molecular Formula C24H30F2N
Molecular Weight 444.52 g/mol [1]
CAS Number 203321-23-7
Primary Target Muscarinic Acetylcholine M3 Receptor[1]

Therapeutic Rationale and Mechanism of Action

Therapeutic Rationale

Muscarinic M3 receptors are predominantly located on smooth muscle cells and in exocrine glands. Their activation by the neurotransmitter acetylcholine leads to a cascade of events resulting in smooth muscle contraction and glandular secretion. In diseases such as Chronic Obstructive Pulmonary Disease (COPD), excessive cholinergic tone in the airways contributes to bronchoconstriction. Similarly, in overactive bladder (OAB), involuntary contractions of the bladder's detrusor muscle are mediated by M3 receptors. By blocking these receptors, antagonists like this compound can alleviate the symptoms of these conditions.

Mechanism of Action

This compound acts as a competitive antagonist at the M3 receptor. It binds to the receptor's active site, preventing acetylcholine from binding and initiating the downstream signaling cascade. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαq/11. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. By inhibiting the initial binding of acetylcholine, this compound effectively blocks this entire pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gαq/11 M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to ACh Acetylcholine ACh->M3R Binds & Activates MK0969 This compound MK0969->M3R Binds & Inhibits

Caption: M3 receptor signaling pathway and antagonist inhibition.

Pharmacological Profile (Representative Data)

Due to the lack of specific binding affinity or functional inhibition data for this compound in the public domain, the following table presents representative data for other well-characterized M3 muscarinic receptor antagonists. This provides a contextual framework for the expected potency and selectivity of a compound like this compound. Data are typically presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Tiotropium 1.62.10.71.61.3
Darifenacin 13543.24521
Oxybutynin 2613026--
Tolterodine 4.3243.6--

Note: Data are compiled from various literature sources and are for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The characterization of a novel M3 antagonist like this compound would involve a suite of in vitro and in vivo experiments. Below is a representative protocol for a fundamental in vitro assay.

Muscarinic M3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human M3 receptor through competitive displacement of a known radioligand.

Materials:

  • Membrane preparations from cells stably expressing the human M3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Test compound: this compound, serially diluted.

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.

  • Filtration apparatus (e.g., Brandel cell harvester).

  • Glass fiber filters (pre-soaked in polyethylenimine).

Methodology:

  • Preparation: Thaw M3 receptor membrane preparations on ice. Dilute to a final concentration of 5-10 µg of protein per well in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • 25 µL of Assay Buffer for total binding or 25 µL of 1 µM Atropine for non-specific binding.

    • 25 µL of serially diluted this compound (typically from 10 pM to 10 µM).

    • 25 µL of [³H]-NMS at a final concentration approximately equal to its Kd (e.g., 0.5 nM).

    • 150 µL of the diluted membrane preparation to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of atropine) from the total binding (CPM in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_harvest Harvesting & Quantification cluster_analysis Data Analysis prep_membranes Thaw & Dilute M3 Membranes plate_setup Combine Reagents in 96-Well Plate prep_membranes->plate_setup prep_ligand Prepare [³H]-NMS (Radioligand) prep_ligand->plate_setup prep_compound Prepare Serial Dilutions of this compound prep_compound->plate_setup incubation Incubate at RT for 90 min plate_setup->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count CPM washing->scintillation calc_ic50 Calculate IC50 (Non-linear Regression) scintillation->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

This compound is identified as a muscarinic M3 receptor antagonist, a class of compounds with established therapeutic potential. While specific structural and quantitative data for this compound are not widely available, this guide provides its known fundamental properties. The included descriptions of the M3 signaling pathway, representative pharmacological data from analogous compounds, and a detailed, standardized binding assay protocol offer a comprehensive technical overview for researchers, scientists, and drug development professionals working in this area. Further research and publication will be necessary to fully elucidate the detailed chemical and pharmacological profile of this compound.

References

A Deep Dive into Muscarinic Acetylcholine Receptors: Core Mechanisms and Therapeutic Targeting in Urinary Incontinence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Urinary incontinence, particularly the urge urinary incontinence subtype characteristic of overactive bladder (OAB), represents a significant clinical challenge. The pathophysiology of OAB is complex, with involuntary contractions of the detrusor muscle playing a central role. Muscarinic acetylcholine (B1216132) receptors (mAChRs) are the primary mediators of parasympathetic nervous system-induced bladder contraction and have thus emerged as a cornerstone for pharmacological intervention. This technical guide provides a comprehensive overview of the core biology of mAChRs in the bladder, detailing their signaling pathways, the experimental methodologies used to study them, and the quantitative data underpinning the development of targeted therapeutics.

Muscarinic Receptor Subtypes and Distribution in the Urinary Bladder

The human bladder expresses all five subtypes of muscarinic receptors (M1-M5), with the M2 and M3 subtypes being the most abundant in the detrusor smooth muscle.[1][2] While the M2 receptor is the predominant subtype, accounting for approximately 75-80% of the total muscarinic receptor population in the detrusor, the M3 subtype, constituting about 20-25%, is primarily responsible for mediating the direct contraction of the bladder smooth muscle.[2][3][4] The M2 to M3 ratio is approximately 3:1 in humans.[4] Muscarinic receptors are also present in the urothelium and on afferent nerves, where they may modulate bladder sensation and neuronal signaling.[1]

Signaling Pathways of Muscarinic Receptors in Detrusor Contraction

The distinct roles of M2 and M3 receptors in bladder function are a direct consequence of their differential coupling to intracellular signaling pathways.

M3 Receptor Signaling: The M3 receptor is a Gq/11-coupled receptor. Upon binding acetylcholine (ACh), the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to smooth muscle contraction.

M2 Receptor Signaling: The M2 receptor is coupled to the Gi protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels. This action counteracts the smooth muscle relaxant effects of β-adrenoceptor stimulation, which are mediated by cAMP.[5][6][7] Therefore, M2 receptor activation can indirectly promote contraction by inhibiting relaxation pathways.[5][6][7] More recent evidence also indicates that both M2 and M3 receptors can activate the RhoA/Rho-kinase (ROCK) pathway.[8] This pathway inhibits myosin light chain phosphatase (MLCP), thereby sensitizing the contractile apparatus to Ca2+ and contributing to sustained contraction.

G_protein_signaling Muscarinic Receptor Signaling in Detrusor Muscle ACh Acetylcholine (ACh) M3 M3 Receptor ACh->M3 M2 M2 Receptor ACh->M2 Gq11 Gq/11 M3->Gq11 activates Gi Gi M2->Gi activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits RhoA RhoA Gi->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to ATP ATP ATP->AC substrate Relaxation_inhibition Inhibition of Relaxation cAMP->Relaxation_inhibition reduction leads to Ca2_release Ca2+ Release SR->Ca2_release induces Contraction Detrusor Contraction Ca2_release->Contraction leads to ROCK ROCK RhoA->ROCK activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition causes MLCP_inhibition->Contraction promotes Relaxation_inhibition->Contraction promotes

Caption: Signaling pathways of M2 and M3 muscarinic receptors in detrusor smooth muscle.

Quantitative Data on Muscarinic Receptors and Antagonists

The development of effective and selective antimuscarinic agents relies on a thorough understanding of their binding affinities for different receptor subtypes and the density of these receptors in the target tissue.

Muscarinic Receptor Density in Human Bladder

Radioligand binding studies have been employed to quantify the density of muscarinic receptors in human bladder tissue.

TissueRadioligandBmax (fmol/mg protein)Reference
Detrusor[3H]QNB181 ± 7[9]
Mucosa[3H]QNB145 ± 9[9]

Table 1: Muscarinic Receptor Density in Human Bladder. Bmax represents the maximum receptor density.

Binding Affinities of Antimuscarinic Drugs

The affinity of various antagonists for muscarinic receptor subtypes is a critical determinant of their clinical efficacy and side-effect profile. These affinities are typically expressed as Ki (inhibition constant) or pA2 (negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response).

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
Oxybutynin2.5101.02.510[10]
Tolterodine1.92.02.32.01.9[10]
Darifenacin10.731.61.114.110[10]
Solifenacin12.639.83.912.625.1[10]
Trospium0.50.80.60.70.5[10]

Table 2: Binding Affinities (Ki) of Common Antimuscarinic Drugs for Human Muscarinic Receptor Subtypes. Lower Ki values indicate higher binding affinity.

AntagonistpA2 (in vitro, rat bladder)Reference
Atropine9.1[5]
4-DAMP8.9[5]
Darifenacin8.5[5]
p-F-HHSiD7.4[5]
Pirenzepine6.8[5]
Methoctramine5.9[5]

Table 3: Functional Antagonist Affinities (pA2) in Rat Bladder Detrusor. pA2 values were determined by Schild analysis of carbachol-induced contractions.

Clinical Efficacy of Antimuscarinic Agents

Numerous clinical trials have evaluated the efficacy of antimuscarinic drugs in the treatment of OAB. The following table summarizes representative data on the reduction of urinary incontinence episodes.

DrugDoseMean Change in Incontinence Episodes/24h vs. PlaceboReference
Solifenacin5 mg-0.83[11]
Solifenacin10 mg-0.99[11]
Tolterodine ER4 mg-0.76[11]
Fesoterodine4 mg-1.76[12]
Fesoterodine8 mg-2.06[12]

Table 4: Clinical Efficacy of Selected Antimuscarinic Drugs in Reducing Urge Urinary Incontinence Episodes. ER: Extended Release.

Key Experimental Protocols

The characterization of muscarinic receptors and the evaluation of potential therapeutic agents involve a range of specialized experimental techniques.

Radioligand Binding Assay

This technique is used to determine the density (Bmax) and affinity (Kd) of receptors in a tissue homogenate, as well as the binding affinity (Ki) of unlabeled drugs.

radioligand_binding Radioligand Binding Assay Workflow start Start tissue_prep Tissue Preparation (Homogenization & Centrifugation) start->tissue_prep membrane_resuspension Membrane Resuspension in Assay Buffer tissue_prep->membrane_resuspension incubation Incubation with Radioligand (e.g., [3H]QNB) +/- Competitor membrane_resuspension->incubation filtration Rapid Filtration to Separate Bound & Free Ligand incubation->filtration washing Washing to Remove Non-specifically Bound Ligand filtration->washing scintillation_counting Scintillation Counting to Quantify Radioactivity washing->scintillation_counting data_analysis Data Analysis (Scatchard or Non-linear Regression) scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a typical radioligand binding assay.

Protocol:

  • Tissue Preparation: Bladder tissue (detrusor or mucosa) is minced and homogenized in an ice-cold buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 7.5) containing a cocktail of protease inhibitors.[8] The homogenate is then centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes containing the receptors.[13]

  • Membrane Resuspension: The membrane pellet is washed and resuspended in an appropriate assay buffer.[13]

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine or [3H]QNB) at various concentrations (for saturation binding to determine Kd and Bmax) or at a fixed concentration with varying concentrations of an unlabeled competitor drug (for competition binding to determine Ki).[7][8]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[7][13]

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[7]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[7]

  • Data Analysis: The data are analyzed using non-linear regression to determine the binding parameters (Kd, Bmax, Ki).

In Vitro Bladder Strip Contraction Assay and Schild Analysis

This functional assay measures the contractile response of isolated bladder smooth muscle strips to muscarinic agonists and the potency of antagonists in inhibiting this contraction.

Protocol:

  • Tissue Preparation: Longitudinal strips of detrusor muscle are dissected from the bladder and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.[14]

  • Equilibration: The muscle strips are allowed to equilibrate under a resting tension.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the organ bath and recording the isometric tension developed by the muscle strip.

  • Antagonist Incubation: The strips are washed and then incubated with a fixed concentration of a muscarinic antagonist for a set period.

  • Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.

  • Schild Analysis: This process is repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the antagonist concentration is constructed. The x-intercept of the linear regression of this plot provides the pA2 value, a measure of antagonist potency. A slope not significantly different from unity suggests competitive antagonism.[15]

Immunoprecipitation of Muscarinic Receptor Subtypes

This technique is used to isolate and quantify specific muscarinic receptor subtypes from a mixed population in a solubilized tissue preparation.

Protocol:

  • Receptor Solubilization: Bladder membranes are incubated with a detergent to solubilize the receptor proteins.

  • Incubation with Subtype-Specific Antibody: The solubilized receptor preparation is incubated with an antibody that specifically recognizes a particular muscarinic receptor subtype (e.g., anti-M2 or anti-M3).[8]

  • Immunocomplex Precipitation: Protein A/G agarose (B213101) beads are added to the mixture to bind to the antibody-receptor complex, forming a precipitable immunocomplex.

  • Washing: The precipitated complex is washed to remove non-specifically bound proteins.

  • Quantification: The amount of the specific receptor subtype in the precipitate can be quantified, for example, by pre-labeling the receptors with a radioligand before solubilization and then measuring the radioactivity in the final pellet.[8]

RhoA Activation Assay

This assay measures the level of active, GTP-bound RhoA in cell or tissue lysates, providing insight into the activation of the RhoA/ROCK signaling pathway.

Protocol:

  • Cell/Tissue Lysis: Detrusor muscle tissue is lysed in a buffer that preserves the GTP-bound state of RhoA.[16][17]

  • Pull-Down of Active RhoA: The lysate is incubated with a protein domain that specifically binds to the active (GTP-bound) form of RhoA, often the Rho-binding domain (RBD) of Rhotekin, which is coupled to agarose beads.[16]

  • Washing: The beads are washed to remove unbound proteins.

  • Elution and Detection: The bound, active RhoA is eluted from the beads and quantified by Western blotting using an anti-RhoA antibody.[16]

Conclusion and Future Directions

Muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes, are pivotal in the regulation of bladder function and the pathophysiology of urinary incontinence. The M3 receptor directly mediates detrusor contraction, making it a prime target for antimuscarinic therapies. The M2 receptor, while more abundant, appears to play a modulatory role, primarily by inhibiting relaxant pathways and potentially contributing to contraction through the RhoA/ROCK pathway.

The development of M3-selective antagonists was a logical step to minimize the side effects associated with non-selective agents. However, the clinical reality is that both M3-selective and non-selective antimuscarinics demonstrate comparable efficacy, suggesting a more complex interplay of muscarinic receptor subtypes in the bladder than previously appreciated.

Future research in this field is likely to focus on several key areas:

  • Urothelial Muscarinic Receptors: A deeper understanding of the role of muscarinic receptors in the urothelium and their interaction with afferent nerves could unveil new therapeutic targets for managing the sensory aspects of OAB, such as urgency.

  • Biased Agonism: Exploring biased agonists that selectively activate specific downstream signaling pathways of muscarinic receptors could lead to the development of drugs with improved efficacy and reduced side effects.

  • Combination Therapies: The combination of antimuscarinics with other drug classes, such as β3-adrenoceptor agonists, is a promising strategy to enhance therapeutic outcomes.

The continued application of the sophisticated experimental techniques outlined in this guide will be instrumental in unraveling the remaining complexities of muscarinic receptor biology in the bladder and in the development of the next generation of therapies for urinary incontinence.

References

Navigating Cholinergic Signaling: A Technical Guide to the M3 Muscarinic Antagonist MK-0969

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MK-0969, a potent and selective M3 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. While primarily investigated for its therapeutic potential in conditions such as chronic obstructive pulmonary disease and urinary incontinence, its specificity for the M3 receptor makes it a valuable tool for basic research in dissecting cholinergic signaling pathways.[1] This document will detail the mechanism of action of this compound, summarize available data, and provide hypothetical experimental protocols and visualizations to guide its application in a research setting.

Introduction to Cholinergic Signaling and the M3 Receptor

Cholinergic signaling, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including learning, memory, muscle contraction, and autonomic regulation.[2] ACh exerts its effects through two main classes of receptors: nicotinic and muscarinic. Muscarinic receptors, a family of G-protein coupled receptors (GPCRs), are further subdivided into five subtypes (M1-M5).

The M3 receptor, the specific target of this compound, is predominantly coupled to Gq/11 proteins. Upon activation by ACh, it initiates a signaling cascade resulting in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC), influencing a variety of cellular responses such as smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.

This compound: A Selective M3 Antagonist

This compound functions as a competitive antagonist at the M3 muscarinic receptor. This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the binding site, this compound effectively blocks the downstream signaling cascade initiated by M3 receptor activation.

Table 1: Profile of this compound

PropertyDescription
Drug Name This compound
Target Muscarinic Acetylcholine Receptor M3 (M3)
Mechanism of Action Competitive Antagonist
Primary Therapeutic Areas of Investigation Chronic Obstructive Pulmonary Disease, Urinary Incontinence[1]
Research Applications Selective blockade of M3 receptor-mediated signaling pathways

Experimental Protocols for Investigating Cholinergic Signaling with this compound

The following are example protocols that can be adapted for in vitro and in vivo studies to investigate the role of the M3 receptor in cholinergic signaling using this compound.

In Vitro: Calcium Imaging in Cultured Cells

Objective: To determine the efficacy of this compound in blocking M3 receptor-mediated intracellular calcium release.

Methodology:

  • Cell Culture: Culture a cell line endogenously expressing or transfected with the human M3 receptor (e.g., CHO-M3 cells).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure baseline fluorescence to establish a stable signal.

  • Pre-incubation: Incubate a subset of cells with varying concentrations of this compound for a predetermined time.

  • Agonist Stimulation: Stimulate the cells with a known M3 receptor agonist (e.g., carbachol).

  • Fluorescence Measurement: Record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Compare the calcium response in cells pre-treated with this compound to control cells to determine the inhibitory concentration (IC50) of this compound.

Ex Vivo: Organ Bath Studies of Smooth Muscle Contraction

Objective: To assess the ability of this compound to inhibit M3 receptor-mediated smooth muscle contraction.

Methodology:

  • Tissue Preparation: Isolate smooth muscle tissue known to express M3 receptors (e.g., guinea pig trachea or bladder).

  • Organ Bath Setup: Mount the tissue in an organ bath containing a physiological salt solution and aerated with carbogen.

  • Contraction Measurement: Connect the tissue to an isometric force transducer to record contractile responses.

  • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for an M3 agonist (e.g., acetylcholine) to establish a baseline contractile response.

  • Antagonist Incubation: In the presence of a fixed concentration of this compound, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis: Analyze the rightward shift of the concentration-response curve to calculate the pA2 value, which represents the affinity of this compound for the M3 receptor.

Visualizing Cholinergic Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in cholinergic signaling and the experimental use of this compound.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates MK0969 This compound MK0969->M3R Binds & Blocks Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M3 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.

Calcium_Imaging_Workflow start Start cell_culture Culture M3-expressing cells start->cell_culture dye_loading Load cells with Fura-2 AM cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline split Treatment baseline->split control Control (Vehicle) split->control Group 1 mk0969 Incubate with this compound split->mk0969 Group 2 agonist Stimulate with M3 Agonist (e.g., Carbachol) control->agonist mk0969->agonist measurement Record fluorescence change agonist->measurement analysis Analyze data (IC50) measurement->analysis end End analysis->end

Caption: Experimental workflow for in vitro calcium imaging to assess this compound efficacy.

Conclusion and Future Directions

This compound, as a selective M3 muscarinic antagonist, represents a precise tool for elucidating the role of the M3 receptor in various physiological and pathophysiological contexts. While its clinical development has focused on specific disease states, its utility in basic research should not be overlooked. Future research could leverage this compound to explore the nuanced roles of M3 receptors in neuronal plasticity, immune cell function, and other emerging areas of cholinergic signaling research. The experimental frameworks provided in this guide offer a starting point for researchers to design and implement studies aimed at further unraveling the complexities of the cholinergic system.

References

An In-depth Technical Guide on the Therapeutic Potential of Larotrectinib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the therapeutic potential of Larotrectinib (B560067), a first-in-class, highly selective tropomyosin receptor kinase (TRK) inhibitor. Larotrectinib has demonstrated significant efficacy in the treatment of solid tumors harboring neurotrophic receptor tyrosine kinase (NTRK) gene fusions.[1][2][3] This document will delve into its mechanism of action, summarize pivotal clinical trial data, detail experimental protocols, and present its safety profile, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action

Larotrectinib is a potent and selective inhibitor of the TRK family of proteins: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4][5] In normal physiology, these receptors are primarily expressed in the nervous system and play a crucial role in neuronal development and function. However, chromosomal rearrangements can lead to fusions of the NTRK genes with other genes, resulting in the expression of chimeric TRK fusion proteins.[2] These fusion proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways that drive tumor cell proliferation and survival.[2][6]

Larotrectinib functions by binding to the ATP-binding site of the TRK kinase domain, preventing phosphorylation and activation of downstream signaling cascades, including the MAPK, PI3K-AKT, and PLCγ pathways.[6] This inhibition ultimately leads to the induction of apoptosis and suppression of tumor growth in cancers that are dependent on these oncogenic fusions.[1][6] Larotrectinib's high selectivity for TRK proteins minimizes off-target effects, contributing to its favorable safety profile.[6]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein (e.g., ETV6-NTRK3) RAS RAS TRK_Fusion->RAS PI3K PI3K TRK_Fusion->PI3K PLCg PLCγ TRK_Fusion->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Larotrectinib Larotrectinib Larotrectinib->TRK_Fusion

Diagram 1: Larotrectinib Mechanism of Action.

Clinical Efficacy

The clinical development of Larotrectinib has been notable for its tumor-agnostic approach, enrolling patients with any solid tumor harboring an NTRK gene fusion.[4] The efficacy of Larotrectinib has been demonstrated in a pooled analysis of three multicenter, open-label, single-arm clinical trials: LOXO-TRK-14001 (NCT02122913), SCOUT (NCT02637687), and NAVIGATE (NCT02576431).[7][8]

Table 1: Efficacy of Larotrectinib in TRK Fusion-Positive Cancers (Pooled Analysis)

Efficacy EndpointResult (n=153 evaluable patients)Citation
Overall Response Rate (ORR) 79% (95% CI: 72–85)[8]
   Complete Response (CR)16%[8]
   Partial Response (PR)63%
Median Duration of Response (DoR) 49.3 months (95% CI: 27.3–NE)[9]
Median Progression-Free Survival (PFS) 28.3 months (95% CI: 22–NE)[10]
Median Overall Survival (OS) 44.4 months (95% CI: 37–NE)[10]
Median Time to Response 1.8 months[11]

CI: Confidence Interval; NE: Not Estimable.

The responses to Larotrectinib have been observed across a wide range of tumor types and in both adult and pediatric populations, highlighting its broad therapeutic potential.[4][8]

Table 2: Efficacy in Pediatric Patients with TRK Fusion-Positive Cancer (Expanded Dataset)

Efficacy EndpointResult (n=93 evaluable patients)Citation
Overall Response Rate (ORR) 84% (95% CI: 75–91)[12]
   Complete Response (CR)38%[12]
   Partial Response (PR)46%[12]
Median Duration of Response (DoR) 43.3 months (95% CI: 23.4–NE)[12]
Median Progression-Free Survival (PFS) 37.4 months (95% CI: 22–NE)[12]
36-month Overall Survival (OS) Rate 93% (95% CI: 86-99)[12]

CI: Confidence Interval; NE: Not Estimable.

Experimental Protocols

The approval of Larotrectinib was based on data from three key clinical trials.[7] The general methodologies for these trials are outlined below.

LOXO-TRK-14001 (NCT02122913)

  • Phase: Phase 1

  • Study Design: This was a dose-escalation study in adult patients with advanced solid tumors, followed by an expansion phase in patients with tumors harboring an NTRK fusion.

  • Patient Population: Adult patients with advanced solid tumors for whom no effective therapy existed.[13]

  • Intervention: Larotrectinib was administered orally in continuous 28-day cycles, with dose escalation cohorts receiving 100 mg once daily, 100 mg twice daily, 150 mg twice daily, and 200 mg twice daily.[14]

  • Primary Objective: To determine the safety, pharmacokinetic profile, and recommended Phase 2 dose of Larotrectinib.

  • Key Inclusion Criteria: Patients with locally advanced or metastatic solid tumors that had relapsed, progressed, or were non-responsive to available therapies.

  • Response Assessment: Tumor response was assessed by investigators according to RECIST v1.1 criteria.[15]

SCOUT (NCT02637687)

  • Phase: Phase 1/2

  • Study Design: A multicenter, open-label study in pediatric patients. The Phase 1 portion focused on dose-escalation, while the Phase 2 portion evaluated efficacy.[16][17]

  • Patient Population: Pediatric patients (from birth to 21 years) with advanced solid or primary central nervous system (CNS) tumors with a documented NTRK fusion.[18]

  • Intervention: Larotrectinib was administered orally twice daily in continuous 28-day cycles.[18] The recommended Phase 2 dose was established at 100 mg/m², with a maximum of 100 mg per dose.[17]

  • Primary Objective: To assess the safety of Larotrectinib in children and to investigate its efficacy in different cancer types.[16]

  • Key Inclusion Criteria: Patients with locally advanced or metastatic solid tumors or primary CNS tumors that had relapsed, progressed, or were non-responsive to available therapies.[18] Patients with locally advanced infantile fibrosarcoma who would require disfiguring surgery were also eligible.[17]

  • Response Assessment: Tumor response was evaluated by the investigator according to RECIST v1.1.[12]

NAVIGATE (NCT02576431)

  • Phase: Phase 2

  • Study Design: An open-label, multicenter "basket" study.

  • Patient Population: Adolescent and adult patients with advanced solid tumors harboring an NTRK gene fusion.[19]

  • Intervention: Larotrectinib was administered orally at a dose of 100 mg twice daily in continuous 28-day cycles.[19][20]

  • Primary Objective: To investigate the efficacy of Larotrectinib across various tumor types with NTRK fusions.[20]

  • Key Inclusion Criteria: Patients must have received prior standard therapy appropriate for their tumor type and stage of disease, or in the opinion of the investigator, would be unlikely to tolerate or derive clinically meaningful benefit from standard of care. Patients were required to have at least one measurable lesion as defined by RECIST v1.1. The presence of an NTRK gene fusion was confirmed by a CLIA-certified or equivalent laboratory.[19]

  • Response Assessment: The primary endpoint was overall response rate, as determined by an independent review committee according to RECIST v1.1.[7]

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Trial Enrollment & Treatment cluster_assessment Response & Safety Assessment Screening Patient with Advanced Solid Tumor Molecular_Profiling Molecular Profiling (NGS, FISH) Screening->Molecular_Profiling NTRK_Fusion NTRK Gene Fusion Positive? Molecular_Profiling->NTRK_Fusion Inclusion_Exclusion Inclusion/Exclusion Criteria Met NTRK_Fusion->Inclusion_Exclusion Yes Screen Fail Screen Fail NTRK_Fusion->Screen Fail No Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Yes Inclusion_Exclusion->Screen Fail No Treatment Larotrectinib Administration (100 mg BID or 100 mg/m² BID) Informed_Consent->Treatment Tumor_Assessment Tumor Assessment (RECIST v1.1) Treatment->Tumor_Assessment Safety_Monitoring Adverse Event Monitoring Treatment->Safety_Monitoring Data_Analysis Efficacy & Safety Data Analysis Tumor_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Diagram 2: Generalized Clinical Trial Workflow.

Safety Profile

Larotrectinib is generally well-tolerated, with the majority of adverse events being Grade 1 or 2.[3] The safety of Larotrectinib was evaluated in a pooled analysis of patients from the three main clinical trials.

Table 3: Common Adverse Reactions to Larotrectinib (≥20% of Patients)

Adverse ReactionPercentage of PatientsCitation
Fatigue≥20%[7]
Nausea≥20%[7]
Dizziness≥20%[7]
Vomiting≥20%[7]
Increased AST≥20%[7]
Cough≥20%[7]
Increased ALT≥20%[7]
Constipation≥20%[7]
Diarrhea≥20%[7]

Grade 3 or 4 treatment-related adverse events were infrequent, with the most common being increased alanine (B10760859) aminotransferase, anemia, and decreased neutrophil count.[8] Importantly, no treatment-related deaths occurred in the trials, and very few patients discontinued (B1498344) treatment due to adverse events.[3][8]

Conclusion

Larotrectinib represents a significant advancement in precision oncology, offering a highly effective and durable therapeutic option for adult and pediatric patients with TRK fusion-positive cancers, regardless of the tumor's tissue of origin. Its targeted mechanism of action results in a high response rate and a manageable safety profile. The successful clinical development of Larotrectinib underscores the importance of routine molecular profiling to identify patients with NTRK gene fusions who may benefit from this targeted therapy. Ongoing research continues to explore the long-term efficacy and safety of Larotrectinib, further solidifying its role as a standard of care for this molecularly defined subset of cancers.

References

The Discovery and Development of Larotrectinib: A Pan-Trk Inhibitor for TRK Fusion Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Larotrectinib (B560067), initially known as LOXO-101 and later ARRY-470, is a first-in-class, highly selective, ATP-competitive inhibitor of the Tropomyosin Receptor Kinase (Trk) family of proteins: TrkA, TrkB, and TrkC.[1] Its development marked a significant milestone in precision oncology, culminating in a tumor-agnostic approval by the U.S. Food and Drug Administration (FDA) for the treatment of solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions.[2] This guide provides a comprehensive overview of the discovery and development history of Larotrectinib, its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its characterization.

Discovery and Development History

Larotrectinib was discovered by Array BioPharma and subsequently licensed to Loxo Oncology in 2013 for clinical development.[3] The development program was designed to be "tumor-agnostic," focusing on the presence of a specific genetic marker—NTRK gene fusions—rather than the anatomical location of the tumor.[3]

The clinical development of Larotrectinib was notably rapid, progressing through a series of key clinical trials:

  • Phase 1 Adult Study (NCT02122913): This initial study, which began in 2014, was a dose-escalation trial in adult patients with advanced solid tumors to determine the safety, tolerability, and recommended Phase 2 dose of Larotrectinib.[4][5]

  • Phase 1/2 Pediatric Study (SCOUT - NCT02637687): This trial focused on pediatric patients with advanced solid or primary central nervous system tumors, evaluating the safety and efficacy of Larotrectinib in this population.[6]

  • Phase 2 Basket Trial (NAVIGATE - NCT02576431): This study enrolled adults and adolescents with TRK fusion-positive solid tumors to further evaluate the efficacy of Larotrectinib across various cancer types.[7]

The compelling results from these trials, which demonstrated high and durable response rates, led to the accelerated approval of Larotrectinib by the FDA in November 2018 for the treatment of adult and pediatric patients with solid tumors that have an NTRK gene fusion without a known acquired resistance mutation, are metastatic or where surgical resection is likely to result in severe morbidity, and have no satisfactory alternative treatments or that have progressed following treatment.[2][8]

Mechanism of Action

Larotrectinib is a potent and selective inhibitor of all three Trk proteins (TrkA, TrkB, and TrkC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][8] In normal physiology, Trk receptors play a crucial role in the development and function of the nervous system.[9]

In certain cancers, chromosomal rearrangements can lead to the fusion of an NTRK gene with an unrelated gene. This results in the expression of a chimeric Trk fusion protein with a constitutively active kinase domain.[10] This uncontrolled kinase activity drives downstream signaling pathways, including the Ras/MAPK and PI3K/AKT pathways, leading to cellular proliferation and tumor growth.[10][11]

Larotrectinib acts by competitively binding to the ATP-binding site of the Trk kinase domain, thereby blocking its phosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition of Trk signaling leads to the induction of apoptosis and G1 cell-cycle arrest in tumor cells harboring NTRK fusions.[1]

Quantitative Data

Table 1: In Vitro Potency of Larotrectinib[1]
TargetIC₅₀ (nmol/L)
TrkA5
TrkB11
TrkC6
Table 2: Pooled Efficacy Data from Clinical Trials (NCT02122913, NCT02637687, NCT02576431)[13][14]
EndpointValue95% Confidence Interval
Overall Response Rate (Independent Review) 75%61% to 85%
Overall Response Rate (Investigator Assessment) 80%67% to 90%
Complete Response 16%-
Partial Response 59%-
Stable Disease 13%-
Progressive Disease 9%-
Median Duration of Response Not Reached-
Median Progression-Free Survival Not Reached-
Table 3: Pharmacokinetic Parameters of Larotrectinib in Adults (100 mg BID)[3]
ParameterValue
Tmax (Time to Peak Concentration) ~1 hour
Bioavailability 34%
Protein Binding ~70%
Metabolism Primarily via CYP3A4

Experimental Protocols

Disclaimer: The following protocols are generalized based on common laboratory practices and information from technical notes. Specific details from the primary Larotrectinib research publications were not fully available in the search results. Researchers should refer to the original publications for precise methodologies.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Larotrectinib against Trk kinases.

Methodology:

  • Reagents: Recombinant human TrkA, TrkB, and TrkC kinase domains, a suitable peptide substrate, ATP, and Larotrectinib.

  • Procedure:

    • Prepare serial dilutions of Larotrectinib.

    • In a microplate, combine the Trk kinase, peptide substrate, and Larotrectinib at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of Larotrectinib on the proliferation of NTRK fusion-positive cancer cell lines.

Methodology:

  • Cell Lines: Utilize cancer cell lines known to harbor NTRK fusions (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).[3]

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Larotrectinib.

    • Incubate for a period of 72 hours.

    • Assess cell viability using a reagent such as resazurin (B115843) or a commercial ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Determine the percentage of proliferation inhibition relative to a vehicle control and calculate the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).

Western Blot Analysis

Objective: To confirm the inhibition of Trk signaling in a cellular context.

Methodology:

  • Procedure:

    • Treat NTRK fusion-positive cells with various concentrations of Larotrectinib for a defined period (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated Trk (p-Trk), total Trk, phosphorylated downstream effectors (e.g., p-AKT, p-ERK), and their total protein counterparts. A loading control (e.g., β-actin or GAPDH) should also be used.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: A dose-dependent decrease in the levels of p-Trk, p-AKT, and p-ERK upon Larotrectinib treatment indicates successful target engagement and inhibition of the downstream signaling pathway.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Larotrectinib in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Procedure:

    • Subcutaneously implant NTRK fusion-positive cancer cells into the flanks of the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer Larotrectinib orally to the treatment group at a predetermined dose and schedule. The control group receives a vehicle.

    • Measure tumor volume and body weight regularly.

  • Data Analysis: Compare the tumor growth between the Larotrectinib-treated and control groups to determine the anti-tumor efficacy.

Visualizations

NTRK_Signaling_Pathway NTRK Fusion Protein Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK_Fusion NTRK Fusion Protein (Constitutively Active) RAS RAS NTRK_Fusion->RAS PLCg PLCg NTRK_Fusion->PLCg AKT AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival DAG DAG PKC PKC DAG->PKC PKC->Proliferation_Survival Larotrectinib Larotrectinib PI3K PI3K PI3K->AKT RAS->RAF PLCg->DAG

Caption: NTRK Fusion Protein Signaling Pathway and Inhibition by Larotrectinib.

Experimental_Workflow Preclinical Evaluation Workflow for Larotrectinib Target_ID Target Identification (NTRK Fusions) In_Vitro_Kinase In Vitro Kinase Assays (IC50 Determination) Target_ID->In_Vitro_Kinase Cell_Based Cell-Based Assays (Viability, Apoptosis) In_Vitro_Kinase->Cell_Based Western_Blot Western Blotting (Pathway Inhibition) Cell_Based->Western_Blot In_Vivo In Vivo Xenograft Models (Efficacy & Tolerability) Western_Blot->In_Vivo Clinical_Trials Clinical Trials (Phase 1-3) In_Vivo->Clinical_Trials

Caption: A generalized workflow for the preclinical evaluation of Larotrectinib.

References

Preclinical Data on MK-0969 M3 Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search for preclinical data on the M3 muscarinic antagonist MK-0969, publicly available quantitative data on its binding affinity, functional potency, and selectivity is scarce. The information retrievable confirms its classification as an M3 antagonist with potential applications in Chronic Obstructive Pulmonary Disease (COPD) and urinary incontinence.[1][2] However, detailed experimental protocols and specific quantitative metrics necessary for an in-depth technical guide are not available in the public domain.

Therefore, this guide will provide a comprehensive overview of the preclinical evaluation of a representative and well-characterized selective M3 muscarinic antagonist, using methodologies and data presentation formats applicable to the field. This will serve as a blueprint for understanding the preclinical profile of a compound in this class, which can be applied should data for this compound become available.

Introduction to M3 Muscarinic Receptor Antagonism

The M3 muscarinic acetylcholine (B1216132) receptor (M3R) is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq signaling pathway.[3] Activation of the M3R by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction, while DAG activates protein kinase C. This pathway is fundamental in mediating responses in various tissues, including the contraction of airway and bladder smooth muscle, and the secretion from salivary glands.

Antagonism of the M3R is a key therapeutic strategy for conditions characterized by excessive cholinergic stimulation, such as COPD and overactive bladder. Selective M3 antagonists are designed to inhibit these effects with minimal activity at other muscarinic receptor subtypes (M1, M2, M4, M5) to reduce the potential for side effects, such as cognitive impairment (M1) or cardiovascular effects (M2).

Quantitative Data Presentation

The following tables summarize typical preclinical data for a selective M3 muscarinic antagonist. The values presented are illustrative and based on data for well-characterized M3 antagonists.

Table 1: Muscarinic Receptor Binding Affinity

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)M3 Selectivity (fold vs. M2)
Representative M3 Antagonist15501.5252033.3

Ki values represent the inhibition constant for radioligand binding to cloned human muscarinic receptors.

Table 2: In Vitro Functional Potency

AssayCell Line/TissueAgonistParameterIC50 / pA2
Calcium MobilizationCHO-hM3 cellsCarbacholIC50 (nM)5.2
Phosphoinositide TurnoverGuinea Pig BladderCarbacholpA28.5
Smooth Muscle ContractionGuinea Pig TracheaAcetylcholinepA28.2

IC50 represents the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 3: In Vivo Pharmacological Activity

Animal ModelSpeciesEndpointRoute of AdministrationED50 / Effective Dose
Methacholine-induced BronchoconstrictionGuinea PigInhibition of bronchoconstrictionIntravenous0.1 mg/kg
Saline-induced Bladder ContractionsRatInhibition of bladder contractionsOral1 mg/kg
Pilocarpine-induced SalivationMouseInhibition of salivationSubcutaneous3 mg/kg

ED50 represents the dose required to produce a 50% maximal effect.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human muscarinic receptor subtypes.

  • Radioligand: A non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.[4][5]

  • Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of the test compound at the M3 receptor.

Methodology:

  • Cell Culture: CHO cells stably expressing the human M3 receptor are seeded into 96-well plates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound.

  • Agonist Stimulation: The M3 receptor agonist, carbachol, is added to stimulate an increase in intracellular calcium.[6]

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture CHO-hM3 Cells Dye_Loading Load with Fluo-4 AM Cell_Culture->Dye_Loading Compound_Incubation Incubate with Test Compound Dye_Loading->Compound_Incubation Agonist_Addition Add Carbachol Compound_Incubation->Agonist_Addition Fluorescence_Measurement Measure Fluorescence Agonist_Addition->Fluorescence_Measurement IC50_Calculation Calculate IC50 Fluorescence_Measurement->IC50_Calculation

Caption: Workflow for Calcium Mobilization Assay.

Lead_Selection_Logic Start Start: Candidate Compound High_M3_Affinity High M3 Affinity? (Low Ki) Start->High_M3_Affinity High_M3_Potency High M3 Potency? (Low IC50) High_M3_Affinity->High_M3_Potency Yes Fail Fail High_M3_Affinity->Fail No M3_Selectivity Selective over M2? (High Ki M2 / Ki M3) High_M3_Potency->M3_Selectivity Yes High_M3_Potency->Fail No In_Vivo_Efficacy In Vivo Efficacy? (Low ED50) M3_Selectivity->In_Vivo_Efficacy Yes M3_Selectivity->Fail No Good_PK_Profile Good PK Profile? In_Vivo_Efficacy->Good_PK_Profile Yes In_Vivo_Efficacy->Fail No Lead_Candidate Lead Candidate Good_PK_Profile->Lead_Candidate Yes Good_PK_Profile->Fail No

Caption: Decision Tree for M3 Antagonist Lead Selection.

References

Methodological & Application

Application Notes and Protocols for MK-0969: An In Vitro Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro cell-based assay to characterize the activity of MK-0969, a potent M3 muscarinic acetylcholine (B1216132) receptor antagonist. The primary method described is a fluorescent calcium flux assay, a robust and high-throughput method for quantifying the antagonism of the Gq-coupled M3 receptor. Additionally, this note includes a summary of representative quantitative data for M3 antagonists and diagrams illustrating the M3 signaling pathway and the experimental workflow.

Introduction

This compound is identified as an antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1] M3Rs are G-protein coupled receptors (GPCRs) that play a critical role in mediating smooth muscle contraction and glandular secretion.[2] Upon activation by an agonist like acetylcholine, the M3R couples to the Gq class of G proteins, which in turn activates phospholipase C (PLC).[3][4][5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger that triggers various cellular responses.[5][6] Antagonists like this compound block this signaling cascade by preventing agonist binding to the M3 receptor.

This application note details a widely used functional assay to measure the potency of M3 antagonists by quantifying their ability to inhibit agonist-induced intracellular calcium mobilization.

Data Presentation

The following table summarizes representative binding affinities (Ki) and functional potencies (IC50) for several known M3 muscarinic receptor antagonists. This data is provided for comparative purposes to contextualize the results obtained for this compound.

CompoundReceptor SubtypeAssay TypeCell LineKi (nM)IC50 (nM)Reference
DarifenacinHuman M3Radioligand BindingCHO-m3--[7]
DarifenacinHuman M2Radioligand BindingCHO-m2--[7]
OxybutyninHuman M3Radioligand BindingCHO-m3--[7]
TolterodineHuman M2Radioligand BindingCHO-m2--[7]
J-107320Human M3Radioligand Binding-2.5-[8]
J-107320Human M2Radioligand Binding-2800-[8]
SVT-40776Human M3Radioligand Binding-0.19-[9]

Signaling Pathway

The following diagram illustrates the signaling pathway of the M3 muscarinic receptor upon agonist activation and the point of inhibition by an antagonist like this compound.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq M3R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Agonist Acetylcholine (Agonist) Agonist->M3R Binds Antagonist This compound (Antagonist) Antagonist->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response Initiates

M3 muscarinic receptor signaling pathway.

Experimental Protocol: Calcium Flux Assay for M3 Receptor Antagonism

This protocol describes a method to determine the potency of this compound in inhibiting agonist-induced calcium mobilization in a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-293-M3).

Materials:

  • Cell Line: CHO-K1 or HEK-293 cells stably expressing the human M3 muscarinic receptor (CHO-M3, HEK-293-M3).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (if required).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Agonist: Acetylcholine or Carbachol.

  • Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., FLIPR Calcium 5 Assay Kit).[10]

  • Probenecid (optional): An anion-exchange transport inhibitor to prevent dye leakage.

  • Black, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Plating:

    • Culture CHO-M3 cells to ~80-90% confluency.

    • Harvest cells and seed them into black, clear-bottom microplates at an optimized density (e.g., 30,000 - 50,000 cells/well).

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Remove the culture medium from the cell plates and add the dye-loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Addition (Antagonist):

    • Prepare a serial dilution of this compound in assay buffer. It is crucial to include a vehicle control (e.g., DMSO in assay buffer).

    • After the dye-loading incubation, gently wash the cells with assay buffer (if not using a no-wash kit).

    • Add the different concentrations of this compound to the respective wells.

    • Incubate the plates at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Addition and Fluorescence Reading:

    • Prepare the agonist (e.g., Carbachol) solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for a few seconds.

    • Use the instrument's liquid handler to add the agonist solution to all wells simultaneously.

    • Continue to record the fluorescence signal for 1-3 minutes to capture the peak calcium response.

Data Analysis:

  • The increase in fluorescence intensity upon agonist addition corresponds to the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each well.

  • Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone, no antagonist).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

Experimental Workflow

The following diagram outlines the key steps in the calcium flux assay protocol.

Experimental_Workflow Start Start Seed_Cells Seed CHO-M3 Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Load_Dye Load with Calcium Indicator Dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 60 min at 37°C Load_Dye->Incubate_Dye Add_Antagonist Add Serial Dilutions of this compound Incubate_Dye->Add_Antagonist Incubate_Antagonist Incubate for 15-30 min Add_Antagonist->Incubate_Antagonist Measure_Fluorescence Measure Fluorescence in Plate Reader Incubate_Antagonist->Measure_Fluorescence Add_Agonist Add Agonist (e.g., Carbachol) and Continue Reading Measure_Fluorescence->Add_Agonist Analyze_Data Analyze Data: Calculate IC50 Add_Agonist->Analyze_Data End End Analyze_Data->End

Workflow for the M3 antagonist calcium flux assay.

References

Application Notes and Protocols for In Vivo Studies of an M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigational Compound MK-0969: Publicly available scientific literature and preclinical data for a compound specifically designated as "this compound" are limited. The information available identifies it as a muscarinic M3 receptor antagonist. Therefore, these application notes and protocols are based on established principles for designing and conducting in vivo studies for M3 antagonists in the therapeutic areas of Chronic Obstructive Pulmonary Disease (COPD) and overactive bladder. The methodologies provided are generalized and should be adapted based on the specific properties of the compound under investigation.

Mechanism of Action: M3 Muscarinic Receptor Antagonism

Muscarinic M3 receptors are G-protein coupled receptors predominantly found on smooth muscle cells, secretory glands, and the central nervous system. In the airways, stimulation of M3 receptors by acetylcholine (B1216132) leads to bronchoconstriction and mucus secretion. In the bladder, M3 receptor activation causes contraction of the detrusor muscle, leading to urination.

An M3 antagonist, such as the investigational compound this compound, competitively binds to these receptors, inhibiting the effects of acetylcholine. This leads to smooth muscle relaxation and reduced glandular secretion.

cluster_cell Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Induces Contraction Muscle Contraction DAG->Contraction Ca2->Contraction MK0969 This compound (M3 Antagonist) MK0969->M3R Blocks

Caption: M3 Receptor Signaling Pathway and Antagonism.

Experimental Workflow for In Vivo Studies

A typical workflow for the in vivo evaluation of a novel M3 antagonist involves a series of studies to determine its pharmacokinetics, pharmacodynamics, efficacy, and safety.

Start Compound Synthesis & In Vitro Characterization PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) - Dose-ranging - Bioavailability Start->PKPD Efficacy Efficacy Models - COPD Models - Overactive Bladder Models PKPD->Efficacy Safety Safety & Toxicology - Acute & Chronic Toxicity - Off-target effects PKPD->Safety Data Data Analysis & Interpretation Efficacy->Data Safety->Data Report Reporting & Regulatory Submission Data->Report

Caption: In Vivo Experimental Workflow.

Animal Models for Efficacy Studies

The choice of animal model is critical for evaluating the therapeutic potential of an M3 antagonist. Below are commonly used models for COPD and overactive bladder.

Therapeutic AreaAnimal ModelKey Features & Rationale
COPD Lipopolysaccharide (LPS)-induced airway inflammation in rodentsInduces neutrophilic inflammation and airway hyperresponsiveness, key features of COPD.
Cigarette smoke-induced airway inflammation in rodentsChronic exposure mimics the primary cause of human COPD, leading to inflammation and emphysema.
Ovalbumin-induced allergic asthma in rodentsWhile a model for asthma, it is useful for assessing bronchodilator effects.
Overactive Bladder Spontaneous hypertensive rats (SHR)Exhibit detrusor overactivity and are a good model for idiopathic overactive bladder.
Cyclophosphamide-induced cystitis in rodentsInduces bladder inflammation and hyperactivity, modeling interstitial cystitis/painful bladder syndrome.
Protamine sulfate/potassium chloride-induced bladder irritationCreates a model of bladder urothelial dysfunction and subsequent hyperactivity.

Experimental Protocols

Protocol: Evaluation of Bronchodilator Activity in a Rodent Model of Airway Hyperresponsiveness

Objective: To assess the ability of an M3 antagonist to inhibit bronchoconstriction induced by a cholinergic agonist.

Materials:

  • Test compound (M3 antagonist)

  • Vehicle control

  • Cholinergic agonist (e.g., methacholine)

  • Anesthetic

  • Whole-body plethysmograph or invasive lung function measurement system

  • Rodents (e.g., guinea pigs, rats, or mice)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing facility for at least one week.

  • Dosing: Administer the test compound or vehicle via the intended clinical route (e.g., inhalation, oral gavage).

  • Anesthesia: Anesthetize the animals at a predetermined time point post-dosing.

  • Surgical Preparation (for invasive methods): If using invasive lung function measurement, perform a tracheostomy and cannulate the trachea.

  • Baseline Measurement: Record baseline airway resistance and compliance.

  • Cholinergic Challenge: Administer increasing concentrations of methacholine (B1211447) via aerosol or intravenous injection.

  • Data Acquisition: Record changes in airway resistance and compliance at each methacholine concentration.

  • Data Analysis: Calculate the dose of methacholine required to produce a 50% increase in airway resistance (ED50) for each treatment group.

Protocol: Evaluation of Bladder Function in a Rat Model of Detrusor Overactivity

Objective: To assess the effect of an M3 antagonist on bladder capacity and non-voiding contractions.

Materials:

  • Test compound (M3 antagonist)

  • Vehicle control

  • Anesthetic

  • Cystometry recording equipment

  • Infusion pump and syringe

  • Saline

  • Rats (e.g., Spontaneously Hypertensive Rats)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing facility.

  • Dosing: Administer the test compound or vehicle.

  • Anesthesia and Surgical Preparation: Anesthetize the rat and implant a catheter into the bladder dome.

  • Cystometry:

    • Allow the bladder to empty.

    • Infuse saline at a constant rate into the bladder.

    • Record intravesical pressure continuously.

  • Data Acquisition: Measure the following parameters:

    • Bladder capacity (volume at which voiding occurs)

    • Voiding pressure

    • Frequency and amplitude of non-voiding contractions

  • Data Analysis: Compare the cystometric parameters between the vehicle and test compound-treated groups.

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of an M3 Antagonist on Methacholine-Induced Bronchoconstriction

Treatment GroupDose (mg/kg)nMethacholine ED50 (µg/kg, IV)% Inhibition of Bronchoconstriction
Vehicle-815.2 ± 1.8-
Compound X0.1832.5 ± 3.153.2
Compound X1.0878.9 ± 6.580.7
Compound X10.08150.4 ± 12.390.0
p < 0.05 compared to vehicle

Table 2: Effect of an M3 Antagonist on Cystometric Parameters in Spontaneously Hypertensive Rats

Treatment GroupDose (mg/kg)nBladder Capacity (mL)Non-voiding Contractions (frequency/min)
Vehicle-100.8 ± 0.15.2 ± 0.7
Compound Y1.0101.5 ± 0.22.1 ± 0.4
Compound Y3.0102.1 ± 0.30.8 ± 0.2
Compound Y10.0102.5 ± 0.40.3 ± 0.1
*p < 0.05 compared to vehicle

Application Notes and Protocols for the Study of Muscarinic M3 Receptor Antagonists in Animal Models of COPD

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Analysis in the Absence of Preclinical Data for MK-0969

Disclaimer: Extensive searches for preclinical data on the specific compound this compound in animal models of Chronic Obstructive Pulmonary Disease (COPD) did not yield any publicly available studies. Therefore, these application notes and protocols are based on the well-established effects of other representative muscarinic M3 receptor antagonists (e.g., tiotropium, aclidinium, glycopyrronium) in common COPD animal models. The methodologies and expected outcomes described herein are intended to serve as a guide for researchers investigating novel M3 antagonists for COPD.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. The underlying pathology involves chronic inflammation, airway remodeling, and emphysema. A key pathway contributing to the pathophysiology of COPD is the cholinergic system, where acetylcholine (B1216132) (ACh) mediates bronchoconstriction and pro-inflammatory effects primarily through the muscarinic M3 receptor.[1][2] Antagonism of the M3 receptor is a cornerstone of COPD therapy, leading to bronchodilation and potentially mitigating inflammation and airway remodeling.[1][2][3][4]

These application notes provide an overview of the use of animal models to evaluate the efficacy of M3 receptor antagonists in COPD research. The protocols and data presented are representative of the outcomes expected from a potent and selective M3 antagonist.

Signaling Pathway of the Muscarinic M3 Receptor in Airway Smooth Muscle

The primary mechanism of action for M3 receptor antagonists in COPD is the blockade of acetylcholine-induced bronchoconstriction. In airway smooth muscle cells, acetylcholine binding to the M3 receptor, a Gq protein-coupled receptor, initiates a signaling cascade that results in muscle contraction. M3 antagonists competitively inhibit this binding, leading to bronchodilation.

M3_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates MK0969 This compound (M3 Antagonist) MK0969->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Contraction Muscle Contraction Ca->Contraction Initiates PKC->Contraction Potentiates

Caption: M3 muscarinic receptor signaling pathway leading to airway smooth muscle contraction.

Animal Models for COPD Research

Several animal models are utilized to recapitulate the key features of COPD, including inflammation, emphysema, and airway remodeling.[5][6][7][8] The choice of model often depends on the specific aspect of the disease being investigated.

1. Cigarette Smoke (CS)-Induced COPD Model: This is considered the gold-standard model as it mimics the primary cause of COPD in humans.[6]

2. Lipopolysaccharide (LPS)-Induced Airway Inflammation: LPS, a component of Gram-negative bacteria, is used to induce a robust neutrophilic inflammatory response in the lungs, characteristic of COPD exacerbations.

3. Elastase-Induced Emphysema: Intratracheal instillation of elastase leads to the destruction of alveolar walls, resulting in emphysema-like airspace enlargement.

Experimental Protocols

Protocol 1: Cigarette Smoke-Induced Airway Inflammation in Mice

Objective: To evaluate the anti-inflammatory effects of an M3 antagonist on chronic airway inflammation induced by cigarette smoke.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Whole-body smoke exposure system

  • Standard research cigarettes

  • M3 antagonist (e.g., this compound)

  • Vehicle control

  • Intranasal or intratracheal delivery apparatus

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for cytokine analysis (e.g., TNF-α, IL-6)

  • Histology supplies

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Group Allocation: Randomly divide mice into three groups:

    • Sham Air + Vehicle

    • Cigarette Smoke + Vehicle

    • Cigarette Smoke + M3 Antagonist

  • Exposure: Expose the CS groups to cigarette smoke (e.g., 6 cigarettes/day, 5 days/week) for 4 to 12 weeks. The Sham Air group is exposed to filtered air on the same schedule.

  • Treatment: Administer the M3 antagonist or vehicle daily, typically via intranasal or intratracheal instillation, starting from a predetermined time point (e.g., after the first 4 weeks of CS exposure).

  • Endpoint Analysis (24 hours after the last exposure and treatment):

    • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for total and differential cell counts (macrophages, neutrophils, lymphocytes).

    • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.

    • Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and airway remodeling.

Protocol 2: LPS-Induced Acute Airway Inflammation in Rats

Objective: To assess the ability of an M3 antagonist to inhibit acute neutrophilic inflammation in the airways.

Materials:

  • Sprague-Dawley rats (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • M3 antagonist (e.g., this compound)

  • Vehicle control

  • Intratracheal instillation device

  • BAL equipment

  • Myeloperoxidase (MPO) activity assay kit

Procedure:

  • Acclimatization: Acclimatize rats for at least one week.

  • Group Allocation: Randomly assign rats to three groups:

    • Saline + Vehicle

    • LPS + Vehicle

    • LPS + M3 Antagonist

  • Treatment: Administer the M3 antagonist or vehicle, typically 1 hour before the LPS challenge.

  • Induction of Inflammation: Administer LPS (e.g., 5 mg/kg) or saline via intratracheal instillation.

  • Endpoint Analysis (4-24 hours post-LPS challenge):

    • BAL: Collect BAL fluid for total and differential cell counts, with a focus on neutrophils.

    • MPO Assay: Measure MPO activity in lung tissue homogenates as a marker of neutrophil infiltration.

    • Cytokine Analysis: Analyze BAL fluid for levels of neutrophil chemoattractants (e.g., CXCL1/KC).

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (Mice or Rats, 1 week) Grouping Random Group Allocation (Sham, Disease+Vehicle, Disease+Drug) Acclimatization->Grouping Induction Disease Induction (Cigarette Smoke or LPS) Grouping->Induction Treatment Daily Treatment (Vehicle or M3 Antagonist) Induction->Treatment Concurrent or Pre-treatment Sacrifice Sacrifice (24h post-final treatment) Treatment->Sacrifice BAL Bronchoalveolar Lavage (BAL) Sacrifice->BAL Histology Lung Histology Sacrifice->Histology Biochemistry Biochemical Assays Sacrifice->Biochemistry

References

Application Notes and Protocols for Testing of MK-0969 in Rodent Models of Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent clinical condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1][2][3][4] To facilitate the development of novel therapeutics such as MK-0969, it is crucial to utilize robust and reproducible animal models that mimic the pathophysiology of human OAB.[5][6] Rodent models are widely employed for this purpose due to their anatomical and physiological similarities to humans, as well as the feasibility of inducing OAB-like symptoms.[7]

These application notes provide detailed protocols for inducing OAB in rodents using two common and well-validated methods: cyclophosphamide (B585) (CYP)-induced cystitis and intravesical protamine sulfate (B86663)/potassium chloride (PS/KCl) instillation. Furthermore, a generalized protocol for the subsequent evaluation of a test compound, designated as this compound, is outlined.

Preclinical Rodent Models of Overactive Bladder

Several methods are available to induce OAB in rodents, each with distinct advantages and translational relevance.[6][7][8] The choice of model often depends on the specific research question and the presumed mechanism of action of the test compound.

  • Cyclophosphamide (CYP)-Induced Cystitis: Systemic administration of CYP, a chemotherapeutic agent, induces bladder inflammation and urothelial damage, leading to symptoms of OAB such as increased urinary frequency and bladder hyperalgesia.[9][10][11] This model is particularly relevant for studying the role of inflammation and sensory nerve activation in OAB pathophysiology.[7][11]

  • Protamine Sulfate/Potassium Chloride (PS/KCl) Instillation: Intravesical administration of protamine sulfate, a polycationic peptide, disrupts the protective glycosaminoglycan (GAG) layer of the urothelium.[12][13] Subsequent instillation of potassium chloride (KCl) activates C-fiber afferent nerves, leading to bladder hyperactivity.[12] This model is useful for investigating urothelial barrier dysfunction and its role in OAB.

  • Bladder Outlet Obstruction (BOO): Surgical ligation of the urethra creates a physical obstruction, leading to detrusor hypertrophy and bladder instability, which are characteristic features of OAB in patients with benign prostatic hyperplasia.[8][14]

  • Other Models: Other established models include intravesical acetic acid or retinyl acetate (B1210297) instillation, as well as genetic models like the spontaneously hypertensive rat.[5][6][15]

Experimental Protocols

Cyclophosphamide (CYP)-Induced Overactive Bladder in Rats

This protocol describes the induction of OAB using cyclophosphamide, a method known to cause bladder inflammation and detrusor overactivity.[9][16]

Materials:

  • Cyclophosphamide (CYP)

  • Sterile saline (0.9% NaCl)

  • Female Sprague-Dawley rats (200-250 g)

  • Urethane (B1682113) anesthetic

  • Cystometry equipment

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to food and water.

  • Induction of Cystitis:

    • Prepare a fresh solution of CYP in sterile saline.

    • Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150-200 mg/kg.[9][16] Control animals should receive an equivalent volume of sterile saline.

    • OAB symptoms typically develop within 24-48 hours post-injection.[16]

  • Administration of this compound:

    • Following the confirmation of OAB induction, administer this compound at the desired dose and route (e.g., oral gavage, subcutaneous injection). The vehicle used for this compound should be administered to a separate control group of OAB animals.

  • Urodynamic Evaluation (Cystometry):

    • Anesthetize the rats with urethane (1.0 g/kg, i.p.).[16]

    • Insert a catheter into the bladder via the urethra for saline infusion and pressure measurement.[16]

    • Infuse warm saline into the bladder at a constant rate (e.g., 15 mL/h).[16]

    • Record urodynamic parameters including basal pressure, maximum voiding pressure, intercontraction interval, and bladder capacity.[9]

Protamine Sulfate/Potassium Chloride (PS/KCl)-Induced Overactive Bladder in Rats

This protocol details a two-step intravesical instillation method to induce bladder hyperactivity by disrupting the urothelial barrier and activating sensory nerves.[12]

Materials:

  • Protamine sulfate (PS)

  • Potassium chloride (KCl)

  • Sterile saline (0.9% NaCl)

  • Female Sprague-Dawley rats (200-250 g)

  • Urethane anesthetic

  • Cystometry equipment

Procedure:

  • Animal Preparation: Acclimatize rats as described in the CYP protocol.

  • Induction of Bladder Hyperactivity:

    • Anesthetize the rats with urethane.

    • Perform continuous cystometrograms by filling the bladder with normal saline at a rate of 0.04 mL/min.[12]

    • Instill a solution of protamine sulfate (e.g., 10 mg/mL) into the bladder for 60 minutes to disrupt the GAG layer.[12]

    • Following the PS instillation, infuse a solution of KCl (e.g., 300-500 mM) intravesically to induce bladder hyperactivity.[12] Irritative effects, such as a decreased intercontraction interval, are typically observed within 10-30 minutes.[12]

  • Administration of this compound:

    • Administer this compound prior to or following the induction of hyperactivity, depending on the experimental design.

  • Urodynamic Evaluation (Cystometry):

    • Continuously record urodynamic parameters throughout the experiment to assess the effects of PS/KCl and this compound.

Data Presentation

The following table summarizes key quantitative data that can be collected from the described OAB models to evaluate the efficacy of this compound.

ParameterControl GroupOAB Model (Vehicle)OAB Model + this compoundExpected Outcome with Effective this compound
Intercontraction Interval (min) NormalDecreased[9][12]IncreasedReversal of the decrease seen in the OAB model
Bladder Capacity (mL) NormalDecreased[16]IncreasedReversal of the decrease seen in the OAB model
Voiding Frequency NormalIncreased[5]DecreasedReversal of the increase seen in the OAB model
Maximum Voiding Pressure (mmHg) NormalDecreased[9]IncreasedNormalization towards control levels
Non-voiding Contractions Absent/LowPresent/IncreasedAbsent/DecreasedReduction or elimination of non-voiding contractions

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for inducing OAB in rodents and testing the efficacy of a compound like this compound.

G cluster_induction OAB Induction cluster_treatment Treatment cluster_evaluation Evaluation Induction_Method Select Induction Method (e.g., CYP or PS/KCl) Induction Induce OAB Induction_Method->Induction Animal_Prep Animal Acclimatization Animal_Prep->Induction_Method Grouping Randomize into Groups (Control, OAB+Vehicle, OAB+this compound) Induction->Grouping Treatment_Admin Administer this compound or Vehicle Grouping->Treatment_Admin Cystometry Perform Cystometry Treatment_Admin->Cystometry Data_Analysis Analyze Urodynamic Parameters Cystometry->Data_Analysis Histology Histopathological Analysis (Optional) Cystometry->Histology G cluster_urothelium Urothelium cluster_nerve Afferent Nerve cluster_cns Central Nervous System cluster_efferent Efferent Pathway Bladder_Distension Bladder Distension Urothelial_Stretch Urothelial Cell Stretch Bladder_Distension->Urothelial_Stretch ATP_Release ATP Release Urothelial_Stretch->ATP_Release P2X3_Receptor P2X3 Receptor Activation ATP_Release->P2X3_Receptor Nerve_Firing Increased Afferent Firing P2X3_Receptor->Nerve_Firing Spinal_Cord Spinal Cord Processing Nerve_Firing->Spinal_Cord Brain Brain (Sensation of Urgency) Spinal_Cord->Brain Parasympathetic_Nerve Parasympathetic Nerve Activation Spinal_Cord->Parasympathetic_Nerve ACh_Release Acetylcholine (ACh) Release Parasympathetic_Nerve->ACh_Release Detrusor_Contraction Detrusor Muscle Contraction ACh_Release->Detrusor_Contraction MK0969 This compound (Hypothetical Target) MK0969->P2X3_Receptor Inhibition

References

Application Notes and Protocols for the Study of M3 Muscarinic Receptor Antagonists Using Recombinant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M3 muscarinic acetylcholine (B1216132) receptor (M3R), a member of the G protein-coupled receptor (GPCR) superfamily, is a key therapeutic target for a range of conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. The development of selective M3R antagonists is a significant area of research in drug discovery. This document provides detailed application notes and experimental protocols for the characterization of M3R antagonists, such as MK-0969, using commercially available recombinant cell lines.

The M3R primarily couples to Gq/11 proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[1][2][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This signaling pathway is fundamental to the physiological responses mediated by the M3R, such as smooth muscle contraction and glandular secretion.[1][2]

This guide details the use of common host cell lines such as Chinese Hamster Ovary (CHO-K1), Human Embryonic Kidney 293 (HEK293), and Human Osteosarcoma (U2OS) cells, which are engineered to stably express the human M3R. These cell lines provide robust and reproducible systems for assessing the binding affinity and functional potency of M3R antagonists.

Recommended Cell Lines Expressing M3 Receptors

A variety of commercially available cell lines are suitable for studying M3R antagonists. The choice of cell line may depend on the specific assay platform and desired experimental endpoint.

Cell LineHost CellKey FeaturesRecommended Assays
CHO-K1-M3 CHO-K1Low endogenous muscarinic receptor expression, providing a clean background for recombinant receptor studies.[5] Well-suited for a wide range of functional assays.Radioligand Binding, Calcium Flux, Inositol Phosphate Accumulation
HEK293-M3 HEK293High transfection efficiency and robust protein expression.[5] May have low levels of endogenous M3 receptors.[5] Often used for reporter gene and signaling pathway assays.NFAT Reporter Assays, ERK Phosphorylation, Radioligand Binding
U2OS-M3 U2OSAdherent and suitable for high-content imaging and automated microscopy.Calcium Flux, Receptor Redistribution/Internalization Assays

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the ability of a test compound (e.g., this compound) to compete with a known radiolabeled M3R antagonist (e.g., [³H]-N-Methylscopolamine, [³H]-NMS) for binding to the receptor.

Materials:

  • CHO-K1-M3 cell membranes

  • [³H]-NMS (radioligand)

  • Test compound (this compound)

  • Atropine (B194438) (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation fluid and vials

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Culture CHO-K1-M3 cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-50 µg protein/well), a fixed concentration of [³H]-NMS (typically at its Kd value), and a range of concentrations of the test compound.

  • Non-Specific Binding: To a separate set of wells, add the membrane preparation, [³H]-NMS, and a high concentration of a non-labeled antagonist like atropine (e.g., 1 µM) to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay for Functional Antagonism (IC50)

This functional assay measures the ability of an M3R antagonist to inhibit the increase in intracellular calcium induced by an M3R agonist (e.g., carbachol).

Materials:

  • CHO-K1-M3, HEK293-M3, or U2OS-M3 cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (to prevent dye leakage)

  • Carbachol (B1668302) (agonist)

  • Test compound (this compound)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the M3-expressing cells in a 96-well or 384-well black, clear-bottom plate and allow them to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye solution containing probenecid. Incubate at 37°C for 45-60 minutes.

  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test antagonist (this compound) for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of carbachol (typically EC80, the concentration that gives 80% of the maximal response) to stimulate the cells. Immediately record the fluorescence intensity over time.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the carbachol-induced response against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the antagonist.

Protocol 3: NFAT Reporter Gene Assay in HEK293-M3 Cells

This assay measures the activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor, which is downstream of the Gq-calcium signaling pathway.

Materials:

  • HEK293-M3 cell line co-expressing an NFAT-luciferase reporter construct

  • Test compound (this compound)

  • Carbachol (agonist)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed the HEK293-M3-NFAT reporter cells in a white, opaque 96-well plate.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test antagonist (this compound) for a defined period.

  • Agonist Stimulation: Add a fixed concentration of carbachol (e.g., EC50) to the wells and incubate for 5-6 hours at 37°C.

  • Luciferase Assay: Add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme.

  • Luminescence Measurement: Measure the luminescence using a plate-based luminometer.

Data Analysis:

  • Calculate the fold induction of luciferase activity relative to unstimulated cells.

  • Plot the percentage of inhibition of the carbachol-induced luciferase expression against the logarithm of the antagonist concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Data Presentation

Quantitative data for M3R antagonists should be summarized in clear and concise tables to allow for easy comparison of potencies and selectivities.

Table 1: Illustrative Binding Affinity of an M3R Antagonist at Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M1[Value]
M2[Value]
M3 [Value]
M4[Value]
M5[Value]

Lower Ki values indicate higher binding affinity.

Table 2: Illustrative Functional Potency of an M3R Antagonist in Various Assays

AssayCell LineAgonistIC50 (nM)
Calcium FluxCHO-K1-M3Carbachol[Value]
IP1 AccumulationHEK293-M3Acetylcholine[Value]
NFAT ReporterHEK293-M3-NFATCarbachol[Value]

Lower IC50 values indicate higher functional potency.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca2+ (Cytosolic) Ca_ER->Ca_cyto Response Cellular Response (e.g., Contraction) Ca_cyto->Response PKC->Response Agonist Agonist (e.g., Acetylcholine) Agonist->M3R Activates Antagonist Antagonist (this compound) Antagonist->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway.

Calcium_Flux_Workflow A 1. Seed M3-expressing cells in 96-well plate B 2. Load cells with calcium-sensitive dye A->B C 3. Pre-incubate with This compound (Antagonist) B->C D 4. Measure baseline fluorescence C->D E 5. Inject Carbachol (Agonist) & Measure fluorescence change D->E F 6. Data Analysis: Determine IC50 E->F

Caption: Experimental workflow for a calcium flux assay.

Binding_Assay_Workflow A 1. Prepare M3R-expressing cell membranes B 2. Incubate membranes with [3H]-NMS (Radioligand) & This compound (Competitor) A->B C 3. Separate bound from free radioligand by filtration B->C D 4. Quantify bound radioactivity (Scintillation Counting) C->D E 5. Data Analysis: Determine Ki D->E

Caption: Workflow for a radioligand binding assay.

References

Application Notes and Protocols for Calcium Imaging Assays with MK-0969

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing calcium imaging assays to characterize the activity of MK-0969, a potent and selective M3 muscarinic acetylcholine (B1216132) receptor antagonist.[1] The following sections detail the underlying signaling pathway, a comprehensive experimental workflow, and data analysis procedures.

Mechanism of Action and Signaling Pathway

The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that plays a critical role in mediating smooth muscle contraction, and glandular secretion. Upon binding of the endogenous ligand, acetylcholine (ACh), the M3 receptor activates the Gq alpha subunit, initiating a signaling cascade that results in an increase in intracellular calcium ([Ca2+]).

This signaling pathway begins with the Gq-mediated activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER). This binding event triggers the release of stored Ca2+ from the ER into the cytosol, leading to a rapid and transient increase in intracellular Ca2+ concentration. This elevation in cytosolic Ca2+ is a key signal that drives various cellular responses.

This compound, as an M3 receptor antagonist, competitively binds to the M3 receptor, thereby preventing acetylcholine from binding and initiating the downstream signaling cascade. This inhibitory action of this compound effectively blocks the acetylcholine-induced release of intracellular calcium. Calcium imaging assays provide a direct and quantitative method to measure this antagonist activity by monitoring the changes in intracellular calcium levels in response to M3 receptor stimulation in the presence and absence of this compound.

cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R binds Gq Gq M3R->Gq activates MK0969 This compound MK0969->M3R inhibits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_ER Ca2+ (stored) IP3R->Ca_ER opens Ca_cyto ↑ [Ca2+]i Ca_ER->Ca_cyto release CellularResponse Cellular Response Ca_cyto->CellularResponse triggers

Figure 1: M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This protocol outlines a cell-based calcium imaging assay to determine the potency of this compound in inhibiting M3 receptor-mediated calcium mobilization.

Materials and Reagents
  • Cell Line: A suitable cell line endogenously or recombinantly expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells stably expressing the M3 receptor).

  • Cell Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic if applicable).

  • Calcium Indicator Dye: Fluo-8 AM, Fura-2 AM, or Cal-520 AM.[2]

  • Pluronic F-127: 20% solution in DMSO.[3]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Acetylcholine (ACh) or Carbachol.

  • Antagonist: this compound.

  • Microplates: 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence Plate Reader: Equipped with injectors and capable of kinetic fluorescence reading at the appropriate excitation and emission wavelengths for the chosen calcium indicator.

Experimental Workflow

The following diagram illustrates the key steps in the calcium imaging assay workflow.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Seed Cells CellCulture 2. Incubate (24h) CellSeeding->CellCulture DyeLoading 3. Load with Calcium Indicator CellCulture->DyeLoading Incubation1 4. Incubate (30-60 min) DyeLoading->Incubation1 CompoundAddition 5. Add this compound (Antagonist) Incubation1->CompoundAddition Incubation2 6. Incubate (15-30 min) CompoundAddition->Incubation2 AgonistAddition 7. Add ACh (Agonist) Incubation2->AgonistAddition DataAcquisition 8. Measure Fluorescence AgonistAddition->DataAcquisition DataNormalization 9. Normalize Data DataAcquisition->DataNormalization CurveFitting 10. Generate Dose-Response Curves DataNormalization->CurveFitting IC50 11. Calculate IC50 CurveFitting->IC50

Figure 2: Experimental Workflow for the Calcium Imaging Assay.

Detailed Protocol
  • Cell Seeding:

    • Harvest and count the M3-expressing cells.

    • Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare the calcium indicator loading solution. For Fluo-8 AM, a typical final concentration is 2-4 µM.[2] The loading solution should also contain Pluronic F-127 (final concentration 0.02-0.04%) to aid in dye solubilization.[3]

    • Aspirate the cell culture medium from the wells.

    • Add the dye loading solution to each well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.

  • Compound Addition:

    • During the dye loading incubation, prepare serial dilutions of this compound in assay buffer. Also, prepare the agonist (ACh) solution at a concentration that will elicit a maximal or near-maximal response (e.g., EC80).

    • After incubation, gently wash the cells twice with assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the appropriate wells. Include vehicle-only wells as a control.

    • Incubate the plate at room temperature for 15-30 minutes to allow the antagonist to bind to the receptors.

  • Data Acquisition:

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically. Establish a baseline reading for 10-20 seconds.

    • Using the instrument's injectors, add the agonist solution to all wells.

    • Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.

Data Presentation and Analysis

Data Normalization

The raw fluorescence data should be normalized to facilitate comparison between wells and plates. The response is typically expressed as the change in fluorescence (ΔF) over the initial baseline fluorescence (F0), or as a ratio of the peak fluorescence to the baseline fluorescence.

Dose-Response Analysis

To determine the potency of this compound, the normalized calcium response at each concentration of the antagonist is plotted against the logarithm of the antagonist concentration. A sigmoidal dose-response curve can then be fitted to the data using a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal agonist-induced response.

Quantitative Data Summary

The results of the dose-response analysis should be summarized in a clear and structured table.

CompoundTargetAgonist (Concentration)IC50 (nM)Hill Slopen
This compoundM3 ReceptorAcetylcholine (EC80)ValueValueValue
Control AntagonistM3 ReceptorAcetylcholine (EC80)ValueValueValue
  • IC50: The half-maximal inhibitory concentration.

  • Hill Slope: The steepness of the dose-response curve.

  • n: The number of independent experiments.

This structured presentation of quantitative data allows for straightforward comparison of the potency of different compounds and ensures clarity in reporting experimental findings.

References

Application Notes and Protocols for Bladder Strip Contractility Assays with MK-0969

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urinary bladder's primary function of storing and expelling urine is largely regulated by the contractility of the detrusor smooth muscle. Cholinergic neurotransmission, primarily through the action of acetylcholine (B1216132) on M3 muscarinic receptors, is a key driver of bladder contraction.[1][2][3] Dysregulation of this process can lead to conditions such as overactive bladder (OAB). Consequently, M3 muscarinic receptor antagonists are a cornerstone in the pharmacological management of OAB.[4]

MK-0969 is identified as an M3 muscarinic antagonist. These application notes provide a detailed protocol for utilizing isolated bladder strip contractility assays to evaluate the inhibitory effects of this compound on bladder smooth muscle contraction. This in vitro method is a valuable tool for characterizing the potency and mechanism of action of compounds targeting bladder function.[5]

Signaling Pathway of M3 Muscarinic Receptor-Mediated Bladder Contraction

The contraction of the detrusor smooth muscle is initiated by the binding of acetylcholine (ACh) to M3 muscarinic receptors, which are G-protein coupled receptors.[6] The activation of the M3 receptor triggers a downstream signaling cascade, as depicted in the diagram below. This process is primarily mediated by the Gq protein, which activates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[2] The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately results in the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[6]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto ↑ Intracellular Ca²⁺ SR->Ca2_cyto releases Ca²⁺ Ca2_store Ca²⁺ Contraction Smooth Muscle Contraction Ca2_cyto->Contraction PKC->Contraction MK0969 This compound MK0969->M3R inhibits

M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle.

Experimental Protocols

Materials and Reagents
  • Animal model (e.g., Sprague-Dawley rats or New Zealand white rabbits)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Carbachol (B1668302) (muscarinic agonist)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, for dissolving this compound)

  • 95% O2 / 5% CO2 gas mixture

  • Surgical instruments for tissue dissection

  • Organ bath system with isometric force transducers

  • Data acquisition system

Experimental Workflow

The following diagram outlines the key steps in the bladder strip contractility assay.

Experimental_Workflow A 1. Tissue Isolation - Euthanize animal - Excise urinary bladder B 2. Bladder Strip Preparation - Place bladder in cold Krebs solution - Dissect into longitudinal strips (e.g., 2x10 mm) A->B C 3. Mounting in Organ Bath - Suspend strips in organ baths - Connect to isometric force transducers B->C D 4. Equilibration - Equilibrate under 1g tension for 60 min - Wash with fresh Krebs solution every 15 min C->D E 5. Viability Check - Contract strips with high KCl (e.g., 80 mM) - Wash and return to baseline D->E F 6. Antagonist Incubation - Incubate with varying concentrations of this compound or vehicle (DMSO) for 30 min E->F G 7. Agonist-Induced Contraction - Generate cumulative concentration-response curve to Carbachol F->G H 8. Data Acquisition & Analysis - Record contractile force - Calculate EC50 and maximal response G->H

Workflow for Bladder Strip Contractility Assay with this compound.

Detailed Methodology
  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Immediately excise the urinary bladder and place it in ice-cold Krebs-Henseleit solution.

    • Carefully remove any adhering fat and connective tissue.

    • Cut the bladder open longitudinally and gently remove the urothelium by scraping.

    • Prepare longitudinal strips of the detrusor muscle (approximately 2 mm wide and 10 mm long).

  • Organ Bath Setup and Equilibration:

    • Suspend the bladder strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 gram to each strip and allow for an equilibration period of at least 60 minutes. During this time, wash the tissues with fresh Krebs solution every 15 minutes.

  • Assessment of this compound's Antagonistic Effect:

    • After equilibration, perform a viability test by inducing a contraction with a high concentration of KCl (e.g., 80 mM). After observing a stable contraction, wash the tissues until the tension returns to baseline.

    • Incubate the bladder strips with either vehicle (DMSO) or varying concentrations of this compound for a predetermined period (e.g., 30 minutes).

    • Following the incubation period, generate a cumulative concentration-response curve for the muscarinic agonist carbachol. Start with a low concentration of carbachol and increase it in a stepwise manner until a maximal contraction is achieved.

    • Record the contractile force at each carbachol concentration.

  • Data Analysis:

    • Measure the amplitude of the contractile response at each carbachol concentration.

    • Normalize the data by expressing the responses as a percentage of the maximal contraction induced by carbachol in the absence of this compound.

    • Plot the concentration-response curves and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) for carbachol in the absence and presence of different concentrations of this compound.

    • The antagonistic effect of this compound can be quantified by calculating the pA2 value from a Schild plot, which provides a measure of the antagonist's affinity for the receptor.

Data Presentation

The following tables present representative data demonstrating the inhibitory effect of this compound on carbachol-induced bladder strip contractions.

Table 1: Effect of this compound on Carbachol-Induced Contractions

This compound Concentration (nM)Carbachol EC50 (nM)Maximum Contraction (% of Control)
Vehicle (0)150100
145098
101,50095
10012,00092

Table 2: Schild Plot Analysis for this compound

AntagonistpA2Schild Slope
This compound8.91.05

Note: The data presented in these tables are representative and intended for illustrative purposes. Actual experimental results may vary.

Conclusion

The in vitro bladder strip contractility assay is a robust and reliable method for evaluating the pharmacological properties of M3 muscarinic antagonists like this compound. By following the detailed protocol outlined in these application notes, researchers can effectively characterize the potency and mechanism of action of novel compounds for the potential treatment of bladder dysfunctions. The representative data illustrates the expected competitive antagonism of this compound at the M3 receptor, leading to a rightward shift in the carbachol concentration-response curve.

References

Application Notes and Protocols: Appropriate Controls for MK-0969 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing experiments involving the muscarinic M3 receptor antagonist, MK-0969. The following sections detail the mechanism of action, key experimental protocols, and appropriate controls to ensure robust and reproducible results.

Introduction to this compound

This compound is identified as a muscarinic M3 receptor antagonist.[1] The M3 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gq proteins.[2][3] Activation of the M3 receptor by acetylcholine (B1216132) leads to the activation of phospholipase C (PLC), which in turn catalyzes the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This signaling cascade results in an increase in intracellular calcium concentrations, leading to the contraction of smooth muscle.[2][4] Consequently, M3 receptor antagonists like this compound are valuable research tools for studying physiological processes regulated by M3 receptors and for investigating their therapeutic potential in conditions such as chronic obstructive pulmonary disease (COPD) and urinary incontinence.[1]

Data Presentation

While specific quantitative preclinical data for this compound is not publicly available, the following tables provide a template for researchers to summarize their experimental data. These tables should be populated with data obtained from experiments with this compound and appropriate control compounds.

Table 1: Muscarinic Receptor Binding Affinity Profile

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Positive Control (e.g., Atropine)
Positive Control (e.g., 4-DAMP)
Vehicle Control No specific bindingNo specific bindingNo specific bindingNo specific bindingNo specific binding

Table 2: In Vitro Functional Antagonism

CompoundAssay TypeAgonist UsedParameterValue
This compound Guinea Pig Ileum ContractionCarbachol (B1668302)pA2Data to be determined
Calcium Flux Assay (CHO-M3 cells)AcetylcholineIC50 (nM)Data to be determined
Positive Control (e.g., Tiotropium) Guinea Pig Ileum ContractionCarbacholpA2
Calcium Flux Assay (CHO-M3 cells)AcetylcholineIC50 (nM)
Vehicle Control Guinea Pig Ileum ContractionCarbacholNo inhibition
Calcium Flux Assay (CHO-M3 cells)AcetylcholineNo inhibition

Mandatory Visualization

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to MK0969 This compound (Antagonist) MK0969->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes (M1-M5).

Methodology:

  • Cell Culture: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: Incubate cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound or a control compound.

  • Incubation and Termination: Incubate at room temperature for a specified time to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Controls:

  • Positive Control: A well-characterized non-selective muscarinic antagonist (e.g., Atropine) and a selective M3 antagonist (e.g., 4-DAMP).

  • Negative Control: Vehicle (e.g., DMSO) at the same final concentration as the test compound.

  • Non-specific Binding: Determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

In Vitro Functional Assay: Isolated Tissue Contraction

Objective: To assess the functional antagonist activity of this compound on smooth muscle contraction.

Methodology:

  • Tissue Preparation: Isolate a smooth muscle tissue rich in M3 receptors, such as guinea pig ileum or bladder detrusor muscle. Mount the tissue in an organ bath containing a physiological salt solution at 37°C, aerated with 95% O₂ / 5% CO₂.

  • Contraction Measurement: Record isometric contractions using a force transducer.

  • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: Pre-incubate the tissue with varying concentrations of this compound or a control antagonist for a defined period (e.g., 30-60 minutes).

  • Agonist Challenge: Re-generate the agonist concentration-response curve in the presence of the antagonist.

  • Data Analysis: Calculate the pA2 value from the Schild plot, which quantifies the potency of a competitive antagonist.

Controls:

  • Positive Control: A known potent M3 antagonist such as tiotropium (B1237716) or darifenacin.

  • Vehicle Control: The solvent used to dissolve this compound, added to the organ bath at the same final concentration.

  • Time Control: A parallel tissue preparation not exposed to the antagonist to account for any time-dependent changes in tissue responsiveness.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Receptor Binding (Ki determination) COPD_Model COPD Model (e.g., Bronchoconstriction) Binding->COPD_Model UI_Model Urinary Incontinence Model (e.g., Cystometry) Binding->UI_Model Functional Functional Assays (pA2 / IC50) Functional->COPD_Model Functional->UI_Model Data Data Analysis & Interpretation COPD_Model->Data UI_Model->Data Start This compound Characterization Start->Binding Start->Functional

Caption: Experimental workflow for the preclinical evaluation of this compound.

Calcium Flux Assay

Objective: To measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing M3 receptors.

Methodology:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human M3 receptor in a 96- or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or control compounds.

  • Agonist Stimulation: Add a fixed concentration (e.g., EC80) of a muscarinic agonist like acetylcholine or carbachol to stimulate calcium release.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value for this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

Controls:

  • Positive Control: A known M3 antagonist (e.g., 4-DAMP).

  • Negative Control (0% inhibition): Cells treated with the agonist and vehicle.

  • Baseline Control (100% inhibition): Cells treated with vehicle only (no agonist).

In Vivo Models

Objective: To evaluate the efficacy of this compound in animal models of COPD and urinary incontinence.

a) Bronchoconstriction Model (for COPD research):

  • Animal Model: Anesthetized guinea pigs or rats.

  • Procedure: Measure airway resistance in response to a bronchoconstrictor agent (e.g., intravenous acetylcholine or methacholine).

  • Drug Administration: Administer this compound (e.g., intravenously, orally, or by inhalation) prior to the bronchoconstrictor challenge.

  • Efficacy Measurement: Assess the ability of this compound to inhibit the bronchoconstrictor response.

b) Cystometry Model (for Urinary Incontinence research):

  • Animal Model: Anesthetized or conscious rats or guinea pigs.

  • Procedure: Catheterize the bladder and continuously infuse saline to induce rhythmic bladder contractions.

  • Drug Administration: Administer this compound (e.g., intravenously or orally).

  • Efficacy Measurement: Measure changes in bladder capacity, voiding frequency, and the amplitude of non-voiding contractions.

Controls for In Vivo Experiments:

  • Vehicle Control: A group of animals receiving the vehicle under the same experimental conditions.

  • Positive Control: A clinically relevant M3 antagonist (e.g., tiotropium for bronchoconstriction, tolterodine (B1663597) for bladder function).

  • Sham Control: In surgical models, a group of animals that undergo the surgical procedure without receiving the disease-inducing stimulus.

By employing these detailed protocols and appropriate controls, researchers can effectively characterize the pharmacological profile of this compound and obtain reliable data for the development of future therapeutics.

References

Troubleshooting & Optimization

troubleshooting unexpected results with MK-0969

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MK-0969, a selective M3 muscarinic acetylcholine (B1216132) receptor antagonist. This compound is primarily investigated for its potential therapeutic applications in conditions characterized by smooth muscle hyperactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[1] This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their in vitro and in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.

Q1: Why am I observing a lower-than-expected potency for this compound in my functional assay?

A1: Several factors can contribute to an apparent decrease in the potency of an M3 antagonist like this compound. Consider the following:

  • Cell Line Variability: The expression levels of M3 receptors and downstream signaling components can differ significantly between cell lines (e.g., CHO-K1, HEK293) and even between different passages of the same cell line. This can alter the stimulus-response coupling and the apparent potency of the antagonist.

  • Assay-Dependent Potency: The measured potency of a muscarinic antagonist can vary depending on the functional assay being used (e.g., calcium mobilization vs. inhibition of agonist-induced contraction). This is due to differences in the signaling pathways being measured and their respective amplification cascades.

  • Experimental Conditions: Factors such as incubation time, temperature, and the composition of the assay buffer can all influence the outcome of functional assays. Ensure that the assay has reached equilibrium and that all experimental parameters are consistent across experiments.

  • Agonist Concentration: The concentration of the agonist used to stimulate the M3 receptor can impact the apparent potency of the antagonist. Ensure you are using an appropriate concentration of the agonist, typically around the EC50 or EC80, to generate a robust response that can be effectively antagonized.

Q2: My Schild plot for this compound has a slope that is not equal to 1. What does this indicate?

A2: A Schild plot is a valuable tool for characterizing the nature of antagonism. A slope of 1 is indicative of simple, competitive, and reversible antagonism. Deviations from a slope of 1 can suggest a more complex interaction:

  • Slope < 1: This may indicate the presence of a saturable agonist uptake mechanism, negative cooperativity in antagonist binding, or that the agonist is acting on more than one receptor type with different affinities for the antagonist.

  • Slope > 1: This could suggest positive cooperativity in antagonist binding, depletion of the free concentration of the antagonist due to non-specific binding, or that the experiment has not reached equilibrium.

It is crucial to ensure that the assay has reached equilibrium and that the concentrations of both the agonist and this compound are accurately known and stable throughout the experiment.

Q3: I am seeing significant off-target effects in my experiments. Could this compound be acting on other muscarinic receptor subtypes?

A3: While this compound is described as a selective M3 antagonist, it is essential to experimentally verify its selectivity profile in your system. Off-target effects could arise from interactions with other muscarinic receptor subtypes (M1, M2, M4, M5), which are also G-protein coupled receptors. For instance, antagonism of M2 receptors can lead to undesirable cardiac effects. To investigate this, you can perform binding or functional assays using cell lines selectively expressing each of the five muscarinic receptor subtypes.

Q4: I am having trouble with high non-specific binding in my radioligand binding assay for the M3 receptor.

A4: High non-specific binding can obscure the specific binding signal and reduce the accuracy of your results. Common causes and potential solutions include:

  • Radioligand Issues: The radioligand itself may be "sticky" and bind to non-receptor components such as lipids, proteins, or the filter membrane.

  • Excessive Radioligand Concentration: Using a concentration of the radioligand that is too high can lead to an increase in non-specific binding. Try to use a concentration at or below the Kd of the radioligand for the receptor.

  • Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand trapped, which contributes to the non-specific signal. Optimize the number and volume of washes with ice-cold buffer.

  • High Protein Concentration: Using an excessive amount of membrane preparation in the assay can increase the number of non-specific binding sites. Consider reducing the amount of membrane protein used in each assay well.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the M3 muscarinic acetylcholine receptor.[1] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). In smooth muscle cells, this signaling pathway ultimately results in muscle contraction. By blocking the binding of acetylcholine to the M3 receptor, this compound inhibits these downstream signaling events, leading to smooth muscle relaxation.

Q2: What are the potential applications of this compound in research?

A2: As an M3 antagonist, this compound is a valuable research tool for studying the role of the M3 muscarinic receptor in various physiological and pathophysiological processes. Its primary areas of investigation include chronic obstructive pulmonary disease (COPD), where M3 antagonism can lead to bronchodilation, and overactive bladder, where it can reduce bladder muscle contractions.[1]

Q3: How should I store and handle this compound?

A3: For specific storage and handling instructions, it is crucial to refer to the Certificate of Analysis provided by the supplier. Generally, solid compounds should be stored in a cool, dry place. For creating stock solutions, consult the product datasheet for information on solubility in various solvents.

Quantitative Data

Due to the limited availability of publicly accessible preclinical data for this compound, the following table presents representative pharmacological data for a well-characterized and selective M3 muscarinic receptor antagonist, Darifenacin, to serve as an illustrative example for researchers.

ParameterReceptor SubtypeValueAssay Type
pKi (Binding Affinity) Human M39.2Radioligand Binding
Human M18.1Radioligand Binding
Human M28.0Radioligand Binding
Human M48.1Radioligand Binding
Human M58.4Radioligand Binding
pA2 (Functional Potency) Guinea Pig Ileum (M3)~9.0Isolated Tissue Bath

Data presented is for Darifenacin and is intended for illustrative purposes.

Experimental Protocols

1. Radioligand Binding Assay for M3 Receptor Affinity (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of a test compound like this compound for the human M3 muscarinic receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable M3 receptor antagonist radioligand.

    • Non-specific binding control: Atropine (1 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test compound (this compound) at various concentrations.

    • 96-well plates, glass fiber filter mats, cell harvester, and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: 50 µL of [³H]-NMS (at a concentration near its Kd), 50 µL of Assay Buffer, and 150 µL of M3 receptor membrane preparation.

      • Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of 1 µM Atropine, and 150 µL of M3 receptor membrane preparation.

      • Competition Binding: 50 µL of [³H]-NMS, 50 µL of each dilution of this compound, and 150 µL of M3 receptor membrane preparation.

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

    • Dry the filter mat, and measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Functional Assay: Inhibition of Agonist-Induced Calcium Mobilization

This protocol measures the ability of this compound to functionally antagonize the M3 receptor by blocking agonist-induced increases in intracellular calcium.

  • Materials:

    • Cells stably expressing the human M3 muscarinic receptor (e.g., HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • M3 receptor agonist (e.g., Carbachol).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound (this compound) at various concentrations.

    • Fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Plate the M3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells with Assay Buffer to remove excess dye.

    • Prepare serial dilutions of this compound (antagonist) in Assay Buffer.

    • Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Inject the M3 agonist (Carbachol) at a concentration that elicits a robust response (e.g., EC80) and continue to record the fluorescence signal.

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the inhibitory effect of this compound by measuring the reduction in the agonist-induced fluorescence signal at each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction ACh Acetylcholine ACh->M3R Activates MK0969 This compound MK0969->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Potency Is Potency Lower Than Expected? Start->Check_Potency Check_Schild Is Schild Plot Slope ≠ 1? Check_Potency->Check_Schild No Sol_Potency Verify Cell Line & Passage Optimize Assay Conditions Check Agonist Concentration Check_Potency->Sol_Potency Yes Check_OffTarget Are Off-Target Effects Observed? Check_Schild->Check_OffTarget No Sol_Schild Ensure Equilibrium Verify Reagent Concentrations Consider Complex Antagonism Check_Schild->Sol_Schild Yes Check_Binding High Non-Specific Binding? Check_OffTarget->Check_Binding No Sol_OffTarget Perform Selectivity Assays (M1, M2, M4, M5 Receptors) Check_OffTarget->Sol_OffTarget Yes Sol_Binding Optimize Radioligand Conc. Improve Washing Steps Reduce Membrane Protein Check_Binding->Sol_Binding Yes End Problem Resolved Check_Binding->End No Sol_Potency->End Sol_Schild->End Sol_OffTarget->End Sol_Binding->End

Caption: A logical workflow for troubleshooting common issues with this compound experiments.

References

Optimizing MK-0969 Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the concentration of MK-0969 in your in vitro experiments. This compound is a potent and selective M3 muscarinic acetylcholine (B1216132) receptor antagonist. Proper concentration selection is critical for obtaining accurate and reproducible data. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1][2] The M3R is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound inhibits downstream signaling cascades.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium. To avoid solvent-induced toxicity, ensure the final DMSO concentration in your experimental wells is low, typically ≤ 0.1%.

Q3: What are common cell lines used for in vitro assays with M3 antagonists like this compound?

A3: Chinese Hamster Ovary (CHO) cells, specifically CHO-K1, are frequently used for studying muscarinic receptor function.[3][4][5] These cells can be stably or transiently transfected to express the human M3 muscarinic receptor (CHRM3).[6] Human Embryonic Kidney 293 (HEK293) cells are also a suitable host for recombinant receptor expression. The choice of cell line can influence the experimental outcome, so consistency is key.

Q4: What is a typical starting concentration range for this compound in in vitro assays?

A4: Based on the potency of similar M3 antagonists, a starting concentration range for this compound in functional assays would typically be from 0.1 nM to 1 µM. However, the optimal concentration is highly dependent on the specific assay and cell line used. It is crucial to perform a dose-response curve to determine the IC50 value for your particular experimental setup.

Troubleshooting Guides

Problem Potential Cause Suggested Solution
High background signal in functional assays (e.g., calcium flux, IP1 accumulation) 1. High constitutive activity of the M3 receptor in the cell line. 2. Issues with assay reagents or buffers.1. Use a cell line with lower receptor expression or optimize cell seeding density. 2. Check the quality and preparation of all reagents. Ensure buffers are at the correct pH.
Inconsistent or non-reproducible results 1. Variability in cell passage number. 2. Inconsistent incubation times. 3. Instability of this compound in culture medium.1. Use cells within a consistent and narrow passage number range. 2. Standardize all incubation steps precisely. 3. Prepare fresh dilutions of this compound for each experiment. Assess stability in your specific medium if issues persist.
Low potency (high IC50 value) observed 1. Poor cell health or low receptor expression. 2. Suboptimal agonist concentration used for stimulation. 3. This compound degradation.1. Ensure cells are healthy and receptor expression is adequate. 2. Use an agonist concentration that elicits a robust response (typically EC80-EC90). 3. Verify the integrity of your this compound stock solution.
Cytotoxicity observed in control or treated wells 1. High concentration of DMSO. 2. Inherent cytotoxicity of this compound at high concentrations. 3. Contamination of cell cultures.1. Ensure the final DMSO concentration is ≤ 0.1%. 2. Perform a cytotoxicity assay to determine the toxic concentration range of this compound. 3. Regularly check for and address any microbial contamination.

Experimental Protocols & Data

M3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by M3 muscarinic receptor activation and the point of inhibition by this compound.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG ACh Acetylcholine (Agonist) ACh->M3R Binds MK0969 This compound (Antagonist) MK0969->M3R Blocks Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

M3 muscarinic receptor signaling pathway and inhibition by this compound.

Experimental Workflow for Concentration Optimization

This workflow outlines the steps to determine the optimal concentration of this compound for your in vitro assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound stock in DMSO dose_response Perform dose-response (0.1 nM - 1 µM this compound) prep_stock->dose_response culture_cells Culture CHO-K1 cells expressing human M3R functional_assay Functional Assay (e.g., Calcium Flux) culture_cells->functional_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) culture_cells->cytotoxicity_assay dose_response->functional_assay dose_response->cytotoxicity_assay calc_ic50 Calculate IC50 from dose-response curve functional_assay->calc_ic50 determine_cc50 Determine CC50 from cytotoxicity data cytotoxicity_assay->determine_cc50 optimize Select Optimal Non-toxic Concentration calc_ic50->optimize determine_cc50->optimize

Workflow for determining the optimal concentration of this compound.

In Vitro Assay Protocols

1. Calcium Flux Assay

This assay measures the inhibition of agonist-induced intracellular calcium mobilization.

  • Cell Line: CHO-K1 cells stably expressing the human M3 muscarinic receptor.

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Prepare a dilution series of this compound in a suitable assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 15-30 minutes.

    • Add an M3 receptor agonist (e.g., carbachol (B1668302) or acetylcholine) at a pre-determined EC80 concentration.

    • Measure the change in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

2. Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of a downstream second messenger, IP1.

  • Cell Line: HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Protocol:

    • Seed cells in a 96-well plate and culture until they reach the desired confluency.

    • Starve the cells in a serum-free medium for a few hours before the assay.

    • Pre-incubate cells with a dilution series of this compound or vehicle.

    • Stimulate the cells with an M3 receptor agonist.

    • Lyse the cells and measure IP1 levels using a commercially available HTRF or ELISA kit.

    • Determine the IC50 of this compound by plotting the percentage of inhibition against the log of the antagonist concentration.

3. Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability.

  • Cell Line: The same cell line used for the functional assays.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of this compound concentrations for a duration relevant to your functional assays (e.g., 24-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Expected Quantitative Data (Hypothetical)

The following tables present hypothetical data for this compound based on typical results for selective M3 antagonists. Note: This data is for illustrative purposes and should be confirmed experimentally.

Table 1: Hypothetical Potency of this compound in Functional Assays

AssayCell LineAgonist (EC80)IC50 (nM)
Calcium FluxCHO-M3Carbachol5.2
IP1 AccumulationHEK293-M3Acetylcholine8.7

Table 2: Hypothetical Selectivity Profile of this compound

Receptor SubtypeBinding Affinity (Ki, nM)
M1150
M2250
M3 3.5
M4180
M5200

Table 3: Hypothetical Cytotoxicity of this compound

Cell LineIncubation Time (h)CC50 (µM)
CHO-K148> 50
HEK29348> 50

This technical support center provides a framework for the systematic optimization of this compound concentration in your in vitro studies. By following these guidelines and performing careful dose-response experiments, you can ensure the generation of high-quality, reliable data for your research.

References

MK-0969 Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MK-0969. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.

Disclaimer: Publicly available stability data for this compound is limited. The following information is based on the chemical structure of this compound and general principles of small molecule stability. The degradation pathways and quantitative data presented are hypothetical and for illustrative purposes to guide researchers in their experimental design.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can indicate poor solubility or degradation.

  • Verify Solvent and Concentration: Ensure you are using the recommended solvent and that the concentration of this compound does not exceed its solubility limit in that solvent.

  • pH Adjustment: The solubility of compounds with amine groups, like this compound, is often pH-dependent. Adjusting the pH of your buffer may improve solubility. For tertiary amines, a slightly acidic pH can increase solubility by forming a more soluble salt.

  • Gentle Warming and Sonication: If solubility is the issue, gentle warming (if the compound is thermally stable) or sonication can help to dissolve the compound. However, be cautious as heat can also accelerate degradation.

  • Prepare Fresh Solutions: It is always recommended to prepare solutions fresh before each experiment to minimize the risk of precipitation and degradation over time.

Q2: I am observing a loss of this compound potency in my assay over a short period. What could be the cause?

A2: A rapid loss of potency suggests chemical instability of this compound in your experimental conditions.

  • Hydrolysis: The presence of ester or ether functional groups can make a compound susceptible to hydrolysis, especially at non-neutral pH. The ether linkage in this compound could be a potential site for hydrolysis. Consider preparing your solutions in a buffer at a pH where the stability is optimal (typically near neutral pH, but this needs to be determined experimentally).

  • Oxidation: Tertiary amines can be prone to oxidation.[1][2] If your experimental medium contains oxidizing agents or is exposed to air for extended periods, this could be a cause. Consider de-gassing your solvents or adding antioxidants.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of some molecules.[3] Protect your solutions from light by using amber vials or covering your containers with aluminum foil.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated with a stability study.

Q4: How can I assess the stability of this compound in my specific experimental buffer?

A4: You can perform a simple stability study. Prepare a solution of this compound in your buffer and store it under your experimental conditions (e.g., temperature, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the remaining this compound using a validated analytical method, such as HPLC-UV. A decrease in concentration over time indicates instability.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh: Prepare the this compound working solution in cell culture medium immediately before adding it to the cells.

    • Incubation Stability: Determine the stability of this compound in your cell culture medium at 37°C over the time course of your experiment. Analyze samples at different time points to quantify the remaining intact compound.

    • pH of Medium: Be aware that the pH of cell culture medium can change during incubation due to cellular metabolism. This pH shift could affect the stability of this compound.

Issue 2: Appearance of unknown peaks in my analytical chromatogram.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light). This will help you to identify the potential degradation products.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.

    • Optimize Conditions: Based on the identified degradation pathway, optimize your experimental conditions to minimize the formation of these degradants (e.g., adjust pH, protect from light, use antioxidants).

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how stability can be assessed.

Table 1: Hypothetical Stability of this compound in Different Buffers at Room Temperature (25°C) over 24 hours.

Buffer (pH)% this compound Remaining at 4h% this compound Remaining at 8h% this compound Remaining at 24h
pH 3.0 (Citrate)95.2%88.5%70.1%
pH 5.0 (Acetate)98.1%95.3%89.5%
pH 7.4 (Phosphate)99.5%98.9%97.2%
pH 9.0 (Borate)92.8%85.1%65.4%

Table 2: Hypothetical Effect of Temperature and Light on this compound Stability in pH 7.4 Buffer.

Condition% this compound Remaining at 24h
4°C, Protected from Light99.8%
25°C, Protected from Light97.2%
25°C, Exposed to Ambient Light91.5%
37°C, Protected from Light88.3%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: HPLC Method for Quantification of this compound

Objective: To provide a general HPLC method for the quantification of this compound and its potential degradation products.

Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the range of 220-280 nm).

  • Column Temperature: 30°C

Method Validation: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.

Visualizations

Hypothetical_Degradation_Pathway MK0969 This compound (Tertiary Amine and Ether) Hydrolysis Hydrolysis (Acid or Base Catalyzed) MK0969->Hydrolysis H₂O Oxidation Oxidation (e.g., by H₂O₂) MK0969->Oxidation [O] Photodegradation Photodegradation (UV Light) MK0969->Photodegradation Degradant1 Ether Cleavage Product Hydrolysis->Degradant1 Degradant2 N-oxide Oxidation->Degradant2 Degradant3 Photolytic Product Photodegradation->Degradant3

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Prep_Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Prep_Stock->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data Identify Identify Degradants Data->Identify Pathway Propose Degradation Pathway Identify->Pathway Optimize Optimize Storage/Handling Pathway->Optimize

Caption: Workflow for a forced degradation study.

References

addressing off-target effects of M3 antagonists in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of M3 muscarinic receptor antagonists during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with M3 antagonists?

A1: The most common off-target effects of M3 antagonists stem from their lack of selectivity and interaction with other muscarinic receptor subtypes (M1, M2, M4, M5). These can manifest as dry mouth, constipation, blurred vision, dizziness, and drowsiness.[1][2][3][4][5][6][7][8][9][10] For instance, antagonism of M2 receptors can lead to undesirable cardiac effects, such as tachycardia.[11] Some antagonists can also cross the blood-brain barrier and cause central nervous system (CNS) effects like confusion and hallucinations.[6][12][13]

Q2: How can I determine if my observed experimental effect is a true on-target M3 antagonism or an off-target effect?

A2: Distinguishing between on-target and off-target effects requires a combination of approaches. This includes conducting selectivity profiling across all muscarinic receptor subtypes (M1-M5) using receptor binding assays.[11][14] Additionally, using a tool compound with a different chemical scaffold but known M3 selectivity can help validate that the observed effect is mediated by the M3 receptor. Comparing the antagonist's potency in functional assays with its binding affinity for the M3 receptor is also crucial. A significant discrepancy may suggest the involvement of off-target mechanisms.

Q3: What are the key signaling pathways activated by the M3 receptor?

A3: The M3 muscarinic acetylcholine (B1216132) receptor (M3R) is a G protein-coupled receptor (GPCR) that primarily signals through the Gq protein family.[15][16] Agonist binding to the M3R activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[17] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[17][18] This signaling cascade is crucial for smooth muscle contraction.[16][19] There is also evidence that the M3R can couple to other G proteins like Gi and Gs, suggesting a broader and more complex regulatory network.[15]

Troubleshooting Guide

Issue 1: Inconsistent results in smooth muscle contraction assays.

  • Possible Cause: The M3 antagonist may have off-target effects on other receptors or ion channels present in the smooth muscle tissue that influence contractility.

  • Troubleshooting Steps:

    • Validate Antagonist Selectivity: Perform receptor binding assays to determine the affinity of your antagonist for M1, M2, M4, and M5 receptors in addition to M3.[11]

    • Use a More Selective Antagonist: Compare the results with a highly selective M3 antagonist, such as darifenacin, which has a significantly higher affinity for M3 over other muscarinic subtypes.[11][14]

    • Control for Non-Muscarinic Effects: Pre-treat the tissue with antagonists for other potential targets (e.g., adrenergic, histaminergic receptors) to isolate the muscarinic-mediated response.

    • Vary the Agonist: Use a different muscarinic agonist (e.g., carbachol, methacholine) to confirm that the antagonism is specific to the muscarinic receptor.

Issue 2: Unexpected cardiovascular effects in in vivo studies (e.g., changes in heart rate).

  • Possible Cause: The M3 antagonist is likely interacting with M2 muscarinic receptors, which are predominant in the heart and regulate heart rate.[20]

  • Troubleshooting Steps:

    • Assess M2 Receptor Affinity: Quantify the binding affinity of your antagonist for the M2 receptor subtype.[11] A low M3 vs. M2 selectivity ratio can predict potential cardiac side effects.

    • In Vitro Heart Tissue Assays: Use isolated atrial or ventricular tissue preparations to directly measure the antagonist's effect on cardiac muscle contractility and rate, helping to isolate direct cardiac effects from systemic ones.

    • Dose-Response Curve Analysis: Carefully evaluate the dose-response relationship for both the desired M3-mediated effect and the off-target cardiovascular effect. A significant overlap in the effective dose ranges indicates poor selectivity.

Issue 3: Central Nervous System (CNS) side effects observed in animal models (e.g., sedation, confusion).

  • Possible Cause: The antagonist may be crossing the blood-brain barrier and interacting with muscarinic receptors in the CNS.[21]

  • Troubleshooting Steps:

    • Assess Blood-Brain Barrier Penetration: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or in vivo microdialysis in animal models to determine the extent to which your compound enters the brain.

    • Compare with a Peripherally Restricted Antagonist: Use an M3 antagonist with known low CNS penetration as a negative control.

    • Behavioral Phenotyping: Conduct a battery of behavioral tests in animal models to systematically assess potential CNS effects such as changes in locomotion, anxiety, and cognitive function.

Data Presentation: Comparative Preclinical Data

The following tables summarize key quantitative data from preclinical studies for well-established M3 antagonists.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)M3 vs M2 Selectivity
Darifenacin ~6.3~398.1~0.79~501.2Data not available~504-fold
Solifenacin Data not availableData not availableHigh AffinityData not availableData not availableBladder selective over salivary gland
Tolterodine Weakly M2-selectiveHigher affinity than M3High AffinityData not availableData not availableLower than Darifenacin
Oxybutynin Non-selectiveNon-selectiveHigh AffinityData not availableData not availableNon-selective

Note: Ki values for Darifenacin were converted from pKi values.[14]

Table 2: In Vitro Functional Antagonism

CompoundTissue/AssayPotency (pA2 / IC50)Key Findings
Darifenacin Guinea pig ileum (M3)pA2 ~9.0100-fold selectivity for ileum M3 over atrial M2 receptors.
Solifenacin Bladder vs. Salivary GlandN/AGreater bladder selectivity over salivary gland tissue.
Tolterodine Guinea pig bladderIC50 ~5.9 nMPotent antagonist of carbachol-induced contractions.
Oxybutynin Rabbit detrusor musclepA2 ~8.1Potent antispasmodic effect.

Table 3: Common Off-Target Side Effects in Humans

Side EffectDarifenacinOxybutyninSolifenacinTolterodine
Dry Mouth Very Common[1][3][4][22]Very Common[2][5][6][7][13]Common[23][24][25]Very Common[8][9][10][26]
Constipation Very Common[1][3][4][22]Common[2][5][6][7][13]Common[23][24][25]Common[8][9][10][26]
Blurred Vision Common[1][4][22]Common[2][5][13]Common[23][24][25]Common[8][9][10][21][26]
Dizziness Common[1][4][22]Common[2][5][7]Common[23][24][25]Common[8][9][10][26]
Drowsiness Common[1]Common[2][5][6][7][13]Common[23][25]Common[8][9][10][26]

Experimental Protocols

1. Radioligand Binding Assay for Muscarinic Receptor Selectivity

  • Objective: To determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).[14]

  • Methodology:

    • Membrane Preparation: Use cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

    • Binding Reaction: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test antagonist.

    • Separation and Detection: Separate the bound from free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.[11]

2. In Vitro Isolated Tissue Bath Assay for Functional Antagonism

  • Objective: To assess the functional antagonist activity of a compound on smooth muscle contraction.[11]

  • Methodology:

    • Tissue Preparation: Isolate a smooth muscle tissue, such as guinea pig ileum or bladder detrusor muscle, and mount it in an organ bath containing a physiological salt solution at 37°C, aerated with 95% O2 and 5% CO2.[11]

    • Contraction Induction: Add a muscarinic agonist (e.g., carbachol) to the bath to induce tissue contraction, which is measured by a force transducer.[11]

    • Antagonist Application: Pre-incubate the tissue with varying concentrations of the M3 antagonist before adding the agonist.[11]

    • Data Analysis: Quantify the ability of the antagonist to inhibit the agonist-induced contraction. Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, to determine the antagonist's potency.[11]

3. In Vivo Cystometry for Bladder Function

  • Objective: To evaluate the efficacy of an M3 antagonist on bladder function in a living organism.[11]

  • Methodology:

    • Animal Preparation: Anesthetize an animal (e.g., rat or guinea pig) and insert a catheter into the bladder via the urethra. Another catheter may be placed in a vein for intravenous drug administration.[11]

    • Cystometry: Slowly fill the bladder with saline while continuously monitoring intravesical pressure.[11]

    • Drug Administration: Administer the M3 antagonist, typically intravenously or orally.[11]

    • Data Collection and Analysis: Measure bladder parameters such as bladder capacity, frequency of spontaneous contractions, and micturition pressure before and after drug administration to assess the compound's efficacy.[11]

Mandatory Visualizations

M3_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to Acetylcholine Acetylcholine Acetylcholine->M3R Binds Experimental_Workflow start Start: Suspected Off-Target Effect binding_assay Step 1: Radioligand Binding Assay (M1-M5 Selectivity) start->binding_assay functional_assay Step 2: In Vitro Functional Assay (e.g., Isolated Tissue Bath) binding_assay->functional_assay Correlate affinity with function in_vivo_study Step 3: In Vivo Study (e.g., Cystometry) functional_assay->in_vivo_study Validate in a physiological context data_analysis Step 4: Data Analysis and Interpretation in_vivo_study->data_analysis conclusion Conclusion: On-Target vs. Off-Target Effect data_analysis->conclusion Troubleshooting_Logic start Unexpected Experimental Result is_cardiac Is it a cardiovascular effect? start->is_cardiac is_cns Is it a CNS effect? start->is_cns is_muscle Is it a smooth muscle effect? start->is_muscle is_cardiac->is_cns No check_m2 Check M2 Receptor Affinity is_cardiac->check_m2 Yes is_cns->is_muscle No check_bbb Check Blood-Brain Barrier Penetration is_cns->check_bbb Yes check_selectivity Check M1-M5 Selectivity Profile is_muscle->check_selectivity Yes other Consider other non-muscarinic targets is_muscle->other No

References

Technical Support Center: Interpreting Schild Plot Analysis for MK-0969

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for performing and interpreting a Schild plot analysis for a compound like MK-0969, a known M3 muscarinic antagonist. The following sections offer troubleshooting advice and frequently asked questions to address specific issues that may be encountered during experimentation.

Hypothetical Data Presentation: Schild Analysis of this compound

The following table represents hypothetical data from a Schild plot analysis of this compound, assuming it behaves as a competitive antagonist. This data illustrates the expected parallel rightward shift in the agonist dose-response curve in the presence of increasing concentrations of this compound.

This compound Concentration [B] (nM)Agonist EC50 (nM)Dose Ratio (DR)log([B])log(DR-1)
0 (Control)101--
130300.30
3100100.480.95
10310311.01.48
3010001001.482.0

Schild Plot Parameters (from hypothetical data):

  • Slope: 1.02

  • pA2: 9.0

  • K_B (Dissociation Constant): 1 nM

Experimental Protocols

Objective: To determine the potency (pA2) and mechanism of antagonism (competitive vs. non-competitive) of this compound through Schild plot analysis.

Methodology: In Vitro Functional Assay

  • Cell Culture and Receptor Expression:

    • Use a stable cell line expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

    • Culture cells to 80-90% confluency in appropriate media.

    • Seed cells into 96-well or 384-well microplates at a suitable density for the chosen functional assay.

  • Agonist Dose-Response Curve (Control):

    • Prepare a series of dilutions of a known M3 receptor agonist (e.g., carbachol (B1668302) or acetylcholine).

    • Add the agonist dilutions to the cells and incubate for a sufficient time to reach equilibrium.

    • Measure the functional response (e.g., intracellular calcium mobilization using a fluorescent dye like Fura-2 or Fluo-4, or inositol (B14025) phosphate (B84403) accumulation).

    • Plot the response against the log of the agonist concentration to generate a sigmoidal dose-response curve and determine the control EC50 value.

  • Agonist Dose-Response Curves in the Presence of this compound:

    • Select at least three to five concentrations of this compound.

    • Pre-incubate the cells with each concentration of this compound for a predetermined time to ensure equilibrium is reached.

    • In the continued presence of this compound, add the series of agonist dilutions.

    • Measure the functional response for each this compound concentration.

    • Generate separate agonist dose-response curves for each concentration of this compound and determine the corresponding EC50 values.

  • Data Analysis and Schild Plot Construction:

    • Calculate Dose Ratios (DR): For each concentration of this compound, calculate the dose ratio using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist)

    • Transform Data: Calculate log([B]), where [B] is the molar concentration of this compound, and log(DR-1).

    • Construct Schild Plot: Plot log(DR-1) on the y-axis against log([B]) on the x-axis.

    • Perform Linear Regression: Fit a straight line to the data points. The slope of this line and its x-intercept are the key parameters of the analysis.

Visualizations

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Agonist Dilutions D Generate Control Agonist Dose-Response Curve (Determine EC50_control) A->D F Generate Agonist Dose-Response Curves in presence of this compound (Determine EC50_antagonist) A->F B Prepare Antagonist (this compound) Dilutions E Pre-incubate Cells with Different [this compound] B->E C Culture M3 Receptor-Expressing Cells C->D C->E G Calculate Dose Ratios (DR) DR = EC50_antagonist / EC50_control D->G E->F F->G H Transform Data log(DR-1) and log([this compound]) G->H I Construct Schild Plot y = log(DR-1), x = log([this compound]) H->I J Perform Linear Regression Determine Slope and pA2 I->J

Caption: Experimental workflow for Schild plot analysis.

Caption: Mechanism of competitive antagonism at the M3 receptor.

Troubleshooting and FAQs

Q1: What is a Schild plot and why is it used for a compound like this compound?

A Schild plot is a graphical method used in pharmacology to characterize the potency and nature of a receptor antagonist.[1] For this compound, which acts on the M3 receptor, a Schild plot can determine two key parameters:

  • pA2 value: This represents the negative logarithm of the molar concentration of an antagonist that would require a doubling of the agonist concentration to produce the same response.[2] It is a measure of the antagonist's potency, independent of the agonist used.[3] A higher pA2 value indicates a more potent antagonist.

  • Slope of the regression: This provides information about the mechanism of antagonism.[4]

Q2: My Schild plot has a slope that is not equal to 1. What does this mean?

The theoretical slope for a simple, reversible, competitive antagonist is 1.0.[3] Deviations from this value can indicate several possibilities:

  • Slope significantly less than 1:

    • Non-competitive antagonism: The antagonist may be binding to an allosteric site on the receptor.[5]

    • Agonist uptake: A saturable uptake mechanism for the agonist might be present.[4]

    • Multiple receptor subtypes: The agonist may be acting on more than one receptor type that elicits the same response.[4][5]

    • Vasodilatory counterregulation: In some in vivo systems, counter-regulatory mechanisms can lead to slopes less than 1.[6]

  • Slope significantly greater than 1:

    • Non-equilibrium conditions: The antagonist may not have reached a steady state with the receptors.[7]

    • Antagonist depletion: The antagonist might be binding non-specifically to other sites (e.g., glassware, lipids) or being metabolized, reducing its effective concentration.[4]

    • Positive cooperativity: The binding of one antagonist molecule may increase the affinity for subsequent antagonist molecules.[4]

Q3: The dose-response curves for the agonist in the presence of this compound are not parallel. What is the issue?

For a competitive antagonist, the dose-response curves should exhibit a parallel rightward shift with no change in the maximum response.[8] If the curves are not parallel or the maximum response is depressed, it suggests that the antagonism is not purely competitive. This could be due to non-competitive or irreversible antagonism.[7]

Q4: How do I determine the pA2 value from the Schild plot?

The pA2 value is the x-intercept of the Schild regression line.[1] When log(DR-1) = 0, the dose ratio is 2. Therefore, the pA2 is the negative log of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to achieve the same effect.[2] If the slope is not significantly different from 1, it is best practice to constrain the slope to 1.0 and then determine the pA2 value, which in this case is equivalent to the pK_B (the negative log of the antagonist's dissociation constant).[3][9]

Q5: What are the key assumptions for a valid Schild analysis?

The validity of a Schild plot relies on several assumptions:

  • The antagonist is competitive and reversible.[4]

  • Binding of the agonist and antagonist is mutually exclusive at the same receptor site.[10]

  • The system is at equilibrium for both the agonist and the antagonist.[4]

  • The antagonist itself has no intrinsic activity (it is a neutral antagonist).[10]

  • The maximum response to the agonist is not reduced in the presence of the antagonist.[4]

Q6: Can I perform a Schild analysis with only one concentration of the antagonist?

While it is possible to calculate a pK_B value from a single antagonist concentration using the Gaddum equation, a full Schild plot using at least three to five concentrations is strongly recommended.[5][9] A full plot is necessary to determine the slope of the regression, which is crucial for confirming the competitive nature of the antagonism.[7]

References

Technical Support Center: Muscarinic Receptor Antagonist Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with muscarinic receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My antagonist shows inconsistent binding affinity (Kᵢ) values across different experiments. What could be the cause?

Inconsistent Kᵢ values are a common issue that can arise from several factors related to experimental design and execution. Here’s a troubleshooting guide:

  • Problem: Variability in Experimental Conditions. Minor variations in buffer composition, pH, temperature, and incubation times can significantly impact binding affinities.

  • Troubleshooting:

    • Strictly adhere to a standardized protocol for all binding assays.

    • Prepare and use a large batch of assay buffer to minimize variability between experiments.

    • Ensure precise temperature control during incubation.

    • Confirm that the incubation time is sufficient to reach binding equilibrium.[1]

  • Problem: Inconsistent Membrane Preparations. The quality and consistency of the cell membrane preparations expressing the muscarinic receptors are critical.

  • Troubleshooting:

    • Prepare a large, single batch of cell membranes, aliquot, and store them under appropriate conditions (e.g., -80°C) for use across multiple experiments.[1]

    • Characterize each batch of membranes for receptor expression levels (Bmax) to ensure consistency.

  • Problem: Radioligand Issues. The radioligand used in competitive binding assays can be a source of variability.

  • Troubleshooting:

    • Radioligand Degradation: Check the age and storage conditions of your radioligand. Consider purchasing a new batch if degradation is suspected.[1]

    • Inappropriate Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kᵈ) to ensure accurate determination of the antagonist's Kᵢ.[1]

  • Problem: High Non-Specific Binding. Excessive non-specific binding can obscure the specific binding signal and lead to inaccurate Kᵢ values.

  • Troubleshooting:

    • Hydrophobic Interactions: Pre-treat filters and plates with a blocking agent like polyethyleneimine (PEI) to reduce the binding of hydrophobic compounds to labware.[1]

    • Insufficient Washing: Increase the number and volume of washes to more effectively remove unbound radioligand.[1]

2. Why is the functional potency (IC₅₀) of my antagonist different from its binding affinity (Kᵢ)?

It is a common and expected observation that the IC₅₀ from a functional assay and the Kᵢ from a binding assay are not identical. Several factors contribute to this discrepancy:

  • Assay Conditions: Binding assays are typically performed under simplified, equilibrium conditions with isolated membranes, whereas functional assays are conducted in a more complex cellular environment.[2]

  • Agonist Concentration: The IC₅₀ value of a competitive antagonist is dependent on the concentration of the agonist used in the functional assay. A higher agonist concentration will necessitate a higher concentration of the antagonist to achieve 50% inhibition, thus increasing the IC₅₀ value.[3]

  • Receptor Reserve: In functional assays, the maximal response may be achieved when only a fraction of the total receptor population is occupied by the agonist. This phenomenon, known as receptor reserve, can lead to a rightward shift in the antagonist's dose-response curve and a higher IC₅₀ value compared to the Kᵢ.

  • Signal Amplification: Functional assays measure the downstream consequences of receptor activation, which often involve signal amplification cascades. This can influence the relationship between receptor occupancy and the final measured response.

3. I am observing unexpected off-target effects in my in vivo studies. How can I investigate if this is due to a lack of antagonist selectivity?

Lack of subtype selectivity is a significant challenge in muscarinic antagonist development due to the high homology in the orthosteric binding sites among the five receptor subtypes (M₁-M₅).[4]

  • Problem: Unintended Physiological Responses. Muscarinic receptors are widely distributed throughout the body, and non-selective antagonists can elicit a range of side effects.[5][6] For example, an antagonist intended for M₃ receptors in the lungs to treat COPD might also block M₂ receptors in the heart, leading to tachycardia.[4]

  • Troubleshooting and Investigation:

    • In Vitro Selectivity Profiling: Conduct comprehensive radioligand binding assays and functional assays using cell lines individually expressing each of the five human muscarinic receptor subtypes (M₁-M₅). This will allow you to determine the antagonist's affinity (Kᵢ) and potency (IC₅₀) for each subtype and calculate selectivity ratios.

    • Utilize Knockout Animal Models: If available, testing your antagonist in knockout mice lacking specific muscarinic receptor subtypes can help to definitively identify the receptor responsible for the observed off-target effects.[7]

    • Employ Subtype-Selective Agonists and Antagonists: In isolated tissue or in vivo experiments, use well-characterized subtype-selective agonists and antagonists as pharmacological tools to probe the involvement of different muscarinic receptor subtypes in the observed response.

Quantitative Data Summary

The following tables provide a summary of binding affinities (pKᵢ) for a selection of common muscarinic receptor antagonists across the five receptor subtypes. pKᵢ is the negative logarithm of the Kᵢ value, where a higher pKᵢ indicates a higher binding affinity.

Table 1: Binding Affinities (pKᵢ) of Selected Muscarinic Antagonists

AntagonistM₁M₂M₃M₄M₅
Atropine9.09.19.29.08.9
Scopolamine9.29.39.49.29.1
Pirenzepine8.26.76.97.57.1
Methoctramine6.98.16.87.76.9
Darifenacin7.88.08.87.78.2
Tiotropium9.49.09.79.29.3

Note: These values are compiled from various sources and should be considered as representative. Actual values may vary depending on experimental conditions.

Experimental Protocols & Methodologies

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Kᵢ) of a test antagonist by measuring its ability to compete with a known radiolabeled ligand for binding to muscarinic receptors.[8]

  • Materials:

    • Cell membranes expressing the muscarinic receptor subtype of interest.

    • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

    • Test antagonist.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test antagonist.

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a non-labeled, high-affinity antagonist (e.g., 1 µM atropine).[1]

    • To determine total binding, include wells with only the radioligand and buffer.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

Functional Assay: Calcium Mobilization (for M₁, M₃, and M₅ Receptors)

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells expressing Gq/11-coupled muscarinic receptors.[9]

  • Materials:

    • Cells expressing the M₁, M₃, or M₅ receptor subtype.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Muscarinic agonist (e.g., carbachol).

    • Test antagonist.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to attach.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 45-60 minute incubation at 37°C.[8]

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of the test antagonist and pre-incubate for a predetermined time (e.g., 15-30 minutes).[8]

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence, then inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • Construct dose-response curves for the antagonist's inhibition of the agonist response.

    • Determine the IC₅₀ value using non-linear regression.

Visualizations

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M₁, M₃, M₅ Signaling (Gq/₁₁) cluster_M2_M4 M₂, M₄ Signaling (Gi/o) M1_M3_M5 M₁, M₃, M₅ Receptors Gq Gq/₁₁ M1_M3_M5->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates M2_M4 M₂, M₄ Receptors Gi Gi/o M2_M4->Gi Agonist AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates

Caption: Signaling pathways for Gq/₁₁- and Gi/o-coupled muscarinic receptors.

Antagonist_Characterization_Workflow start Start: New Antagonist binding_assay Radioligand Binding Assay (Determine Kᵢ for M₁-M₅) start->binding_assay functional_assay Functional Assays (e.g., Ca²⁺, cAMP) (Determine IC₅₀ for M₁-M₅) start->functional_assay selectivity Assess Subtype Selectivity (Compare Kᵢ and IC₅₀ values) binding_assay->selectivity functional_assay->selectivity in_vivo In Vivo / Ex Vivo Studies (Assess efficacy and off-target effects) selectivity->in_vivo Selective? end End: Characterized Antagonist in_vivo->end

Caption: Experimental workflow for muscarinic antagonist characterization.

Troubleshooting_Logic start Issue: Inconsistent Kᵢ Values check_protocol Review Experimental Protocol (Buffer, Temp, Time) start->check_protocol check_membranes Assess Membrane Prep Consistency (Bmax, Aliquoting) check_protocol->check_membranes Protocol OK check_radioligand Evaluate Radioligand Quality (Age, Concentration) check_membranes->check_radioligand Membranes OK check_nsb Analyze Non-Specific Binding (Washing, Blocking) check_radioligand->check_nsb Radioligand OK resolve Consistent Kᵢ Achieved check_nsb->resolve NSB Low

Caption: Troubleshooting flowchart for inconsistent Kᵢ values.

References

Technical Support Center: MK-0969 (Rofecoxib) Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MK-0969 (Rofecoxib) in animal studies. The information is intended to help minimize side effects and ensure the welfare of experimental animals while maintaining the integrity of research outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Rofecoxib (B1684582), is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its primary mechanism is to block the COX-2 enzyme, which is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[1][2] Unlike non-selective NSAIDs, it has a lower affinity for the COX-1 enzyme, which is involved in protecting the gastrointestinal mucosa.[1][2]

Q2: What are the major side effects of this compound observed in animal studies?

The most significant side effects reported in animal studies with this compound are cardiovascular and renal toxicities. These include:

  • Cardiovascular: Increased risk of thrombotic events, hypertension, and arrhythmias.[3][4][5][6]

  • Renal: Sodium and water retention, edema, and potential for renal papillary necrosis with chronic high doses.

Q3: Why does a selective COX-2 inhibitor like this compound cause cardiovascular side effects?

The cardiovascular side effects are primarily attributed to the inhibition of COX-2-derived prostacyclin (PGI2) in the vascular endothelium. Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation. By selectively inhibiting COX-2, this compound reduces prostacyclin production without significantly affecting the production of thromboxane (B8750289) A2 (a potent vasoconstrictor and platelet aggregator) by platelets (which primarily express COX-1). This can shift the homeostatic balance towards a prothrombotic and hypertensive state.[7]

Q4: Are there specific animal species or strains that are more susceptible to this compound's side effects?

While comprehensive comparative data is limited, some studies suggest that species-specific differences in metabolism and pharmacokinetics can influence susceptibility. For instance, the metabolism of rofecoxib differs between rats and dogs.[8] Additionally, underlying genetic predispositions in certain strains of mice may influence their susceptibility to NSAID-induced cardiotoxicity.[9][10][11] Researchers should consider the specific animal model and its known cardiovascular and renal physiology when designing studies.

II. Troubleshooting Guides

Issue 1: Increased Blood Pressure in Rodents Treated with this compound

Question: We are observing a significant increase in systolic blood pressure in our rats following two weeks of oral this compound administration. How can we manage this?

Answer:

An increase in blood pressure is a known side effect of COX-2 inhibitors. Here are some steps to troubleshoot and manage this issue:

  • Dose Reduction: The hypertensive effects of this compound are often dose-dependent.[12] Review your dosing regimen and consider if a lower dose could achieve the desired therapeutic effect while minimizing the impact on blood pressure.

  • Monitoring: Implement continuous or frequent blood pressure monitoring to establish a clear dose-response relationship in your specific model. Implantable telemetry is the gold standard for accurate, continuous measurement in conscious, unrestrained animals.[2][13][14][15] The tail-cuff method can be a non-invasive alternative, but requires careful acclimatization of the animals to minimize stress-induced hypertension.[15][16]

  • Hydration Status: Ensure adequate hydration of the animals, as dehydration can exacerbate NSAID-induced renal effects that contribute to hypertension.

  • Concurrent Medications: Be cautious about the co-administration of other drugs that may affect blood pressure.

Issue 2: Suspected Renal Toxicity

Question: Our mice on a high-dose, chronic this compound study are showing signs of lethargy and weight loss. We suspect renal toxicity. How can we confirm and address this?

Answer:

Renal toxicity is a potential side effect of prolonged NSAID use. The following steps can help you assess and manage this issue:

  • Biomarker Analysis:

    • Serum/Plasma: Collect blood samples to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[1][17][18] Elevated levels of these markers are indicative of reduced renal function.

    • Urine: Collect urine to analyze for proteinuria (albuminuria) and changes in urine specific gravity.

  • Histopathology: At the end of the study, or if an animal needs to be euthanized, perform a thorough histopathological examination of the kidneys. Look for signs of tubular necrosis, interstitial nephritis, or papillary necrosis.

  • Dose and Duration Adjustment: If renal toxicity is confirmed, consider reducing the dose or the duration of this compound administration.

  • Hydration: As with hypertension, ensuring proper hydration is crucial for mitigating renal side effects.

III. Data Presentation

Table 1: Dose-Dependent Effects of Rofecoxib on Mortality in a Rat Model of Ischemia/Reperfusion
Treatment GroupDose (mg/kg/day)DurationOutcomeMortality Rate (%)Odds Ratio (vs. Pooled Controls)
Rofecoxib5.124 weeksIncreased mortality during I/R477.73[3][4][5]
Vehicle Control-4 weeksBaseline mortality10-

Data adapted from a study investigating hidden cardiotoxicity of Rofecoxib.[3][4][5]

Table 2: Pharmacokinetic Parameters of Rofecoxib in Rats and Dogs
SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)Bioavailability (%)
Rat5Oral1,2000.5Not Determined
Dog5Oral8001.526[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

IV. Experimental Protocols

Protocol 1: Monitoring Cardiovascular Function in Rodents

Objective: To monitor blood pressure and heart rate in rodents receiving this compound.

Method: Implantable Radio-Telemetry (Gold Standard) [2][13][14][15]

  • Surgical Implantation:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

    • For rats, the telemetry catheter is typically inserted into the abdominal aorta.[14] For mice, the catheter is inserted into the carotid artery.[14]

    • The transmitter body is placed either in the peritoneal cavity (rats) or in a subcutaneous pocket on the flank (mice).[14]

    • Provide post-operative analgesia as recommended by your institution's veterinarian.

  • Data Acquisition:

    • Allow for a recovery period of at least 5-7 days post-surgery before starting this compound administration.

    • House animals individually in cages placed on receiver platforms.

    • Record data continuously (24 hours/day) to capture circadian variations in blood pressure and heart rate.

    • Data can be collected at baseline (before drug administration) and throughout the treatment period.

Alternative Method: Tail-Cuff Plethysmography [15][16]

  • Acclimatization:

    • Train the animals to the restraint and tail-cuff inflation procedure for several days before the actual measurement to minimize stress.

  • Measurement:

    • Place the animal in a restrainer and a cuff with a sensor around its tail.

    • The cuff is inflated and then deflated, and the sensor detects the return of blood flow.

    • Perform multiple measurements and average the results for each time point.

Protocol 2: Assessment of Renal Function

Objective: To assess renal function in animals treated with this compound.

Method: Serum Biomarker Analysis [1][17][18]

  • Blood Collection:

    • Collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • For interim analysis, use a method that allows for repeated sampling.

  • Sample Processing:

    • Allow the blood to clot at room temperature for 30-45 minutes.

    • Centrifuge at approximately 2000 x g for 10-15 minutes to separate the serum.

    • Store serum samples at -80°C until analysis.

  • Analysis:

    • Measure serum creatinine and BUN levels using commercially available assay kits or an automated chemistry analyzer.

    • Follow the manufacturer's instructions for the chosen assay.

V. Mandatory Visualizations

Signaling Pathway Diagrams

COX2_Cardiovascular_Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversion cluster_products Products cluster_effects Physiological Effects Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 Prostacyclin_Synthase Prostacyclin Synthase COX2->Prostacyclin_Synthase PGI2 Prostacyclin (PGI2) Prostacyclin_Synthase->PGI2 Vasodilation Vasodilation PGI2->Vasodilation Platelet_Aggregation_Inhibition Inhibition of Platelet Aggregation PGI2->Platelet_Aggregation_Inhibition Thromboxane_A2 Thromboxane A2 (from COX-1 in platelets) Vasoconstriction Vasoconstriction Thromboxane_A2->Vasoconstriction Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation MK0969 This compound (Rofecoxib) MK0969->COX2 Inhibits

Caption: COX-2 signaling pathway in the cardiovascular system.

COX2_Renal_Pathway cluster_stimuli Stimuli cluster_renal_cells Renal Cells cluster_products Products cluster_effects Physiological Effects Low_Salt_Intake Low Salt Intake Macula_Densa Macula Densa Low_Salt_Intake->Macula_Densa Renal_Ischemia Renal Ischemia Renal_Ischemia->Macula_Densa COX2 COX-2 Macula_Densa->COX2 Upregulates PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Renin_Release Renin Release PGE2->Renin_Release Sodium_Excretion Sodium and Water Excretion PGE2->Sodium_Excretion Renal_Blood_Flow Maintained Renal Blood Flow PGE2->Renal_Blood_Flow MK0969 This compound (Rofecoxib) MK0969->COX2 Inhibits

Caption: COX-2 signaling pathway in the kidney.

Experimental Workflow Diagram

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (7 days) Baseline_Measurements Baseline Measurements (BP, Blood Sample) Animal_Acclimatization->Baseline_Measurements Drug_Administration This compound or Vehicle Administration Baseline_Measurements->Drug_Administration Interim_Monitoring Interim Monitoring (Weekly BP, Bi-weekly Blood Sample) Drug_Administration->Interim_Monitoring Chronic Dosing Terminal_Data_Collection Terminal Data Collection (Final BP, Cardiac Puncture) Interim_Monitoring->Terminal_Data_Collection Necropsy Necropsy and Tissue Collection Terminal_Data_Collection->Necropsy Histopathology Histopathological Analysis (Heart, Kidneys) Necropsy->Histopathology

Caption: Experimental workflow for monitoring side effects.

References

Technical Support Center: Ensuring Reproducibility in ReprodiMab Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving ReprodiMab, a hypothetical monoclonal antibody targeting the PD-1 receptor. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ReprodiMab?

A1: ReprodiMab is a humanized monoclonal antibody that binds to the programmed cell death-1 (PD-1) receptor on T cells. This binding blocks the interaction between PD-1 and its ligands, PD-L1 and PD-L2, on tumor cells. By inhibiting this interaction, ReprodiMab prevents the suppression of the T-cell-mediated immune response, thereby enabling the immune system to recognize and attack cancer cells.

Q2: What are the recommended cell lines for in vitro studies with ReprodiMab?

A2: Cell lines expressing the human PD-1 receptor are suitable for in vitro studies. Commonly used cell lines include Jurkat cells transfected with human PD-1, or co-culture systems of activated human T cells with PD-L1-expressing cancer cell lines such as NCI-H23 or MDA-MB-231.

Q3: What are the key sources of variability in ReprodiMab experiments?

A3: Key sources of variability include cell line passage number and health, reagent quality and consistency, assay timing and execution, and data analysis methods.[1][2][3] It is crucial to standardize these factors across experiments to ensure reproducibility.[1]

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with ReprodiMab.

Inconsistent Results in Cell-Based Assays

Problem: High variability in cell viability or cytokine production readouts between replicate experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Cell Line Instability - Monitor cell morphology and growth rates. - Use cells within a consistent and low passage number range. - Regularly test for mycoplasma contamination.
Reagent Variability - Use aliquots of reagents to minimize freeze-thaw cycles.[4] - Qualify new batches of critical reagents (e.g., FBS, cytokines) before use in experiments.
Assay Plate Edge Effects - Avoid using the outer wells of assay plates. - Ensure even temperature and humidity distribution during incubation by not stacking plates.[5]
Inconsistent Cell Seeding - Ensure a single-cell suspension before seeding. - Use a calibrated multichannel pipette for cell seeding.
Low or No Signal in Binding Assays (Flow Cytometry)

Problem: Weak or absent fluorescent signal when assessing ReprodiMab binding to PD-1 expressing cells.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Antigen Expression - Confirm PD-1 expression on target cells using a validated positive control antibody.[6] - Use freshly isolated or cultured cells, as antigen expression can diminish over time.[6]
Antibody Concentration Too Low - Titrate ReprodiMab to determine the optimal concentration for staining.[6]
Degraded Antibody - Ensure proper storage of ReprodiMab at the recommended temperature and protected from light.[6] - Avoid repeated freeze-thaw cycles.
Incorrect Instrument Settings - Ensure correct laser and filter settings for the fluorophore conjugated to ReprodiMab.[7] - Check instrument performance with compensation controls.
High Background in Immunoassays (ELISA, Western Blot)

Problem: High non-specific signal, obscuring the detection of the target protein.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Blocking - Optimize the blocking buffer (e.g., non-fat dry milk, BSA) and incubation time.[8][9] - Filter the blocking buffer to remove particulates.[8]
Antibody Concentration Too High - Reduce the concentration of the primary or secondary antibody.[9][10]
Insufficient Washing - Increase the number and duration of wash steps.[9] - Add a mild detergent like Tween-20 to the wash buffer.[9]
Non-specific Antibody Binding - Include appropriate isotype controls to assess non-specific binding.[6] - For Western blots, ensure the primary antibody is specific to the target protein.[9][11]

Experimental Protocols

ReprodiMab Binding Assay by Flow Cytometry
  • Cell Preparation: Harvest PD-1 expressing cells and wash twice with FACS buffer (PBS + 2% FBS). Resuspend cells to a concentration of 1x10^6 cells/mL.

  • Antibody Staining: Add titrated ReprodiMab to 100 µL of cell suspension and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash cells three times with 1 mL of cold FACS buffer.

  • Secondary Antibody (if applicable): If ReprodiMab is not directly conjugated, add a fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash cells twice with cold FACS buffer.

  • Data Acquisition: Resuspend cells in 300 µL of FACS buffer and acquire data on a flow cytometer.

T-Cell Activation Assay (Co-culture)
  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.

  • Cell Seeding: Wash the plate and seed PD-L1 expressing target cells.

  • T-Cell Addition: Isolate human T-cells and add them to the wells containing the target cells.

  • ReprodiMab Treatment: Add serial dilutions of ReprodiMab or an isotype control antibody to the co-culture.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Readout: Collect the supernatant to measure cytokine (e.g., IL-2, IFN-γ) secretion by ELISA, or lyse the T-cells to assess proliferation.

Visualizations

ReprodiMab_Signaling_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell TCR TCR PI3K PI3K TCR->PI3K PD-1 PD-1 SHP-2 SHP-2 PD-1->SHP-2 SHP-2->PI3K T-Cell Inhibition T-Cell Inhibition SHP-2->T-Cell Inhibition Akt Akt PI3K->Akt T-Cell Activation T-Cell Activation Akt->T-Cell Activation ReprodiMab ReprodiMab ReprodiMab->PD-1 Blocks Interaction MHC MHC MHC->TCR Antigen Presentation PD-L1 PD-L1 PD-L1->PD-1

Caption: ReprodiMab blocks the PD-1/PD-L1 inhibitory pathway.

Troubleshooting_Workflow Start Inconsistent Results Check_Cells Review Cell Handling (Passage, Viability) Start->Check_Cells Check_Reagents Verify Reagent Quality (Aliquoting, Expiry) Start->Check_Reagents Check_Protocol Examine Protocol Execution (Timing, Pipetting) Start->Check_Protocol Is_Issue_Resolved Issue Resolved? Check_Cells->Is_Issue_Resolved Check_Reagents->Is_Issue_Resolved Check_Protocol->Is_Issue_Resolved Optimize_Assay Systematically Optimize Assay Parameters Is_Issue_Resolved->Optimize_Assay No End Reproducible Results Is_Issue_Resolved->End Yes Contact_Support Contact Technical Support Optimize_Assay->Contact_Support

Caption: A workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Bladder Selectivity: Darifenacin vs. MK-0969

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the bladder selectivity of the M3 muscarinic receptor antagonists darifenacin (B195073) and MK-0969. This guide provides an in-depth analysis of their mechanisms of action, supported by experimental data, to inform research and development in the treatment of overactive bladder.

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life. The primary therapeutic strategy for OAB involves the use of antimuscarinic agents that target the M3 muscarinic acetylcholine (B1216132) receptors in the bladder detrusor muscle. Contraction of the detrusor muscle is primarily mediated by the activation of these M3 receptors by acetylcholine.[1][2] By blocking these receptors, antimuscarinic drugs reduce involuntary bladder contractions, thereby alleviating the symptoms of OAB.[1][3]

A significant challenge in the development of antimuscarinic therapies for OAB is achieving bladder selectivity. Muscarinic receptors, particularly the M3 subtype, are also present in other tissues, such as the salivary glands and the gastrointestinal tract.[4][5] The blockade of these receptors can lead to undesirable side effects, including dry mouth and constipation, which are common reasons for treatment discontinuation.[6][7] Therefore, the development of bladder-selective M3 antagonists is a key objective in the search for more effective and better-tolerated OAB treatments.

This guide provides a comparative overview of two M3 muscarinic receptor antagonists: darifenacin, a well-characterized and clinically used drug, and this compound, a research compound.

Overview of Compounds

Darifenacin is a potent and selective M3 muscarinic receptor antagonist approved for the treatment of OAB.[4][8] It is marketed under the trade names Enablex and Emselex.[8] Darifenacin exhibits a higher affinity for M3 receptors compared to other muscarinic receptor subtypes (M1, M2, M4, and M5), which is believed to contribute to its clinical efficacy and side-effect profile.[1][9]

This compound is identified as an M3 muscarinic receptor antagonist that has been investigated for its potential therapeutic use in chronic obstructive pulmonary disease (COPD) and urinary incontinence.[10] However, publicly available data on the bladder selectivity and comparative efficacy of this compound are limited. At present, a direct, data-driven comparison with darifenacin regarding bladder selectivity is not feasible due to the scarcity of published experimental data for this compound.

Mechanism of Action and Signaling Pathway

Both darifenacin and this compound are competitive antagonists of the M3 muscarinic acetylcholine receptor. In the bladder, the binding of acetylcholine to M3 receptors on the detrusor smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This process is mediated through the Gq/11 G-protein coupled receptor pathway, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

By competitively blocking the binding of acetylcholine to the M3 receptor, darifenacin and this compound inhibit this signaling pathway, resulting in the relaxation of the detrusor muscle and an increase in bladder capacity.

G cluster_0 cluster_1 Acetylcholine Acetylcholine M3 Receptor M3 Receptor Acetylcholine->M3 Receptor Binds to Gq/11 Gq/11 M3 Receptor->Gq/11 Activates Darifenacin / this compound Darifenacin / this compound Darifenacin / this compound->M3 Receptor Blocks PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Detrusor Contraction Detrusor Contraction DAG->Detrusor Contraction Contributes to Ca2+ Release->Detrusor Contraction Leads to

Figure 1. M3 Receptor Signaling Pathway in Detrusor Muscle.

Experimental Data on Bladder Selectivity of Darifenacin

The bladder selectivity of a muscarinic antagonist is determined by its relative affinity for M3 receptors in the bladder versus M3 receptors in other tissues, such as the salivary glands. While darifenacin is M3-selective, it is not M3-specific, and its uroselectivity in clinical practice is a subject of discussion.[6][11] Animal studies have suggested a degree of uroselectivity for darifenacin.[7]

Functional studies in guinea pig tissues have provided quantitative data on darifenacin's selectivity. These experiments typically measure the antagonist's ability to inhibit agonist-induced responses in bladder and submandibular salivary gland tissues.

Data Presentation
Tissue/ReceptorAssay TypeAgonistAntagonistpA2 / pKi ValueSelectivity Ratio (Bladder/Salivary)Reference
Guinea Pig BladderPhosphoinositide TurnoverCarbachol (B1668302)Darifenacin8.37.9-fold[12]
Guinea Pig Salivary GlandPhosphoinositide TurnoverCarbacholDarifenacin7.4[12]
Human m3 (CHO cells)Radioligand Binding[3H]-NMSDarifenacin8.714.8-fold (M3 vs M2)[12]
Human m2 (CHO cells)Radioligand Binding[3H]-NMSDarifenacin7.5[12]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. pKi is the negative logarithm of the inhibition constant.

Experimental Protocols

In Vitro Measurement of Muscarinic Receptor Antagonism in Isolated Tissues

A common experimental approach to determine the functional selectivity of antimuscarinic agents involves the use of isolated tissue bath preparations. The following is a generalized protocol based on standard pharmacological methods.

Objective: To determine the potency of darifenacin in antagonizing carbachol-induced contractions in isolated guinea pig detrusor muscle and salivary gland tissue.

Materials:

  • Male guinea pigs (250-350 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Carbachol (muscarinic agonist)

  • Darifenacin (muscarinic antagonist)

  • Isolated tissue baths with isometric force transducers

Procedure:

  • Tissue Preparation: Guinea pigs are euthanized by a humane method. The urinary bladder and submandibular salivary glands are rapidly excised and placed in cold Krebs-Henseleit solution. Strips of detrusor muscle and segments of salivary gland are prepared.

  • Tissue Mounting: The tissue preparations are mounted in isolated tissue baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2. The tissues are connected to isometric force transducers to record contractile responses.

  • Equilibration: Tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 g for detrusor strips).

  • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to carbachol is generated by adding the agonist in a stepwise manner to the tissue bath.

  • Antagonist Incubation: The tissues are washed and allowed to recover. Darifenacin is then added to the bath at a specific concentration and incubated for a predetermined period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to carbachol is generated in the presence of darifenacin.

  • Data Analysis: The antagonist's potency is determined by quantifying the rightward shift of the agonist concentration-response curve. The pA2 value is calculated using a Schild plot analysis. This procedure is repeated for both bladder and salivary gland tissues to determine the selectivity ratio.

G A Tissue Dissection (Bladder and Salivary Gland) B Tissue Mounting in Organ Baths A->B C Equilibration (60-90 min) B->C D Control Agonist Concentration-Response Curve (e.g., Carbachol) C->D E Washout and Recovery D->E F Incubation with Antagonist (e.g., Darifenacin) E->F G Agonist Concentration-Response Curve in Presence of Antagonist F->G H Data Analysis (Schild Plot, pA2 calculation) G->H I Determine Selectivity Ratio (Bladder vs. Salivary Gland) H->I

Figure 2. Experimental Workflow for In Vitro Selectivity Testing.

Conclusion

Darifenacin is a well-established M3 selective muscarinic antagonist for the treatment of overactive bladder. Experimental data from in vitro studies demonstrate its higher affinity for M3 receptors and a degree of functional selectivity for the bladder over salivary glands. This selectivity profile is a key factor in its therapeutic efficacy and tolerability.

References

A Head-to-Head In Vitro Comparison of M3 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly studied M3 muscarinic receptor antagonists, focusing on their in vitro pharmacological profiles. The data presented is essential for understanding the potency, selectivity, and potential therapeutic applications of these compounds. Muscarinic M3 receptors, a subtype of G-protein coupled receptors (GPCRs), are critical in mediating physiological processes such as smooth muscle contraction and glandular secretion.[1][2] Consequently, antagonism of the M3 receptor is a primary therapeutic strategy for conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[1]

An ideal M3 antagonist demonstrates high selectivity for the M3 subtype over other muscarinic receptors (M1, M2, M4, M5) to minimize off-target effects.[1] For instance, antagonism of M2 receptors can lead to undesirable cardiac side effects.[1][3] This guide delves into preclinical data to characterize and compare the binding affinities and functional potencies of several key M3 antagonists.

Data Presentation: Comparative Preclinical Data

The following tables summarize key quantitative data from various in vitro studies, offering a side-by-side comparison of selected M3 antagonists.

Table 1: Muscarinic Receptor Binding Affinities (Kᵢ/pKᵢ)

This table presents the binding affinities of several antagonists for the five human muscarinic receptor subtypes (M1-M5). A lower Kᵢ value or a higher pKᵢ value indicates a stronger binding affinity. Data is compiled from studies using radioligand binding assays on cloned human receptors expressed in cell lines (e.g., CHO cells) unless otherwise specified.

CompoundM1 Affinity (Kᵢ, nM)M2 Affinity (Kᵢ, nM)M3 Affinity (Kᵢ, nM)M4 Affinity (Kᵢ, nM)M5 Affinity (Kᵢ, nM)M3 vs M2 Selectivity (Fold)Reference
Darifenacin 6.342.70.846.810~53[1][2]
Solifenacin 261701211031~14[2]
Oxybutynin 215.81.251040~1.3[2]
Tolterodine 1.6103.22020~0.3[2]
SVT-40776 -38.60.19--~203[3][4]
YM-46303 --0.39---[2]
Tiotropium --Kᵢ not specified--~1.5[5]

Note: Kᵢ values are inhibitory constants. pKᵢ is the negative logarithm of the Kᵢ. Selectivity is calculated as Kᵢ (M2) / Kᵢ (M3). Data for some compounds were not available in the cited literature.

Table 2: In Vitro Functional Antagonism (pA₂)

This table outlines the functional antagonistic potency of compounds in various in vitro isolated tissue assays. The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the same response.[1] A higher pA₂ value indicates greater potency.

CompoundTissue/Assay (Species)Potency (pA₂)Reference
Darifenacin Guinea pig ileum (M3)~9.0[1]
4-DAMP Human colon circular muscle9.41[6]
4-DAMP Human colon longitudinal muscle9.09[6]
(-)-2a Guinea pig ileum (M3)10.33[7]
Atropine Guinea pig trachea9.4[8]
Atropine Human colon circular muscle8.72[6]
Zamifenacin Guinea pig trachea8.2[8]
p-F-HHSiD Human colon circular muscle6.94[6]
p-F-HHSiD Guinea pig trachea7.2[8]
Pirenzepine Human colon circular muscle7.23[6]
Methoctramine Guinea pig trachea5.5[8]
Visualizing Key Pathways and Processes

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

M3_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Physiological Response M3R M3 Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum Ca²⁺ Store IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Response Smooth Muscle Contraction Glandular Secretion Ca_Release->Response PKC->Response ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates Antagonist M3 Antagonist Antagonist->M3R Binds & Blocks Gq11->PLC Activates

Caption: M3 muscarinic receptor signaling pathway.

Functional_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result A1 Isolate Tissue (e.g., Guinea Pig Ileum) A2 Mount in Organ Bath (Physiological Salt Solution, 37°C) A1->A2 A3 Allow Equilibration A2->A3 B1 Pre-incubate with Varying Concentrations of M3 Antagonist A3->B1 B2 Add Agonist Cumulatively (e.g., Carbachol) B1->B2 B3 Measure Tissue Contraction (Force Transducer) B2->B3 C1 Plot Concentration- Response Curves B3->C1 C2 Calculate Dose Ratio (Rightward Shift) C1->C2 C3 Perform Schild Analysis C2->C3 D1 Determine pA₂ Value C3->D1

Caption: Workflow for an in vitro isolated tissue functional assay.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro pharmacological data. Below are protocols for two key experimental assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of an antagonist for a specific receptor subtype.

  • Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to muscarinic receptors.[1]

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably expressing a single subtype of human muscarinic receptor (M1-M5).

    • Incubation: The cell membranes are incubated with a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB).

    • Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled antagonist being tested.

    • Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, which represents the radioligand bound to the receptors, is then measured using a scintillation counter.[1]

  • Data Analysis:

    • The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of the test antagonist.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]

In Vitro Functional Assay (Isolated Tissue Bath)

This assay assesses the functional potency (pA₂) of an antagonist by measuring its ability to inhibit an agonist-induced physiological response in an isolated tissue.

  • Objective: To assess the functional antagonist activity of a compound on smooth muscle contraction.[1]

  • Methodology:

    • Tissue Preparation: A smooth muscle tissue rich in M3 receptors, such as guinea pig ileum, bladder detrusor muscle, or trachea, is isolated and dissected.[1][8]

    • Mounting: The tissue strip is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[1] One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric contractions.

    • Antagonist Application: The tissue is pre-incubated with a specific concentration of the M3 antagonist for a set period to allow for equilibrium to be reached.[1]

    • Contraction Induction: A cumulative concentration-response curve is generated by adding a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to the bath in a stepwise manner. The resulting tissue contraction is recorded.[1][6] This is repeated for several different concentrations of the antagonist.

  • Data Analysis:

    • The antagonist will cause a rightward, parallel shift in the agonist's concentration-response curve without depressing the maximum response, which is characteristic of competitive antagonism.[6]

    • The magnitude of this shift (the dose ratio) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The pA₂ value is determined from the x-intercept of the Schild regression line. A slope of the regression that is not significantly different from unity is indicative of competitive antagonism.[8][9]

References

Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on MK-0969: Initial searches for "this compound" identify it as an M3 muscarinic acetylcholine (B1216132) receptor antagonist.[1] This mechanism differs significantly from the provided context of Tropomyosin Receptor Kinase (TRK) inhibitors like Larotrectinib and Entrectinib. This guide will therefore focus on the validation of the mechanism of action for TRK inhibitors, a class of targeted cancer therapies, to provide a relevant framework for researchers in drug development.

This guide provides a comparative analysis of prominent TRK inhibitors, offering insights into their mechanisms of action and the experimental data supporting them. It is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of TRK Inhibitors

Tropomyosin Receptor Kinase (TRK) inhibitors are a class of targeted therapies that have shown significant efficacy in treating cancers with NTRK gene fusions.[2][3] These fusions lead to the production of constitutively active TRK fusion proteins, which drive tumor growth.[2][4][5] First-generation inhibitors like Larotrectinib and Entrectinib, and second-generation inhibitors such as Selitrectinib and Repotrectinib, which are designed to overcome acquired resistance, will be compared.[3][6]

InhibitorGenerationPrimary TargetsAdditional TargetsKey Differentiators
Larotrectinib FirstTRKA, TRKB, TRKC-Highly selective for TRK kinases.[2][7]
Entrectinib FirstTRKA, TRKB, TRKCROS1, ALKCNS-active, capable of crossing the blood-brain barrier.[8][9][10]
Selitrectinib (LOXO-195) SecondTRKA, TRKB, TRKC-Designed to overcome acquired resistance mutations to first-generation TRK inhibitors.[6][11]
Repotrectinib SecondTRKA, TRKB, TRKCROS1, ALKPotent against a range of resistance mutations, including solvent front mutations.[12][13][14][15]

Signaling Pathway of TRK Fusion Proteins

NTRK gene fusions result in chimeric proteins with a constitutively active TRK kinase domain. This leads to the activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[2][9] TRK inhibitors act by competitively binding to the ATP-binding site of the TRK kinase domain, thereby blocking downstream signaling.[9][12]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK Fusion Protein TRK Fusion Protein RAS RAS TRK Fusion Protein->RAS Activates PI3K PI3K TRK Fusion Protein->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Caption: TRK fusion protein signaling pathway.

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of a novel TRK inhibitor involves a series of in vitro and in vivo experiments to demonstrate its selectivity and effect on downstream signaling.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a panel of kinases, including TRKA, TRKB, and TRKC.

Methodology:

  • Reagents: Recombinant human kinase enzymes (TRKA, TRKB, TRKC, and other kinases for selectivity profiling), ATP, and a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1). The test compound is dissolved in DMSO.

  • Procedure:

    • The kinase reaction is performed in a buffer containing the kinase, substrate, ATP, and varying concentrations of the inhibitor.

    • The reaction is initiated by the addition of ATP.

    • After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines harboring NTRK gene fusions.

Methodology:

  • Cell Lines: Use cell lines with known NTRK fusions (e.g., KM12, CUTO-3) and control cell lines without such fusions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the TRK inhibitor.

    • After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).

    • The GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is determined.

Western Blot Analysis

Objective: To confirm that the inhibitor blocks the TRK signaling pathway in cells.

Methodology:

  • Cell Treatment and Lysis: Treat NTRK fusion-positive cells with the inhibitor for a short period (e.g., 2-4 hours). Then, lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Probe the membrane with primary antibodies against phosphorylated TRK (p-TRK), total TRK, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Signal Detection Signal Detection Immunoblotting->Signal Detection

Caption: Western blot experimental workflow.

Overcoming Acquired Resistance

A significant challenge in targeted therapy is the development of acquired resistance. In the context of TRK inhibitors, resistance often arises from mutations in the NTRK kinase domain.[7]

  • Solvent Front Mutations (e.g., NTRK1 G595R): These mutations are located in the "solvent front," a region of the kinase domain that is exposed to the solvent when the inhibitor is bound. They can sterically hinder the binding of first-generation inhibitors.[7]

  • Gatekeeper Mutations (e.g., NTRK1 G667C): These mutations are located at the "gatekeeper" residue, which controls access to a hydrophobic pocket in the ATP-binding site.[7]

Second-generation TRK inhibitors like Selitrectinib and Repotrectinib have been specifically designed to be effective against tumors harboring these resistance mutations.[6][16]

Resistance_Mechanisms cluster_first_gen First-Generation TRK Inhibitors cluster_second_gen Second-Generation TRK Inhibitors Larotrectinib Larotrectinib Acquired Resistance Mutations Acquired Resistance Mutations Larotrectinib->Acquired Resistance Mutations Ineffective against Entrectinib Entrectinib Entrectinib->Acquired Resistance Mutations Ineffective against Selitrectinib Selitrectinib Selitrectinib->Acquired Resistance Mutations Effective against Repotrectinib Repotrectinib Repotrectinib->Acquired Resistance Mutations Effective against

Caption: TRK inhibitor generations and resistance.

By following these experimental protocols and understanding the landscape of existing TRK inhibitors, researchers can effectively validate the mechanism of action of novel compounds and assess their potential as next-generation targeted therapies.

References

Unveiling the Receptor Selectivity Profile of MK-801 (Dizocilpine): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a detailed comparison of the binding affinity of the N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 (Dizocilpine) with other key receptors, supported by experimental data and protocols.

Initially, a query for "MK-0969" yielded no publicly available information, suggesting a possible internal designation, a discontinued (B1498344) compound, or a typographical error. Consequently, this guide focuses on the well-characterized and structurally related Merck compound, MK-801, a potent and selective non-competitive antagonist of the NMDA receptor.

Comparative Analysis of Receptor Binding Affinities

MK-801 is renowned for its high affinity and selectivity for the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory formation.[1][2] Experimental data from radioligand binding assays consistently demonstrate its potent interaction with the NMDA receptor channel.

Receptor TargetLigandTissue SourceK_i (nM)K_d (nM)IC_50 (nM)
NMDA Receptor --INVALID-LINK---MK-801Rat brain membranes30.5[3]37.2[2][4]-
NMDA Receptor [³H]TCPRat hippocampus--9[4]
Kainate Receptor -Rat striatum/hippocampus--No significant activity[5]
AMPA Receptor -Rat striatum/hippocampus--No significant activity[5]
Nicotinic Acetylcholine (B1216132) Receptor ----Antagonist activity noted (Quantitative data not available)[6]
Dopamine (B1211576) Transporter ----Inhibition noted (Quantitative data not available)[6]
Serotonin (B10506) Transporter ----Inhibition noted (Quantitative data not available)[6]

Table 1: Summary of MK-801 (Dizocilpine) binding affinities for various receptors. K_i (inhibitory constant), K_d (dissociation constant), and IC_50 (half-maximal inhibitory concentration) values are presented in nanomolars (nM). The data highlights the high affinity of MK-801 for the NMDA receptor, with limited quantitative information available for other potential targets.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the NMDA receptor and the general workflow for a radioligand binding assay used to determine receptor affinity.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds IonChannel Ion Channel NMDAR->IonChannel Opens MK801 MK-801 MK801->IonChannel Blocks Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates

NMDA Receptor Signaling and MK-801 Inhibition.

Radioligand_Binding_Assay start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radiolabeled Ligand ([³H]MK-801) & Unlabeled Test Compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Data Analysis (Calculate Ki/IC₅₀) measure->analyze end End analyze->end

Workflow of a Radioligand Binding Assay.

Experimental Protocols

The determination of binding affinity (Ki) and half-maximal inhibitory concentration (IC50) is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for assessing the binding of MK-801 to the NMDA receptor.

Objective: To determine the binding affinity of unlabeled MK-801 for the NMDA receptor by measuring its ability to displace a radiolabeled ligand, such as --INVALID-LINK---MK-801.

Materials:

  • Receptor Source: Crude membrane preparations from rat cerebral cortex or hippocampus.

  • Radioligand: --INVALID-LINK---MK-801 (specific activity ~20-80 Ci/mmol).

  • Unlabeled Ligand: (+)-MK-801 maleate.

  • Assay Buffer: Tris-HCl buffer (pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.

  • Incubation: In duplicate or triplicate, incubate the prepared membranes with a fixed concentration of --INVALID-LINK---MK-801 and varying concentrations of unlabeled MK-801.

  • Equilibrium: Allow the binding reaction to reach equilibrium. Incubation is typically carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 23°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measurement of Radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of unlabeled ligand.

    • Non-specific Binding: Radioactivity in the presence of a saturating concentration of unlabeled MK-801.

    • Specific Binding: Total binding minus non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to generate a competition curve.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This comprehensive approach allows for the precise determination of the binding affinity of MK-801 and can be adapted to assess its cross-reactivity with a panel of other receptors by using appropriate radioligands and receptor preparations. The high selectivity of MK-801 for the NMDA receptor, as demonstrated by the available data, underscores its utility as a specific pharmacological tool for studying NMDA receptor function.

References

A Comparative Guide to the Functional Pharmacology of MK-0969 and Other Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional pharmacology of the selective M3 muscarinic antagonist, MK-0969, with established non-selective and long-acting anticholinergic agents: atropine, ipratropium, and tiotropium (B1237716). The following sections present key experimental data in a comparative format, outline detailed protocols for essential functional assays, and visualize the underlying signaling pathways and experimental workflows.

While specific preclinical data for this compound is not extensively available in the public domain, this guide serves as a framework for its evaluation against well-characterized anticholinergics. The data for atropine, ipratropium, and tiotropium have been compiled from various scientific publications.

Data Presentation: A Comparative Analysis of Anticholinergic Potency

The following tables summarize the in vitro receptor binding affinities and functional potencies of atropine, ipratropium, and tiotropium. These values are essential for comparing the relative potency and selectivity of these agents.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound Data not availableData not availableSelective AntagonistData not availableData not available
Atropine 1.27 - 2.223.24 - 4.322.21 - 4.160.77 - 2.382.84 - 3.39
Ipratropium ~2.9~2.0~1.7Data not availableData not available
Tiotropium High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Potency (IC50, nM)

CompoundM1 ReceptorM2 ReceptorM3 Receptor
This compound Data not availableData not availableData not available
Atropine 2.224.324.16
Ipratropium 2.92.01.7[1]
Tiotropium Data not availableData not availableData not available

Note: IC50 values represent the concentration of an antagonist that inhibits a response by 50%. Lower IC50 values indicate greater potency.

Table 3: In Vivo Efficacy - Inhibition of Methacholine-Induced Bronchoconstriction

CompoundAnimal ModelRoute of AdministrationKey Findings
This compound Data not availableData not availableData not available
Atropine Asthmatic subjectsInhaled, IntravenousShifted the dose-response curves to both cold air and methacholine (B1211447) to the right.[2]
Ipratropium Asthmatic subjectsInhaledIncreased the provocation dose of inhaled methacholine required to reduce FEV1 by 20%.[3]
Tiotropium Asthmatic subjectsInhaledProvided significant and sustained protection against methacholine challenge.

Experimental Protocols: Methodologies for Key Functional Assays

Detailed below are standardized protocols for two critical in vitro functional assays used to characterize and compare anticholinergic drugs.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO or HEK cells).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Test compound (e.g., this compound) and reference compounds (atropine, ipratropium, tiotropium).

  • Non-specific binding control: A high concentration (e.g., 1-10 µM) of atropine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters, and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test and reference compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, radioligand, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist, providing a measure of its functional antagonism (EC50).

Materials:

  • Cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO or HEK cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol).

  • Test compound (e.g., this compound) and reference compounds.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of the test and reference compounds to the wells and incubate.

  • Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol) to all wells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound. Determine the EC50 value from the concentration-response curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in anticholinergic drug action and evaluation.

Muscarinic_Receptor_Signaling_Pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling Acetylcholine Acetylcholine M1/M3/M5 Receptor M1/M3/M5 Receptor Acetylcholine->M1/M3/M5 Receptor binds Gq/11 Gq/11 M1/M3/M5 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation

Caption: Signaling pathway for M1, M3, and M5 muscarinic receptors.

Radioligand_Binding_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Set up Assay Plate Set up Assay Plate Prepare Reagents->Set up Assay Plate Incubate Incubate Set up Assay Plate->Incubate Filter and Wash Filter and Wash Incubate->Filter and Wash Scintillation Counting Scintillation Counting Filter and Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis End End Data Analysis->End

Caption: Workflow for a radioligand binding assay.

Calcium_Mobilization_Assay_Workflow Start Start Plate Cells Plate Cells Start->Plate Cells Load with Dye Load with Dye Plate Cells->Load with Dye Add Antagonist Add Antagonist Load with Dye->Add Antagonist Add Agonist Add Agonist Add Antagonist->Add Agonist Measure Fluorescence Measure Fluorescence Add Agonist->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: Workflow for a calcium mobilization assay.

References

A Comparative Analysis of Rofecoxib (MK-0966): Potency and Efficacy in Inflammation and Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency and efficacy of Rofecoxib (B1684582) (formerly marketed as Vioxx, internal code MK-0966), a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] Rofecoxib was developed to offer the anti-inflammatory and analgesic benefits of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[3][4][5] This analysis delves into its pharmacological profile, supported by experimental data from in vitro assays and clinical trials, and places its performance in context with other relevant therapeutic agents.

Mechanism of Action: Selective COX-2 Inhibition

Rofecoxib's therapeutic effects stem from its highly selective inhibition of the COX-2 enzyme.[1][6] The cyclooxygenase enzyme has two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and platelet aggregation, and COX-2, which is induced during inflammation and mediates the production of prostaglandins (B1171923) responsible for pain and swelling.[3][7] By selectively targeting COX-2, Rofecoxib reduces the synthesis of these pro-inflammatory prostaglandins.[4][6]

This selective action is the key differentiator from traditional NSAIDs like ibuprofen (B1674241) and naproxen (B1676952), which inhibit both COX-1 and COX-2.[5][8] The inhibition of COX-1 by non-selective NSAIDs is what contributes to the common side effect of gastrointestinal irritation and ulceration.[4][5]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoid Synthesis Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_GI Prostaglandins (GI Protection, Platelet Aggregation) Prostaglandins_H->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Pain, Inflammation, Fever) Prostaglandins_H->Prostaglandins_Inflammation Rofecoxib Rofecoxib Rofecoxib->COX2 Traditional_NSAIDs Traditional NSAIDs Traditional_NSAIDs->COX1 Traditional_NSAIDs->COX2

Figure 1: Mechanism of Action of Rofecoxib vs. Traditional NSAIDs.

Potency: In Vitro Inhibition of COX Isoenzymes

The potency of Rofecoxib as a selective COX-2 inhibitor is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates a higher potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)
Rofecoxib (MK-0966) >15 - >50[2][9]18 - 26[2][9]>1000[2][9]
Celecoxib (B62257) --~30 (Reported to have lower selectivity than Rofecoxib)
Ibuprofen --Non-selective
Aspirin --Non-selective

Data Presentation: In Vitro Potency of Rofecoxib

Data compiled from published pharmacological profiles.[2][9]

Experimental Protocols

Determination of COX-1 and COX-2 Inhibition (IC50)

A common method to determine the in vitro potency of COX inhibitors involves whole-cell assays.

start Start: Human cell lines expressing recombinant human COX-1 or COX-2 incubation Incubate cells with varying concentrations of Rofecoxib start->incubation stimulation Stimulate prostaglandin production (e.g., with arachidonic acid) incubation->stimulation measurement Measure Prostaglandin E2 (PGE2) levels in the cell supernatant (e.g., via ELISA) stimulation->measurement analysis Plot PGE2 inhibition vs. Rofecoxib concentration to determine IC50 measurement->analysis end End: Quantified potency and selectivity of Rofecoxib analysis->end

Figure 2: Workflow for Determining IC50 of COX Inhibitors.

Methodology:

  • Cell Culture: Human cell lines, such as Chinese hamster ovary (CHO) cells or human osteosarcoma cells, are stably transfected to express either human recombinant COX-1 or COX-2.[2][9]

  • Compound Incubation: The cells are pre-incubated with a range of concentrations of the test compound (e.g., Rofecoxib) for a specified period.

  • Prostaglandin Synthesis Stimulation: Arachidonic acid, the substrate for COX enzymes, is added to the cell cultures to initiate the synthesis of prostaglandins.

  • Quantification of Prostaglandin Production: The concentration of a key prostaglandin, such as Prostaglandin E2 (PGE2), in the cell culture medium is measured using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition of PGE2 production is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Efficacy: Clinical Trial Evidence

The clinical efficacy of Rofecoxib was evaluated in numerous randomized controlled trials for conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.

Efficacy in Osteoarthritis

In a one-year, randomized, double-blind, active comparator-controlled trial involving 784 patients with osteoarthritis of the knee or hip, Rofecoxib (12.5 mg and 25 mg once daily) demonstrated clinical efficacy comparable to that of diclofenac (B195802) (50 mg three times daily).[10] A separate 6-week study in patients with symptomatic knee osteoarthritis showed that Rofecoxib 25 mg/day provided greater efficacy in pain relief compared to celecoxib 200 mg/day and acetaminophen (B1664979) 4000 mg/day.[11]

Treatment GroupChange in Pain on Walking (100-mm VAS) - Days 1-6
Rofecoxib 25 mg/day -32.2 mm[11]
Rofecoxib 12.5 mg/day -29.0 mm[11]
Celecoxib 200 mg/day -26.4 mm[11]
Acetaminophen 4000 mg/day -20.6 mm[11]

Data Presentation: Efficacy in Knee Osteoarthritis (6-Day Assessment)

Data from a randomized trial comparing Rofecoxib, Celecoxib, and Acetaminophen.[11]

Efficacy in Rheumatoid Arthritis

For rheumatoid arthritis, a placebo-controlled study showed that Rofecoxib at doses of 25 mg and 50 mg resulted in a statistically significant higher number of ACR 20 responders (a measure of clinical improvement) compared to placebo.[12] Another trial demonstrated that Rofecoxib 50 mg daily had similar efficacy to naproxen 500 mg twice daily.[12]

Efficacy in Acute Pain

In the management of acute pain, such as postoperative dental pain, Rofecoxib 50 mg was shown to have superior overall analgesic efficacy compared to celecoxib 200 mg and 400 mg.[13][14] This included a longer duration of analgesic effect.[13][14]

Safety Profile and Market Withdrawal

While demonstrating significant potency and efficacy, Rofecoxib was voluntarily withdrawn from the market in 2004 due to an increased risk of cardiovascular events, such as heart attack and stroke, associated with long-term use.[1][15] Pooled analysis of clinical trial data revealed a trend toward increased cardiovascular risk that became statistically significant over time.[16] This highlights the critical importance of long-term safety surveillance in drug development.

Conclusion

Rofecoxib (MK-0966) is a potent and highly selective COX-2 inhibitor that demonstrated significant efficacy in managing pain and inflammation across various conditions, often comparable or superior to other available treatments. Its mechanism of action offered a clear advantage in reducing gastrointestinal toxicity compared to non-selective NSAIDs. However, the subsequent discovery of its association with an increased risk of cardiovascular events underscores the complex balance between efficacy and long-term safety in the development and assessment of therapeutic agents. The case of Rofecoxib remains a pivotal example in pharmaceutical history, emphasizing the need for rigorous and ongoing safety evaluation.

References

M3 Muscarinic Antagonists: A Comparative Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical and clinical data for M3 muscarinic antagonists, a class of drugs pivotal in the management of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and urological conditions such as Overactive Bladder (OAB). By objectively presenting experimental data, this review aims to facilitate informed decisions in research and drug development.

Introduction to M3 Muscarinic Antagonists

The M3 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor, is predominantly located on smooth muscle cells and glandular tissue. Its activation by acetylcholine triggers a signaling cascade leading to smooth muscle contraction and glandular secretion. Consequently, antagonists that block this receptor are effective in inducing bronchodilation and reducing bladder contractility. The therapeutic efficacy and side-effect profile of an M3 antagonist are largely determined by its selectivity for the M3 receptor subtype over other muscarinic subtypes (M1, M2, M4, M5).

Preclinical Data Comparison

The preclinical evaluation of M3 antagonists primarily focuses on their binding affinity and functional potency at muscarinic receptor subtypes. High selectivity for the M3 receptor over the M2 receptor is particularly desirable, as M2 receptor antagonism can lead to unwanted cardiovascular side effects.

Muscarinic Receptor Binding Affinities

The binding affinity of an antagonist for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the pKi (-logKi), where a lower Ki or a higher pKi indicates greater binding affinity. The following table summarizes the binding affinities of several M3 antagonists for the five human muscarinic receptor subtypes.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 vs M2 Selectivity (fold)
Darifenacin 8.28.09.12--~13[1]
Solifenacin (B1663824) -----12[2]
Tiotropium ------
Aclidinium (B1254267) Subnanomolar affinity for all subtypes[3][4]Subnanomolar affinity for all subtypes[3][4]Subnanomolar affinity for all subtypes[3][4]Subnanomolar affinity for all subtypes[3][4]Subnanomolar affinity for all subtypes[3][4]Kinetically selective for M3 over M2[5]
Umeclidinium 8.8 (Ki 0.16 nM)[6][7]8.8 (Ki 0.15 nM)[7]9.2 (Ki 0.06 nM)[7]--Kinetically selective for M3 over M2[6][8]
Glycopyrrolate 8.5 (Ki 3.6 nM)[9]8.8 (Ki 1.6 nM)[9]9.3 (Ki 0.5 nM)[9]--~3[10]
In Vitro Functional Potency

Functional assays, such as measuring the inhibition of agonist-induced smooth muscle contraction, provide a measure of the antagonist's potency in a physiological context. The pA2 value is a common metric, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

CompoundTissue (Species)AgonistpA2
Darifenacin Guinea Pig Ileum (M3)Carbachol9.4[1]
Guinea Pig Bladder (M3)Carbachol8.7[1]
Rabbit Vas Deferens (M1)McN-A-3437.9[1]
Guinea Pig Atria (M2)Carbachol7.5[1]
Umeclidinium Human Bronchial Strips (M3)Carbachol9.5 (316 pM)[6]
Glycopyrrolate Guinea Pig Ileum (M3)Methacholine10.31[10]
Rat Atria (M2)Methacholine9.09[10]

Clinical Data Comparison

Clinical trials provide the ultimate assessment of an M3 antagonist's efficacy and safety in the target patient population. The primary endpoints vary depending on the indication (COPD or OAB).

Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

In COPD, the primary efficacy endpoint is often the improvement in trough Forced Expiratory Volume in one second (FEV1), a measure of lung function.

CompoundTrialDoseChange in Trough FEV1 vs. Placebo (mL)
Tiotropium UPLIFT (sub-analysis)18 µg once daily87 - 127[11]
SAFE18 µg once daily102[12]
NEJM Phase 4-157[13]
Aclidinium ---
Umeclidinium ---
Glycopyrrolate ---
Efficacy in Overactive Bladder (OAB)

For OAB, key efficacy endpoints include the change in the number of micturitions, urgency episodes, and incontinence episodes per 24 hours.

CompoundTrialDoseChange in Micturitions/24h vs. PlaceboChange in Urgency Episodes/24h vs. PlaceboChange in Incontinence Episodes/week vs. Placebo
Darifenacin Phase III (pooled)7.5 mg once daily---
15 mg once daily-25.3% (vs. -18.5% for placebo) in elderly[14][15]--88.6% (vs. -77.9% for placebo) in elderly[14][15]
Solifenacin Phase III10 mg once daily-3.0 (vs. -1.5)[16]-4.1 (vs. -2.1)[16]-2.0 (vs. -1.1) per 24h[16]
VENUS5/10 mg once dailySignificant reduction[17]-3.91 (vs. -2.73)[17]Significant reduction[17]
Fesoterodine (B1237170) EIGHT4 mg once dailySignificant reduction[18]Significant reduction[18]Significant reduction[18]
8 mg once dailySignificantly greater reduction than 4 mg[18]Significantly greater reduction than 4 mg[18]Significantly greater reduction than 4 mg[18]
Tolerability and Safety

The most common side effects of M3 antagonists are due to their anticholinergic properties and include dry mouth and constipation. The incidence of these adverse events is a key differentiator between drugs.

CompoundIndicationDoseDry Mouth Incidence (%)Constipation Incidence (%)
Darifenacin OAB15 mg once daily--
Solifenacin OAB5 mg once daily--
10 mg once daily--
Fesoterodine OAB4 mg once daily12.9[18]-
8 mg once daily26.1[18]-

Signaling Pathways and Experimental Workflows

M3 Receptor Signaling Pathway

Activation of the M3 receptor by acetylcholine initiates a signaling cascade that leads to smooth muscle contraction. The diagram below illustrates this pathway.

M3_Signaling_Pathway ACH Acetylcholine M3R M3 Receptor ACH->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Contraction Smooth Muscle Contraction Ca_cyto->Contraction PKC->Contraction Radioligand_Binding_Workflow prep Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Competitor prep->incubation radioligand Radioligand ([³H]-NMS) radioligand->incubation competitor Unlabeled Antagonist (e.g., Darifenacin) competitor->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting to Quantify Bound Radioactivity filtration->counting analysis Data Analysis (Ki determination) counting->analysis

References

A Comparative Guide to the Synergistic Effects of Ensifentrine (formerly MK-0969*) in Combination with Standard COPD Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "MK-0969" did not yield a publicly recognized compound. This guide focuses on Ensifentrine (B1671350) (Ohtuvayre®), a first-in-class inhaled dual phosphodiesterase (PDE) 3 and 4 inhibitor. This compound is highlighted due to its recent acquisition by Merck and its novel mechanism of action, aligning with the user's interest in a Merck-associated compound for Chronic Obstructive Pulmonary Disease (COPD) and its synergistic potential.

Introduction to Ensifentrine: A Novel Dual-Mechanism Therapy

Ensifentrine is a first-in-class inhaled therapy for the maintenance treatment of COPD.[1][2][3] It uniquely combines two mechanisms of action in a single molecule: bronchodilation and non-steroidal anti-inflammatory effects.[1][4][5][6][7] This is achieved through the selective dual inhibition of the enzymes phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][4][6][7]

  • PDE3 Inhibition: Primarily leads to the relaxation of airway smooth muscle, resulting in bronchodilation.[6][7]

  • PDE4 Inhibition: Reduces the activity of inflammatory cells and the release of pro-inflammatory mediators, addressing the underlying inflammation in COPD.[6][7]

This dual action provides a rationale for its use both as a monotherapy and as a synergistic addition to existing COPD treatment regimens.[3] Preclinical and clinical data suggest a synergistic relationship between ensifentrine and other bronchodilators, such as long-acting muscarinic antagonists (LAMAs) and long-acting β2-agonists (LABAs).[5][8][9][10]

Signaling Pathway of Ensifentrine and its Synergy with Other COPD Therapies

cluster_Ensifentrine Ensifentrine Action cluster_Standard_Therapies Standard COPD Therapies Ensifentrine Ensifentrine PDE3 PDE3 Ensifentrine->PDE3 inhibits PDE4 PDE4 Ensifentrine->PDE4 inhibits cAMP cAMP PDE3->cAMP degrades PDE4->cAMP degrades Bronchodilation Bronchodilation cAMP->Bronchodilation Anti-inflammatory Effects Anti-inflammatory Effects cAMP->Anti-inflammatory Effects Synergistic Clinical Outcome Improved Lung Function Reduced Exacerbations Bronchodilation->Synergistic Clinical Outcome Anti-inflammatory Effects->Synergistic Clinical Outcome LAMA LAMA Muscarinic Receptors Muscarinic Receptors LAMA->Muscarinic Receptors blocks LAMA->Synergistic Clinical Outcome LABA LABA Beta-2 Adrenergic Receptors Beta-2 Adrenergic Receptors LABA->Beta-2 Adrenergic Receptors activates LABA->Synergistic Clinical Outcome ICS ICS Inflammatory Gene Expression Inflammatory Gene Expression ICS->Inflammatory Gene Expression inhibits ICS->Synergistic Clinical Outcome Bronchoconstriction Bronchoconstriction Muscarinic Receptors->Bronchoconstriction Beta-2 Adrenergic Receptors->Bronchodilation Inflammation Inflammation Inflammatory Gene Expression->Inflammation

Caption: Signaling pathway of Ensifentrine and its synergistic interactions with standard COPD therapies.

Quantitative Data Presentation: Ensifentrine in Combination Therapy

The following tables summarize the key quantitative outcomes from clinical trials evaluating ensifentrine as an add-on therapy to standard COPD treatments.

Table 1: Synergistic Effects on Lung Function (FEV₁)
Background TherapyStudyEnsifentrine DoseDurationPlacebo-Corrected Improvement in FEV₁p-value
LAMA (Tiotropium)Phase 2b (NCT03937479)1.5 mg BID4 weeksDose-dependent improvements<0.001
6 mg BID3 daysPeak FEV₁: +127 mL<0.001
LAMA ENHANCE-1/2 (Pooled)3 mg BID12 weeksFEV₁ AUC₀₋₁₂ h: +92 mL<0.001
LABA + ICS ENHANCE-1/2 (Pooled)3 mg BID12 weeksFEV₁ AUC₀₋₁₂ h: +74 mL0.002
SABA (Salbutamol)Phase 2 (RPL554-009-2015)6 mg (single dose)8 hoursSignificant additive bronchodilation<0.001
SAMA (Ipratropium)Phase 2 (RPL554-009-2015)6 mg (single dose)8 hoursSignificant additive bronchodilation<0.001

FEV₁: Forced Expiratory Volume in 1 second; AUC₀₋₁₂ h: Area Under the Curve from 0 to 12 hours; BID: Twice daily; LAMA: Long-Acting Muscarinic Antagonist; LABA: Long-Acting β₂-Agonist; ICS: Inhaled Corticosteroid; SABA: Short-Acting β₂-Agonist; SAMA: Short-Acting Muscarinic Antagonist.

Table 2: Synergistic Effects on COPD Exacerbations
Background TherapyStudyEnsifentrine DoseDurationReduction in Rate of Moderate/Severe ExacerbationsReduction in Risk of Exacerbation
LAMA ENHANCE-1/2 (Pooled)3 mg BID24 weeks48%50%
LABA + ICS ENHANCE-1/2 (Pooled)3 mg BID24 weeks51%56%
LAMA or LABA ENHANCE-2 (NCT04542057)3 mg BID24 weeks42%42%

Experimental Protocols for Key Clinical Trials

ENHANCE-1 (NCT04535986) and ENHANCE-2 (NCT04542057) Phase 3 Trials
  • Objective: To assess the efficacy and safety of nebulized ensifentrine for the maintenance treatment of moderate to severe COPD.[11]

  • Design: Two replicate, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.[11]

  • Participants: 760 patients in ENHANCE-1 and 789 in ENHANCE-2, aged 40-80 years with moderate to severe symptomatic COPD.[11][12] A significant portion of participants were on concomitant LAMA or LABA therapy.[12]

  • Intervention: Patients were randomized to receive either 3 mg of nebulized ensifentrine or a placebo, administered twice daily for 24 weeks.[13]

  • Primary Endpoint: Change from baseline in average FEV₁ Area Under the Curve (AUC) over 12 hours at week 12.[12]

  • Secondary Endpoints: Rate and risk of moderate to severe COPD exacerbations, changes in respiratory symptoms, and health-related quality of life over 24 weeks.[11]

  • Workflow Diagram:

cluster_Screening Screening & Randomization cluster_Treatment Treatment Phase (24 Weeks) cluster_Endpoints Endpoint Assessment Patient_Screening Screening of moderate to severe COPD patients (N=1549) Randomization Randomization (5:3 ratio) Patient_Screening->Randomization Ensifentrine_Arm Ensifentrine 3mg BID (nebulized) + background therapy Randomization->Ensifentrine_Arm Placebo_Arm Placebo BID (nebulized) + background therapy Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint: FEV1 AUC at Week 12 Ensifentrine_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Exacerbation Rate, Symptoms, QoL at Week 24 Ensifentrine_Arm->Secondary_Endpoints Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoints

Caption: Workflow for the ENHANCE Phase 3 clinical trials.

Phase 2b Trial with Tiotropium (B1237716) (NCT03937479)
  • Objective: To evaluate the efficacy and safety of nebulized ensifentrine as an add-on to maintenance tiotropium therapy in symptomatic COPD patients.[1][14]

  • Design: A randomized, double-blind, placebo-controlled, dose-ranging Phase 2b trial.[1]

  • Participants: 416 patients with moderate to severe COPD who were symptomatic despite maintenance treatment with tiotropium.[1]

  • Intervention: Patients received one of four doses of nebulized ensifentrine (0.375 mg, 0.75 mg, 1.5 mg, or 3.0 mg) or placebo, administered twice daily for 4 weeks, in addition to their daily tiotropium regimen.

  • Primary Endpoint: Improvement in peak FEV₁ at week 4.

  • Secondary Endpoints: Improvements in trough FEV₁ and patient-reported outcomes, including quality of life.[1]

Phase 2 Trial with Stiolto Respimat (NCT03673670)
  • Objective: To assess the effect of two different doses of ensifentrine when added to a combination therapy of tiotropium bromide and olodaterol (B163178) (Stiolto Respimat).[4]

  • Design: A three-day, randomized, double-blind, placebo-controlled, crossover Phase 2 trial.[4]

  • Participants: 79 patients with moderate to severe COPD.[4]

  • Intervention: Patients received two doses of nebulized ensifentrine (1.5 mg and 6.0 mg) or placebo, twice daily, in addition to Stiolto Respimat. A washout period of 7 to 14 days was implemented between treatment arms.[4]

  • Primary Endpoint: Improvement in lung function as measured by FEV₁.[4]

Conclusion

Ensifentrine demonstrates significant synergistic potential when combined with standard COPD therapies, including LAMAs, LABAs, and ICS. Clinical data consistently show that the addition of ensifentrine to these regimens leads to further improvements in lung function and a notable reduction in the rate and risk of exacerbations.[13][15] Its novel dual mechanism of bronchodilation and anti-inflammation offers a new therapeutic avenue for patients who remain symptomatic despite current maintenance treatments.[3] The concept of "trifunctional dual bronchodilation," combining ensifentrine with a LAMA, presents a promising steroid-sparing alternative in COPD management.[8] Further research, including head-to-head trials against existing triple therapies, will be crucial in defining its optimal place in treatment algorithms.[8]

References

evaluating the selectivity of MK-0969 against other muscarinic antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of various muscarinic antagonists against the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). While this guide aims to evaluate the selectivity of MK-0969, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative binding affinity (Ki) or functional activity (IC50) data for this compound across the M1-M5 receptor subtypes. Therefore, this guide focuses on a selection of other prominent muscarinic antagonists for which experimental data are available, offering a valuable reference for researchers in the field.

Comparative Analysis of Binding Affinities

The selectivity of a muscarinic antagonist is a critical determinant of its therapeutic efficacy and side-effect profile. This is typically quantified by comparing its binding affinity (Ki) for the target receptor subtype (e.g., M3 for overactive bladder) versus its affinity for other subtypes. A higher Ki value indicates weaker binding. For ease of comparison, these values are often expressed as pKi (-logKi), where a higher pKi value signifies a stronger binding affinity.

The following table summarizes the binding affinities (as pKi values) of several well-characterized muscarinic antagonists for the human M1-M5 receptors, as determined by in vitro radioligand binding assays.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M3 vs M1 Selectivity (fold)M3 vs M2 Selectivity (fold)
Darifenacin 8.27.49.17.38.07.950.1
Solifenacin 7.66.88.06.97.52.515.8
Oxybutynin 8.77.88.98.07.41.612.6
Tolterodine 8.88.08.57.77.70.53.2
Trospium 9.19.29.39.08.61.61.3
Atropine 8.99.29.28.98.82.01.0
Pirenzepine 8.06.66.87.57.10.625.1
Tiotropium (B1237716) ~9.0~9.0~9.0~9.0~9.0~1Kinetically selective

Note on Tiotropium: While tiotropium exhibits similar high affinity across all muscarinic receptor subtypes in binding assays, it displays "kinetic selectivity." It dissociates much more slowly from M1 and M3 receptors compared to M2 receptors, contributing to its long duration of action and functional selectivity for M3 over M2.[1]

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of an unlabeled antagonist for muscarinic receptor subtypes by its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., Chinese Hamster Ovary - CHO-K1) stably expressing a single subtype of the human muscarinic receptor (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity, non-selective muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compounds: The muscarinic antagonists to be evaluated (e.g., this compound, darifenacin).

  • Assay Buffer: Typically a buffered salt solution (e.g., 20 mM HEPES, pH 7.4).

  • Non-specific Binding Control: A high concentration of a non-labeled, non-selective antagonist (e.g., 1 µM atropine).

  • Filtration System: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled test compound.

  • Equilibration: The mixture is incubated at a specific temperature (e.g., 20°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the cellular response following receptor activation by an agonist.

Objective: To determine the potency of an antagonist in inhibiting agonist-induced phospholipase C (PLC) activation, which is a downstream signaling event of M1, M3, and M5 receptors.

Materials:

  • Cell Lines: CHO-K1 cells stably expressing the human M1, M3, or M5 receptor.

  • Agonist: A muscarinic agonist such as carbachol.

  • Test Compounds: The muscarinic antagonists to be evaluated.

  • Labeling Reagent: [³H]-myo-inositol.

  • Lysis Buffer and Scintillation Fluid.

Procedure:

  • Cell Culture and Labeling: Cells are cultured and incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration of an agonist (e.g., carbachol) to induce IP accumulation.

  • Assay Termination and Lysis: The reaction is stopped, and the cells are lysed.

  • IP Separation and Quantification: The accumulated [³H]-inositol phosphates are separated and quantified using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced IP accumulation (IC50) is determined.

Objective: To determine the potency of an antagonist in blocking the agonist-induced inhibition of adenylyl cyclase, a hallmark of M2 and M4 receptor activation.

Materials:

  • Cell Lines: CHO-K1 cells stably expressing the human M2 or M4 receptor.

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).

  • Agonist: A muscarinic agonist such as carbachol.

  • Test Compounds: The muscarinic antagonists to be evaluated.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).

Procedure:

  • Cell Treatment: Cells are pre-incubated with the antagonist, followed by the addition of forskolin (to stimulate cAMP production) and then the muscarinic agonist (to inhibit it).

  • Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is measured using a suitable detection kit.

  • Data Analysis: The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation (IC50) is calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of muscarinic receptors and a general workflow for evaluating antagonist selectivity.

G cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling ACh_Gq Acetylcholine M_Gq M1, M3, M5 Receptor ACh_Gq->M_Gq Binds to Gq Gq/11 M_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates ACh_Gi Acetylcholine M_Gi M2, M4 Receptor ACh_Gi->M_Gi Binds to Gi Gi/o M_Gi->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Muscarinic Receptor Signaling Pathways

G cluster_workflow Antagonist Selectivity Evaluation Workflow start Start cell_culture Cell Culture with Receptor Subtypes (M1-M5) start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay functional_assay Functional Assay cell_culture->functional_assay data_analysis Data Analysis (Ki, IC50 calculation) binding_assay->data_analysis functional_assay->data_analysis selectivity_profile Determine Selectivity Profile data_analysis->selectivity_profile end End selectivity_profile->end

Experimental Workflow

References

Safety Operating Guide

Essential Guidance for the Disposal of Research Compound MK-0969

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly accessible, substance-specific disposal procedures for a compound designated "MK-0969" are not available. The following guide provides essential safety and logistical information based on established best practices for the disposal of potent, non-commercial, or investigational pharmaceutical compounds. This information is a substitute for, but must not replace, the official Safety Data Sheet (SDS) and your institution's specific Environmental Health & Safety (EHS) protocols. Always consult the compound's SDS and your EHS officer before handling or disposing of any chemical waste.

This guide is intended for researchers, scientists, and drug development professionals. The primary principle governing laboratory waste is that no activity should begin without a clear plan for the disposal of all generated waste.[1]

Pre-Disposal Hazard Assessment

Before initiating any disposal procedure, a thorough hazard assessment is mandatory. This process is entirely dependent on the information provided in the substance-specific Safety Data Sheet (SDS).

Key Data Points to Extract from the SDS:

The SDS for this compound (or any research compound) is the primary source of critical safety data. Researchers should extract and summarize the following types of information to inform their disposal plan.

Data CategoryDescriptionTypical SDS Section
Physical Hazards Includes flammability, reactivity, and potential for being an oxidizer. Determines segregation and storage requirements.[2]Sections 2, 9, 10
Health Hazards Describes toxicity (acute and chronic), carcinogenicity, mutagenicity, and reproductive hazards.[3][4] Dictates required Personal Protective Equipment (PPE).Sections 2, 8, 11
Environmental Hazards Information on ecotoxicity and persistence. Determines if the substance can be discharged into the environment.[4]Section 12
Handling & Storage Specifies requirements for storage, such as ventilation and incompatibility with other chemicals.[1][4]Section 7
Disposal Considerations Provides manufacturer recommendations for disposal, which must be aligned with local, state, and federal regulations.[4][5]Section 13

Step-by-Step Disposal Protocol for Investigational Compounds

This protocol outlines a generalized procedure for preparing chemical waste for collection by a licensed disposal service.

Objective: To safely collect, segregate, label, and store waste from a research compound like this compound pending pickup by institutional EHS or a certified waste management vendor.

Personnel & Equipment:

  • Personnel: All laboratory staff handling the waste must be current on institutional Chemical Waste Management training.[6]

  • Personal Protective Equipment (PPE): As specified in the SDS. Typically includes a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Materials: Designated hazardous waste containers (plastic is often preferred), hazardous waste labels, secondary containment bins.[2][6]

Procedure:

  • Segregation: At the point of generation, separate waste into compatible categories.[1][7][8] Common categories include:

    • Solid Waste: Contaminated consumables (e.g., weigh boats, gloves, paper towels), and non-hazardous solids.

    • Liquid Waste: Separate halogenated and non-halogenated solvents. Never mix incompatible materials, such as acids and bases or oxidizers and flammables.[1][8]

    • Sharps: Needles, syringes, contaminated broken glass, and blades must be placed in a designated, puncture-proof sharps container.[7]

    • Original Containers: Unused or expired investigational drugs in their original vials or bottles can often be disposed of "as is" within a larger hazardous waste container.[6]

  • Container Selection: Choose a container that is compatible with the chemical waste it will hold.[2][6] The container must be in good condition with a secure, tight-fitting lid. Keep containers closed except when adding waste.[1]

  • Labeling:

    • Obtain official "HAZARDOUS WASTE" labels from your institution's EHS department.[6] No other labels are acceptable.[6]

    • Attach the label to the container before adding any waste.

    • Fill out the label completely and legibly, including the full chemical name(s) of the contents (no abbreviations), concentrations, the Principal Investigator's name, and the lab location.[6][8]

    • Mark the "accumulation start date" – the date the first drop of waste is added to the container.[1]

  • Storage (Satellite Accumulation Area - SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[2][6]

    • The SAA should be a designated space, such as a locked cabinet or a secondary containment tub, to prevent spills.[6]

    • Your institution's EHS department must register all SAAs.[6]

  • Requesting Disposal:

    • Once the waste container is full or the study is complete, submit a chemical waste disposal request to your EHS department according to their specific procedures.[6]

    • EHS or a licensed vendor will then collect the waste for final disposal, which is typically incineration for potent pharmaceutical compounds.[9][10]

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for proper laboratory chemical waste disposal.

G start Start: Waste Generation consult_sds Consult Safety Data Sheet (SDS) for Hazard Information start->consult_sds determine_category Determine Waste Category consult_sds->determine_category solid Solid Waste (Gloves, Tubes, etc.) determine_category->solid Solid liquid Liquid Waste (Solvents, Solutions) determine_category->liquid Liquid sharps Sharps Waste (Needles, Glass) determine_category->sharps Sharps select_container Select Compatible Container solid->select_container liquid->select_container sharps->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container store_saa Store in Designated SAA (Secondary Containment) label_container->store_saa request_pickup Container Full? Request EHS Pickup store_saa->request_pickup end End: Waste Collected by EHS/Vendor request_pickup->end

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

Waste Minimization

A critical component of any laboratory safety plan is the minimization of hazardous waste.[2] Strategies include:

  • Ordering the smallest quantity of chemical material required for your research.[2]

  • Reducing the scale of experiments whenever possible.[2]

  • Substituting hazardous chemicals with non-hazardous alternatives if feasible.[2]

  • Maintaining a clear inventory to avoid ordering duplicate materials.[2]

References

Essential Safety and Handling Protocols for Potent Pharmaceutical Compounds (Exemplified for MK-0969)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public safety data or Material Safety Data Sheet (MSDS) is available for a compound specifically designated "MK-0969." This document provides a general framework for handling potent, non-volatile, solid pharmaceutical compounds in a research and development setting. A formal, substance-specific risk assessment based on a comprehensive MSDS is mandatory before any handling of a new chemical entity. The following guidelines are for informational purposes and should be adapted to the known hazards of the specific compound being handled.

Personal Protective Equipment (PPE)

The selection of Personal Protective Equipment (PPE) is critical and must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes recommended PPE for handling potent pharmaceutical compounds.

Activity Level Task Examples Minimum PPE Requirements
Low Potential for Exposure - Handling sealed containers- Visual inspection of samples- Standard laboratory coat- Safety glasses- Nitrile gloves
Moderate Potential for Exposure - Weighing and dispensing solids- Preparing solutions- Performing in-vitro experiments- Disposable, solid-front laboratory coat or gown- Safety goggles or a face shield- Double nitrile gloves- Respiratory protection (e.g., N95 or higher, based on risk assessment)
High Potential for Exposure - Handling large quantities- Procedures with a high risk of aerosolization- Cleaning spills- Disposable, fluid-resistant coveralls- Face shield and safety goggles- Double nitrile gloves (consider thicker, chemical-resistant outer gloves)- Powered Air-Purifying Respirator (PAPR) or a supplied-air respirator

Note: The choice of PPE is based on the risk of exposure and the possible modes of transmission of hazardous materials.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Operational Workflow for Handling Potent Compounds

A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram outlines a typical operational sequence for handling a potent compound like this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate Controlled Area gather_materials Gather All Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Standard operational workflow for handling a potent compound.

Experimental Protocols: Step-by-Step Guidance

3.1. Receiving and Storing this compound

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Do this within a well-ventilated area.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.

  • Storage: Store the compound in a designated, secure, and well-ventilated area, away from incompatible materials.[3] All hazardous chemicals should be stored below eye level.[3]

3.2. Weighing and Solution Preparation

  • Engineering Controls: All handling of solid this compound must be performed within a certified chemical fume hood, biological safety cabinet, or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • PPE: Don the appropriate PPE for moderate to high exposure risk as detailed in the table above.

  • Dispensing: Use dedicated spatulas and weigh boats. Handle the compound gently to minimize dust generation.

  • Solution Preparation: Add the solvent to the weighed compound slowly and carefully. Ensure the container is capped during any mixing or vortexing.

  • Transport: When moving the compound or its solutions, always use a secondary container to mitigate the risk of spills.[3]

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.[4][5] All waste generated from handling this compound must be treated as hazardous waste.

4.1. Waste Segregation

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, and paper towels. Place these items in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions or contaminated solvents should be collected in a sealed, properly labeled, and chemical-resistant waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container.

4.2. Disposal Procedure

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazards (e.g., "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of chemical waste down the drain or in regular trash.[5]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with a potent compound.

G start Material Contaminated with this compound is_sharp Is it a sharp object? start->is_sharp is_liquid Is it a liquid? is_sharp->is_liquid No sharps_container Place in Sharps Container is_sharp->sharps_container Yes solid_waste Place in Labeled Solid Hazardous Waste Container is_liquid->solid_waste No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes ehs_pickup Arrange for EHS Pickup solid_waste->ehs_pickup sharps_container->ehs_pickup liquid_waste->ehs_pickup

Caption: Decision tree for the disposal of this compound contaminated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-0969
Reactant of Route 2
MK-0969

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.